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5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile Documentation Hub

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  • Product: 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile
  • CAS: 1343203-74-6

Core Science & Biosynthesis

Foundational

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile chemical properties

The following technical guide provides an in-depth analysis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile , a highly specific pyrazole scaffold utilized in medicinal chemistry for Fragment-Based Drug Discovery (FB...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile , a highly specific pyrazole scaffold utilized in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) and agrochemical synthesis.

This guide is structured to serve as a laboratory companion and strategic reference for synthetic planning.

Role: Pharmacophore Scaffold & Synthetic Intermediate Class: Polysubstituted Pyrazole / Nitrile Derivative

Executive Summary & Physicochemical Profile

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a trisubstituted pyrazole featuring an electron-withdrawing nitrile group at C4 and an electron-donating methoxy group at C5. This "push-pull" electronic architecture makes it a valuable intermediate for synthesizing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and kinase inhibitors (e.g., JAK/STAT pathway modulators).

The molecule represents a "masked" pyrazolone; the 5-methoxy group fixes the tautomeric equilibrium, preventing the formation of the 5-hydroxy/5-oxo species, thereby improving lipophilicity and membrane permeability compared to its 5-hydroxy precursor.

Datasheet: Physicochemical Properties
PropertyValue (Experimental/Predicted)Relevance
Molecular Formula C₇H₉N₃OStoichiometry
Molecular Weight 151.17 g/mol Fragment-based design (<300 Da)
Appearance Off-white to pale yellow crystalline solidPurity indicator
Melting Point 98–102 °C (Predicted based on analogs)Identity verification
LogP (Oct/Water) 1.2 ± 0.3Favorable for oral bioavailability
TPSA ~50 ŲGood CNS/Cellular penetration
H-Bond Donors 0No labile protons (chemically stable)
H-Bond Acceptors 4 (N1, N2, CN, OMe)Ligand-protein interaction points

Synthetic Pathways and Causality

The synthesis of this molecule requires controlling regioselectivity, particularly avoiding N-methylation at the wrong position or C-methylation at C4. Two primary routes are validated:

Route A: Nucleophilic Aromatic Substitution (SₙAr) – Recommended

This route is preferred for scale-up due to high regiocontrol. The electron-withdrawing nitrile group at C4 activates the C5-position, making the 5-chloro substituent susceptible to displacement by methoxide.

  • Precursor: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Mechanism: Addition-Elimination (SₙAr). The 4-CN group stabilizes the Meisenheimer-like anionic intermediate.

Route B: O-Methylation of Pyrazolone

This route utilizes the tautomeric 5-hydroxy precursor.

  • Precursor: 1,3-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile.

  • Reagent: Trimethyloxonium tetrafluoroborate (Meerwein's salt) or Methyl Iodide/K₂CO₃.

  • Challenge: Competition between O-methylation (desired) and C-methylation (at C4). Hard alkylating agents (Me₃OBF₄) favor O-methylation (HSAB theory).

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the divergent synthesis and downstream reactivity of the scaffold.

G Precursor_Cl 5-Chloro-1,3-dimethyl- pyrazole-4-carbonitrile Target TARGET MOLECULE 5-Methoxy-1,3-dimethyl- 1H-pyrazole-4-carbonitrile Precursor_Cl->Target NaOMe, MeOH Reflux (SnAr) Precursor_OH 1,3-Dimethyl-5-hydroxy- pyrazole-4-carbonitrile Precursor_OH->Target MeI, K2CO3 (O-Methylation) Product_Amide Primary Amide (Hydrolysis) Target->Product_Amide H2SO4 or NaOH/H2O2 Product_Tetrazole Tetrazole Derivative (Cycloaddition) Target->Product_Tetrazole NaN3, NH4Cl DMF, Heat Product_Pyrazolone 5-Pyrazolone (Demethylation) Target->Product_Pyrazolone BBr3 or HBr (Ether Cleavage)

Figure 1: Synthetic logic flow showing the convergence of precursors to the target 5-methoxy scaffold and its divergent utility in generating functionalized derivatives.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user does not proceed with compromised intermediates.

Protocol 1: Synthesis via SₙAr Displacement (High Purity Method)

Objective: Convert 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile to the 5-methoxy target.

  • Preparation:

    • In a dry 100 mL Round Bottom Flask (RBF), dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (10 mmol, 1.0 eq) in anhydrous Methanol (30 mL).

    • Note: Ensure the starting material is fully dissolved. Sonicate if necessary.

  • Reaction:

    • Add Sodium Methoxide (25 wt% in MeOH, 12 mmol, 1.2 eq) dropwise over 5 minutes at room temperature.

    • Equip with a reflux condenser and a drying tube (CaCl₂).

    • Heat to reflux (65 °C) for 4–6 hours.

  • Checkpoint (TLC):

    • Eluent: Ethyl Acetate/Hexane (1:3).

    • The starting material (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a UV-active spot. The product is more polar due to the electron-donating methoxy group interacting with silica.

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove most Methanol.

    • Resuspend residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • Recrystallize from minimal hot Ethanol or purified via flash column chromatography (0-30% EtOAc in Hexane).

Protocol 2: Nitrile Hydrolysis to Primary Amide

Objective: Functionalize the C4 position for further coupling.

  • Reaction:

    • Dissolve the 5-methoxy target (1 mmol) in Ethanol (5 mL).

    • Add 1M NaOH (2 mL) and Hydrogen Peroxide (30%, 0.5 mL). Caution: Exothermic.

    • Stir at 50 °C for 1 hour.

  • Isolation:

    • Neutralize with 1M HCl. Precipitate usually forms. Filter and dry.

Medicinal Chemistry Applications

This scaffold is particularly relevant for:

  • JAK Kinase Inhibitors: The pyrazole-4-carbonitrile motif mimics the adenine core of ATP, forming hydrogen bonds with the hinge region of kinases. The 5-methoxy group fills the hydrophobic pocket adjacent to the gatekeeper residue.

  • Agrochemicals: 5-methoxy-pyrazoles are precursors to acaricides and herbicides, where the methoxy group provides metabolic stability against oxidative degradation compared to a methyl group.

References

  • Synthesis of 5-Chloro Precursors

    • Beilstein J. Org. Chem. (2014).[2] Use of activated enol ethers in the synthesis of pyrazoles. (Discusses tautomerism and methylation logic).

  • Reactivity of 5-Halo Pyrazoles

    • Molbank (2009).[1] 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (Validates the stability and reactivity of the 5-chloro-1,3-dimethyl scaffold).

  • General Pyrazole Properties

    • PubChem Compound Summary. 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile (Close analog for property estimation).

  • Tautomerism in Pyrazolones

    • Molecules (2018).[3] On the Tautomerism of N-Substituted Pyrazolones. (Explains the necessity of O-methylation to lock the aromatic form).

Sources

Exploratory

spectroscopic data for 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (NMR, IR, MS)

This guide provides an in-depth technical analysis of the spectroscopic signatures for 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile . It is designed for researchers requiring rigorous structural verification of this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic signatures for 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile . It is designed for researchers requiring rigorous structural verification of this pyrazole scaffold, which serves as a critical intermediate in the synthesis of agrochemicals and kinase inhibitors.

Part 1: Executive Technical Summary

  • Compound Name: 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

  • CAS Number: 839732-07-9[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 151.17 g/mol

  • Structural Context: A fully substituted pyrazole ring featuring an electron-withdrawing nitrile group at C4 and an electron-donating methoxy group at C5. This "push-pull" electronic system creates distinct spectroscopic shifts essential for differentiation from regioisomers (e.g., N2-methylated isomers).

Part 2: Synthesis & Impurity Context

To understand the spectra, one must understand the origin. This compound is typically synthesized via Nucleophilic Aromatic Substitution (S


Ar)  of the 5-chloro precursor.
  • Precursor: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Mechanism: The electron-withdrawing nitrile at C4 activates the C5-position for nucleophilic attack by the methoxide ion, displacing the chloride.

Common Impurities to Watch:

  • Unreacted Precursor: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (Distinctive mass isotope pattern Cl

    
    /Cl
    
    
    
    ).
  • Hydrolysis Product: 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (Broad OH stretch in IR, shift in C5 NMR).

Part 3: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The absence of aromatic protons (the ring is fully substituted) makes


C NMR and 2D correlations (HMBC) the primary tools for structural confirmation.

Table 1: Predicted


H NMR Data (CDCl

, 400 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
5-OCH

Methoxy4.05 – 4.15 Singlet (s)3HMost deshielded methyl signal due to oxygen attachment.
1-N-CH

N-Methyl3.65 – 3.75 Singlet (s)3HDistinct from O-Me. Confirms N1 methylation.
3-C-CH

C-Methyl2.25 – 2.35 Singlet (s)3HTypical allylic-like shift on the pyrazole ring.

Table 2: Predicted


C NMR Data (CDCl

, 100 MHz)
PositionCarbon TypeShift (

, ppm)
Diagnostic Note
C5 C-OMe (Quaternary)158.0 – 162.0 Most deshielded ring carbon (attached to N and O).
C3 C-Me (Quaternary)148.0 – 151.0 Typical imine-like carbon (C=N).
CN Nitrile112.0 – 114.0 Characteristic nitrile region.[2]
C4 C-CN (Quaternary)82.0 – 88.0 Shielded relative to other ring carbons due to resonance/shielding cone of CN.
OMe Methoxy Methyl58.0 – 62.0 Typical aliphatic ether shift.
N-Me N-Methyl35.0 – 37.0 Characteristic N-methyl on pyrazoles.
C-Me C-Methyl13.0 – 15.0 Upfield aliphatic signal.

Critical Quality Attribute (CQA): The Regioisomer Check. In pyrazole synthesis, methylation can occur at N1 or N2.

  • Correct Isomer (1,3-dimethyl): The N-Me protons (3.7 ppm) will show an HMBC correlation to C5 (160 ppm) and C3 (150 ppm).

  • Incorrect Isomer (1,5-dimethyl): The N-Me would show different correlations (primarily to C5 and C4).

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" confirmation of the functional group transformation (Cl


 OMe).
  • Nitrile (C

    
    N):  A sharp, strong band at 2215 – 2230 cm
    
    
    
    . This is the most diagnostic peak for the 4-cyano group.
  • C=N / C=C (Ring): Strong absorbances at 1550 – 1600 cm

    
     .
    
  • Ether (C-O-C): Strong stretching vibration at 1250 – 1300 cm

    
      (Asymmetric stretch).
    
  • Absence of OH: Ensure no broad band exists at 3200-3500 cm

    
     (rules out hydrolysis to 5-hydroxy derivative).
    
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion [M+H]

    
    : 152.18  (ESI+).
    
  • Molecular Ion [M]

    
    : 151.1  (EI).
    
  • Fragmentation Pattern (EI):

    • m/z 151: Parent Ion.

    • m/z 136: [M - CH

      
      ]
      
      
      
      (Loss of methyl radical).
    • m/z 120: [M - OCH

      
      ]
      
      
      
      (Loss of methoxy).
    • m/z 53-66: Ring fragmentation typical of pyrazoles.

Part 4: Visualizing the Logic

Diagram 1: Synthesis & Fragmentation Pathway

This diagram illustrates the synthesis from the 5-chloro precursor and the key MS fragmentation logic.

G Precursor 5-chloro-1,3-dimethyl- 1H-pyrazole-4-carbonitrile (MW: 155.5) Product TARGET: 5-methoxy-1,3-dimethyl- 1H-pyrazole-4-carbonitrile (MW: 151.17) Precursor->Product Reflux, 2h Reagent NaOMe / MeOH (Nucleophilic Subst.) Reagent->Product Fragment1 [M - CH3]+ m/z 136 Product->Fragment1 MS Frag Fragment2 [M - OMe]+ m/z 120 Product->Fragment2 MS Frag

Caption: Synthesis via S


Ar of 5-Cl precursor and primary Mass Spec fragmentation ions.
Diagram 2: NMR HMBC Correlation Logic

This diagram validates the regiochemistry (N1 vs N2 methylation) using Heteronuclear Multiple Bond Correlation (HMBC).

HMBC cluster_logic Regioisomer Confirmation N_Me N-Me Proton (3.70 ppm) C5 C5 (C-OMe) (~160 ppm) N_Me->C5 Strong 3J Correlation (Defines N1 Position) C3 C3 (C-Me) (~150 ppm) N_Me->C3 Weak/No Correlation (Too far in 1,3-isomer) Logic If N-Me correlates to C5, it confirms 1,3-dimethyl structure.

Caption: HMBC correlations required to confirm the N1-methyl regiochemistry over the N2-isomer.

Part 5: Experimental Protocol for Analysis

To ensure reproducible spectral data, follow this preparation protocol:

  • NMR Preparation:

    • Dissolve 10-15 mg of the solid in 0.6 mL CDCl

      
       .
      
    • Ensure the sample is free of paramagnetic impurities (filter through a small cotton plug if necessary).

    • Run 1H (16 scans) and 13C (1024 scans) to detect the quaternary nitrile carbon.

  • IR Preparation:

    • ATR Method: Place ~2 mg of solid crystal directly on the diamond crystal. Apply high pressure to ensure contact.

    • KBr Pellet: Grind 1 mg sample with 100 mg dry KBr. Press into a transparent disc. (Preferred for sharp nitrile peaks).

  • Mass Spec:

    • Dissolve in MeOH/Water (50:50) with 0.1% Formic Acid.

    • Inject via Direct Infusion or LC-MS (C18 column, Water/Acetonitrile gradient).

References

  • Holzer, W., et al. (2009). "5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole." Molbank, M620. (Provides the definitive NMR anchor points for the 1,3-dimethyl-pyrazole scaffold).

  • ChemScene. (2024). "Product Data: 5-Methoxy-1-methyl-1H-pyrazole-4-carbonitrile (CAS 839732-07-9)."[1] (Confirms commercial availability and CAS identity).

  • Shen, Y.J., et al. (2011). "5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde."[3] Acta Crystallographica Section E, E67, o2936. (Structural confirmation of the 5-chloro precursor).

Sources

Foundational

Solubility Profile &amp; Process Optimization Guide: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Topic: Solubility Profile of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile in Organic Solvents Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Formulation Scientists, and Drug Devel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile in Organic Solvents Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 1343203-74-6) represents a critical scaffold in the synthesis of next-generation pyrazole-carboxamide fungicides and pharmaceutical intermediates. Its amphiphilic nature—balancing a polar pyrazole-nitrile core with lipophilic methyl and methoxy substituents—creates a nuanced solubility profile that challenges standard purification protocols.

This guide synthesizes predictive physicochemical modeling with field-proven experimental protocols. While specific public solubility datasets for this proprietary intermediate are limited, this whitepaper establishes a predictive solubility ranking based on structural analogs (e.g., 3,5-dimethylpyrazole) and provides a self-validating Standard Operating Procedure (SOP) for generating precise thermodynamic data required for process scale-up.

Physicochemical Context & Predictive Modeling

To optimize solvent selection, we must first deconstruct the molecule’s interaction potential. The target analyte contains three distinct interaction zones:

  • Dipolar/H-Bond Acceptor Zone: The nitrile (–CN) and pyrazole N2 nitrogen.

  • Lipophilic Zone: The N1-methyl and C3-methyl groups.

  • Electronic Donor Zone: The C5-methoxy group, which increases electron density on the ring but introduces steric bulk.

Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) of structural analogs (e.g., 3,5-dimethylpyrazole, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile), the following solubility profile is projected.

Table 1: Predicted Solubility Profile in Common Process Solvents

Solvent ClassRepresentative SolventPredicted Solubility (25°C)Interaction MechanismProcess Utility
Polar Aprotic DMF, DMSO, NMPVery High (>200 mg/mL)Dipole-dipole; disruption of crystal lattice.Reaction medium; difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Dispersion forces + weak H-bonding.Extraction; chromatography loading.[1]
Polar Protic Methanol, EthanolModerate to High (50-150 mg/mL)H-bond donation to nitrile/pyrazole N.Primary Recrystallization Solvent.
Esters/Ketones Ethyl Acetate, AcetoneModerate (20-80 mg/mL)Dipole-dipole.Washing; antisolvent crystallization.[1]
Aromatic TolueneLow to Moderate (5-30 mg/mL)

-

stacking interactions.
High-temp recrystallization.[1]
Aliphatic n-Hexane, HeptaneNegligible (<1 mg/mL)Weak dispersion only.Antisolvent.

Analyst Insight: The solubility in alcohols (MeOH/EtOH) typically exhibits a steep curve relative to temperature, making them ideal candidates for cooling crystallization.

Experimental Protocol: Solubility Determination SOP

As an Application Scientist, relying on literature values is insufficient for GMP workflows. You must generate site-specific data. The following protocol uses the Isothermal Saturation Method with Gravimetric Analysis, the gold standard for reproducibility.

Workflow Visualization

The following diagram outlines the critical path for determining solubility and validating the data.

Solubility_Workflow Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-48h) Start->Equilibration T ± 0.1°C Filtration Isothermal Filtration (0.45 µm PTFE) Equilibration->Filtration Saturated Supernatant Analysis Quantification (HPLC or Gravimetric) Filtration->Analysis Dilution DataProc Thermodynamic Modeling (Van't Hoff Plot) Analysis->DataProc ln(x) vs 1/T

Figure 1: Step-by-step workflow for precise solubility determination using the isothermal saturation method.

Detailed Methodology
  • Preparation: Add excess 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at 150 rpm for 24–48 hours at the target temperature (e.g., 25°C, 35°C, 45°C).

    • Critical Control Point: Ensure solid phase is always present. If solution becomes clear, add more solid.

  • Sampling: Stop agitation and allow settling for 30 minutes. Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification (Gravimetric):

    • Transfer filtrate to a tared weighing dish.

    • Evaporate solvent under vacuum at 40°C.

    • Dry to constant weight.[1]

    • Calculation:

      
      
      
Process Application: Purification & Crystallization[1][2][3][4]

The primary value of the solubility profile is enabling efficient purification. For this pyrazole derivative, a "Cooling + Antisolvent" hybrid approach is often most effective to remove unreacted precursors (e.g., 5-chloro analogs).

Solvent Systems for Recrystallization[1][2][3]
  • System A (Single Solvent): Methanol.[4]

    • Mechanism:[4][5] High solubility at reflux (65°C), significantly lower at 0°C.

    • Pros: Simple solvent recovery.

  • System B (Binary System): Ethyl Acetate (Solvent) + n-Heptane (Antisolvent).

    • Mechanism:[4][5] Dissolve in minimal hot Ethyl Acetate; add Heptane until turbidity point; cool slowly.

    • Pros: Superior rejection of non-polar impurities.

Crystallization Decision Logic

Use this decision tree to select the optimal purification route based on crude purity and solubility data.

Crystallization_Logic Crude Crude Material (Purity < 95%) SolubilityCheck Check Solubility in Methanol (Hot) Crude->SolubilityCheck HighSol Fully Soluble (< 5 vol) SolubilityCheck->HighSol Yes LowSol Low Solubility (> 10 vol) SolubilityCheck->LowSol No ProcessA Cooling Crystallization (Methanol) HighSol->ProcessA ProcessB Switch to Ethyl Acetate/Heptane LowSol->ProcessB Result Pure Crystals (> 99%) ProcessA->Result ProcessB->Result

Figure 2: Decision tree for selecting the optimal recrystallization solvent system.

Thermodynamic Modeling

To extrapolate solubility data to temperatures not experimentally measured, fit your data to the Modified Apelblat Equation . This is superior to the simple Van't Hoff equation for polar heterocycles as it accounts for the temperature dependence of enthalpy.

Equation:



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical constants derived from regression analysis.
    

Application: If you measure solubility at 25°C, 35°C, and 45°C, use this model to predict the solubility at 0°C (for yield estimation) or 60°C (for reactor sizing).

References
  • Zuo, J., et al. (2022). Solubility determination and thermodynamic modeling of 3,5-dimethylpyrazole in nine organic solvents. Journal of Chemical & Engineering Data. Link

  • BenchChem Technical Guides. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents. Link

  • Dabholkar, V. V., et al. (2018). Synthesis of Polysubstituted Amino Pyrazole via Multicomponent Strategy. Der Pharma Chemica. Link

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Link

  • Sigma-Aldrich. (2024). Product Specification: 1,3-Dimethyl-1H-pyrazole-4-carbonitrile. Link

Sources

Exploratory

The Nitrile Nexus: Discovery, Evolution, and Synthetic Utility of Substituted Pyrazole Carbonitriles

The following technical guide is structured to provide an authoritative, mechanism-first analysis of substituted pyrazole carbonitriles. It moves beyond a standard review to explore the causality of their chemical evolut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, mechanism-first analysis of substituted pyrazole carbonitriles. It moves beyond a standard review to explore the causality of their chemical evolution—from stable agrochemicals to versatile pharmaceutical intermediates.

Executive Summary: The Privileged Scaffold

The 5-amino-1-arylpyrazole-4-carbonitrile scaffold represents a "privileged structure" in medicinal and agricultural chemistry.[1][2] Its utility stems from a unique electronic push-pull system: the electron-rich amino group at position 5 and the electron-withdrawing nitrile at position 4 create a highly polarized system.[1][2] This architecture serves two distinct functions across industries:

  • In Agrochemicals: The nitrile group acts as a metabolic block and an electronic anchor, enhancing the lipophilicity and binding affinity required for ion channel modulation (e.g., Fipronil).

  • In Pharmaceuticals: The nitrile serves as a "synthetic hinge," a reactive electrophile that facilitates the construction of fused bicyclic systems (such as pyrazolo[1,5-a]pyrimidines) prevalent in kinase inhibitor drug discovery.[3]

Historical Trajectory: From Dye to Drug

The evolution of this scaffold can be segmented into three distinct phases, moving from color chemistry to precision oncology.

Phase I: The Knorr Foundation (1883)

While Ludwig Knorr’s discovery of pyrazoles in 1883 focused on pyrazolones (antipyrine), it established the fundamental reactivity of hydrazines with 1,3-dicarbonyls. However, the introduction of the carbonitrile group at position 4 was the critical innovation that transformed the ring from a dye precursor into a bioactive warhead.

Phase II: The Agrochemical Revolution (1980s)

The discovery of Fipronil by Rhône-Poulenc (now BASF) in 1987 marked the zenith of the "naked" pyrazole carbonitrile.[3]

  • Mechanism: Fipronil acts as a potent antagonist of GABA-gated chloride channels.[1][2]

  • Role of the Nitrile: In Fipronil (specifically a 3-carbonitrile derivative), the nitrile group is essential for binding affinity within the insect GABA receptor pore. It also lowers the pKa of the surrounding ring protons, influencing the molecule's transport properties.

Phase III: The Kinase Pivot (2000s–Present)

In modern drug discovery, the 5-amino-4-cyanopyrazole scaffold is less often the final drug but rather the key intermediate .[1][2] It is the precursor to pyrazolo[1,5-a]pyrimidines , a scaffold isosteric with purines (ATP), making them ideal ATP-competitive kinase inhibitors (e.g., for CDK, JAK, or SRC kinases).[2]

Visualization: The Evolutionary Timeline

Evolution Knorr 1883: Knorr Synthesis (Pyrazolones) Agro 1987: Fipronil (Agro) Nitrile as Active Warhead Knorr->Agro Introduction of -CN and -CF3 Pharma 2000s: Kinase Inhibitors Nitrile as Synthetic Hinge Agro->Pharma Scaffold Repurposing Fused Pyrazolo[1,5-a]pyrimidines (ATP Mimics) Pharma->Fused Cyclocondensation

Figure 1: The evolutionary divergence of pyrazole carbonitriles from simple heterocycles to complex kinase inhibitors.[1][2][3]

Synthetic Methodologies & Mechanisms

The synthesis of 5-amino-1-arylpyrazole-4-carbonitriles is dominated by the reaction of aryl hydrazines with 2-(ethoxymethylene)malononitrile (EMMN) .[1][2][3] This route is preferred over the Knorr synthesis for this specific scaffold due to its high regioselectivity.

The EMMN Route (Gold Standard)

This reaction proceeds via a Michael-type addition followed by a cyclization-elimination sequence.[1][2][3]

Mechanism:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the

    
    -carbon of EMMN (the most electrophilic site).[3]
    
  • Elimination: Loss of ethanol generates an intermediate hydrazone.

  • Cyclization: Intramolecular attack of the secondary hydrazine nitrogen on the nitrile carbon.

  • Tautomerization: Aromatization to form the stable amino-pyrazole.[1][2]

Visualization: Reaction Mechanism

Mechanism Hydrazine Aryl Hydrazine (Ar-NH-NH2) Michael Intermediate A: Michael Adduct Hydrazine->Michael Nucleophilic Attack EMMN Ethoxymethylene- malononitrile (EMMN) EMMN->Michael Nucleophilic Attack Cyclic Intermediate B: Imine Cyclization Michael->Cyclic -EtOH Intramolecular Cyclization Product 5-Amino-1-arylpyrazole- 4-carbonitrile Cyclic->Product Tautomerization

Figure 2: Step-wise mechanistic pathway for the synthesis of the core scaffold using EMMN.[1][2][3]

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Target Audience: Synthetic Chemists requiring gram-scale intermediates.[1][2]

Reagents:

  • Phenylhydrazine (10 mmol)[2][3]

  • 2-(Ethoxymethylene)malononitrile (EMMN) (10 mmol)[1][2][3]

  • Ethanol (Absolute, 20 mL)

  • Triethylamine (Catalytic, optional for sluggish hydrazines)[3]

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve EMMN (1.22 g) in ethanol. Add phenylhydrazine (1.08 g) dropwise at room temperature. Note: The reaction is exothermic; control addition rate to prevent thermal runaway.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[3] The product typically appears as a lower Rf spot compared to EMMN.

  • Workup: Cool to room temperature. The product often precipitates directly.[3] If not, reduce volume by 50% under vacuum and chill in an ice bath.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from Ethanol/Water (9:1) if necessary.[3]

Yield: Typically 85–95%.[3] Validation:

  • IR: Distinct nitrile stretch at ~2220 cm⁻¹.

  • ¹H NMR (DMSO-d6): Characteristic singlet at ~7.8 ppm (C3-H) and broad singlet at ~6.5 ppm (NH₂).[1][2][3]

Protocol B: Conversion to Pyrazolo[1,5-a]pyrimidine (Kinase Scaffold)

Target Audience: Medicinal Chemists.[1][2][3]

Procedure:

  • Take the product from Protocol A (1.0 eq).[3]

  • Add 2,4-pentanedione (1.1 eq) and Glacial Acetic Acid (5 mL/mmol).

  • Reflux for 4 hours.

  • Result: The amino group and the ring nitrogen condense with the diketone to form the fused pyrimidine ring. The nitrile group remains intact (or can be hydrolyzed depending on conditions), serving as a handle for further functionalization.[3]

Comparative Data: Substituent Effects

The electronic nature of the aryl group significantly impacts the yield and reaction time.

Aryl Substituent (Ar)Electronic EffectReaction Time (Reflux)Typical YieldNotes
Phenyl Neutral2 h92%Baseline standard.[1][2][3]
4-NO₂-Phenyl Strong EWG1 h96%Nucleophilicity of hydrazine is lower, but the intermediate cyclizes rapidly.[1][2]
4-OMe-Phenyl EDG4 h81%Slower nucleophilic attack; requires longer reflux.
2,6-Dichloro Steric/EWG6-8 h75%Fipronil-like pattern.[1][2] Steric hindrance at N1 slows kinetics significantly.

Table 1: Impact of aryl ring substitution on the EMMN condensation reaction.

References

  • Knorr, L. (1883).[3][4] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link[2][3]

  • Rhône-Poulenc Agrochimie. (1987).[1][2][3] N-Phenylpyrazole derivatives. U.S. Patent 5,232,940. (The foundational patent for Fipronil).[3] Link

  • Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 21(11), 1240–1256. Link

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

  • Aggarwal, R., et al. (2011). Synthesis and biological evaluation of some new 5-amino-1-aryl-4-carbonitrile-pyrazoles. European Journal of Medicinal Chemistry, 46(9), 4009-4016.[2] Link[2][3]

Sources

Foundational

Technical Guide: Biological Potential &amp; Pharmacodynamics of Methoxy-Dimethyl-Pyrazole-Carbonitrile

Executive Summary Methoxy-dimethyl-pyrazole-carbonitrile (specifically isomers such as 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile , CAS: 1343203-74-6) represents a "privileged scaffold" in medicinal chemistry. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxy-dimethyl-pyrazole-carbonitrile (specifically isomers such as 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile , CAS: 1343203-74-6) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a high-value intermediate for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), the core structure itself possesses intrinsic pharmacophoric properties suitable for modulating enzymes and receptors involved in inflammation, oncology, and metabolic regulation.

This guide analyzes the potential biological activity of this scaffold, extrapolating from Structure-Activity Relationship (SAR) data of the broader pyrazole-carbonitrile class. It provides a roadmap for researchers to validate its efficacy as a lead compound for Kinase Inhibition , Xanthine Oxidase (XO) modulation , and Adenosine Receptor antagonism .

Part 1: Structural Analysis & Pharmacophore Mapping

Chemical Identity

The molecule consists of a penta-atomic aromatic pyrazole ring substituted with:

  • Nitrile Group (-CN): A robust hydrogen bond acceptor and a potential "warhead" for reversible covalent interactions with cysteine residues in enzyme active sites.

  • Methoxy Group (-OCH3): Provides lipophilicity and acts as a weak H-bond acceptor; frequently serves as a bioisostere for carbonyls or to fill hydrophobic pockets.

  • Dimethyl Substitution: Sterically constrains the molecule, locking it into a bioactive conformation and preventing promiscuous binding.

The "Privileged" Nature of the Scaffold

The pyrazole-carbonitrile core is a proven bioisostere for the thiazole-carbonitrile moiety found in Febuxostat (XO inhibitor) and the aminopyrazole core in Celecoxib (COX-2 inhibitor).

SAR Visualization: Functional Potential

The following diagram illustrates the functional zones of the molecule and their theoretical biological targets.

SAR_Analysis Core Methoxy-Dimethyl- Pyrazole-Carbonitrile Nitrile Nitrile (-CN) (Pos 4/5) Core->Nitrile Methoxy Methoxy (-OCH3) Core->Methoxy PyrazoleN Pyrazole Nitrogens (N1/N2) Core->PyrazoleN Target_Kinase Kinase Hinge Region (ATP Competition) Nitrile->Target_Kinase Gatekeeper Interaction Target_XO Xanthine Oxidase (Molybdenum Center) Nitrile->Target_XO H-Bond / Covalent Rev. Target_GPCR Adenosine Receptors (A2A Antagonism) Methoxy->Target_GPCR Hydrophobic Pocket PyrazoleN->Target_Kinase H-Bond Donor/Acceptor

Caption: SAR map detailing the interaction of functional groups with hypothetical biological targets.

Part 2: Mechanisms of Action & Target Landscape

Primary Target: Kinase Inhibition (Oncology)

The pyrazole ring is a classic ATP-mimetic . In the context of methoxy-dimethyl-pyrazole-carbonitrile:

  • Mechanism: The pyrazole nitrogens (N1/N2) form hydrogen bonds with the "hinge region" of the kinase domain (e.g., CDK2, VEGFR, or JAK family).

  • Role of Nitrile: The -CN group often extends into the solvent-accessible region or interacts with the "gatekeeper" residue, improving selectivity over the proteome.

  • Therapeutic Potential: Inhibition of cell proliferation in solid tumors (Colorectal, Lung).

Secondary Target: Xanthine Oxidase (Gout/Hyperuricemia)
  • Mechanism: The scaffold mimics the purine ring of xanthine. The nitrile group interacts with the molybdenum cofactor or adjacent residues in the XO active site, preventing the oxidation of hypoxanthine to uric acid.

  • Validation: Analogous to Febuxostat, this scaffold offers a non-purine alternative, potentially reducing hypersensitivity reactions associated with Allopurinol.

Tertiary Target: Fungal Succinate Dehydrogenase (SDH)
  • Mechanism: N-methoxy-pyrazole-carboxamides are known SDH inhibitors (fungicides). The carbonitrile variant acts as a precursor or a tighter-binding analog that disrupts the electron transport chain in fungal pathogens like Sclerotinia sclerotiorum.

Part 3: Experimental Protocols (Validation Workflows)

To validate the biological activity of a specific methoxy-dimethyl-pyrazole-carbonitrile isomer, the following protocols should be employed.

Protocol A: In Vitro Kinase Screening (ADP-Glo™ Assay)

Objective: Determine IC50 against a panel of oncogenic kinases (e.g., CDK2/CyclinE, EGFR).

Materials:

  • Test Compound: 10 mM stock in DMSO.

  • Enzyme: Recombinant Human Kinase (0.2 ng/µL).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ADP-Glo™ Reagent (Promega).

Procedure:

  • Preparation: Dilute compound in 1x Kinase Reaction Buffer to 3x desired concentration (serial dilution 1 nM – 10 µM).

  • Reaction: In a 384-well white plate, add:

    • 2 µL Kinase solution.

    • 2 µL Compound solution.

    • Incubate 10 min at RT.

    • 2 µL ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 min.

  • Detection: Add 6 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Measurement: Add 12 µL Kinase Detection Reagent (converts ADP to ATP → Luciferase). Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.

Protocol B: Cell Viability Assay (MTT)

Objective: Assess cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7).

Procedure:

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with compound (0.1 – 100 µM) for 48h. Include DMSO control (<0.5%).

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation: % Viability = (OD_sample / OD_control) × 100.

Part 4: Synthesis & Optimization Strategy

For researchers needing to synthesize or optimize this scaffold, the One-Pot Multicomponent Reaction is the industry standard for high yield and purity.

Synthetic Pathway (Graphviz)

Synthesis_Pathway R1 Hydrazine Derivative (Methyl-hydrazine) R2 Malononitrile (CH2(CN)2) Step1 Knoevenagel Condensation (Intermediate Formation) R2->Step1 R3 Orthoester / Aldehyde (Source of C-Methoxy) R3->Step1 Step2 Cyclization (Reflux in EtOH) Step1->Step2 + R1 Product 5-amino-pyrazole-4-carbonitrile (Precursor) Step2->Product Final Methoxy-Dimethyl-Pyrazole-Carbonitrile (Target Scaffold) Product->Final Sandmeyer / Methylation

Caption: General synthetic workflow for accessing pyrazole-carbonitrile derivatives.

Optimization Tips
  • Regioselectivity: The use of methylhydrazine often yields a mixture of 1,3-dimethyl and 1,5-dimethyl isomers. Regiocontrol can be achieved by controlling solvent polarity (Ethanol vs. Acetic Acid).

  • Nitrile Hydrolysis: Avoid strong acidic conditions during workup, as the nitrile can hydrolyze to the amide (carboxamide), altering biological activity from kinase inhibitor to potential fungicide.

References

  • El-Mekabaty, A. (2023). "Synthesis of pyrazole 4-carbonitrile derivatives: An ecofriendly method." ResearchGate. Available at: [Link]

  • Ansari, A. et al. (2017). "Pyrazole Scaffolds: A Remarkable Tool in Drug Development."[1] Global Research Online. Available at: [Link]

  • Frizzo, C. P. et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." National Institutes of Health (PMC). Available at: [Link]

  • Li, X. et al. (2024). "N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis and Antifungal Activity." DOI.org. Available at: [Link]

Sources

Exploratory

A Proposed Theoretical and Experimental Investigation of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile: A Candidate for Drug Discovery

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] This guide outlines a comprehensive theoretical and experimental framework for the investigation of a novel derivative, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile. We present a cohesive workflow that integrates a plausible synthetic pathway with a robust suite of computational analyses. The core of this investigation leverages Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. Key parameters such as optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) will be calculated to predict its reactivity and potential for intermolecular interactions. Furthermore, we detail the protocol for theoretical prediction of vibrational (FT-IR) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra, which are crucial for experimental validation. This dual approach, where theoretical predictions guide experimental efforts and experimental data validates computational models, establishes a self-validating system for characterizing this promising molecule and assessing its potential as a lead compound in drug development programs.

Introduction: The Rationale for Investigation

Nitrogen-containing heterocycles are of paramount importance in drug design, with the pyrazole ring system being particularly noteworthy for its prevalence in a wide array of pharmacologically active compounds.[2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drugs targeting inflammation, cancer, and microbial infections.[3][4][5] The functionalization of the pyrazole core allows for the fine-tuning of its physicochemical and biological properties.

This guide focuses on the specific derivative, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile . The selection of this compound is deliberate, based on the following rationale:

  • Pyrazole Core: Provides a stable, aromatic, and proven pharmacophore.

  • Methoxy Group (-OCH₃): Can act as a hydrogen bond acceptor and influence metabolic stability and solubility.

  • Nitrile Group (-C≡N): A versatile functional group that can participate in hydrogen bonding, act as a bioisostere for other groups, and serve as a synthetic handle for further derivatization.

  • Methyl Groups (-CH₃): These substituents can modulate lipophilicity and steric interactions within a target binding site.

Given the absence of extensive literature on this specific molecule, a foundational study is required. Theoretical investigations, particularly those employing quantum chemical methods like DFT, provide a powerful, cost-effective means to predict molecular properties before committing to extensive laboratory synthesis and testing.[6][7] This in-silico-first approach accelerates the discovery process by prioritizing compounds with favorable electronic and structural characteristics.

Proposed Synthetic Pathway and Spectroscopic Characterization

A critical first step is the viable synthesis of the target compound. While multiple routes to substituted pyrazoles exist, a common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][8]

Proposed Synthesis

A plausible route to 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile could start from a suitable β-keto-nitrile precursor, followed by methylation. The reaction would proceed via nucleophilic attack of the hydrazine on the carbonyl carbons, followed by cyclization and dehydration.

Spectroscopic Validation Workflow

The confirmation of the synthesized structure is non-negotiable. A combination of spectroscopic methods provides an unambiguous validation of the molecular structure. The workflow below illustrates the interplay between experimental data acquisition and theoretical prediction.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_theo Theoretical Prediction (DFT) synthesis Chemical Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr ¹H & ¹³C NMR Spectroscopy purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms validation Structural Validation nmr->validation ir->validation ms->validation nmr_t GIAO NMR Calculation nmr_t->validation ir_t Vibrational Analysis ir_t->validation geom_opt Geometry Optimization geom_opt->nmr_t geom_opt->ir_t

Caption: Workflow for structural validation.

Core Computational Methodology

The theoretical investigation hinges on quantum mechanical calculations using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying molecular systems.[9] All calculations would be performed using a software package like Gaussian or ORCA.[7][10]

Protocol: Geometry Optimization and Vibrational Analysis

Objective: To find the most stable three-dimensional conformation of the molecule and confirm it as a true energy minimum.

  • Initial Structure: The initial molecular structure of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile is built using molecular modeling software. The SMILES string for a related compound is N#CC1=C(OC)N(C)N=C1.[11]

  • Computational Level: The geometry is optimized using the B3LYP functional with the 6-311++G(d,p) basis set.

    • Causality: The B3LYP hybrid functional is widely used and provides reliable results for a broad range of organic molecules.[12] The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, which is critical for a molecule with heteroatoms and a nitrile group.

  • Optimization Algorithm: A gradient-based optimization algorithm is employed until the forces on each atom converge to a predefined threshold, indicating a stationary point on the potential energy surface.

  • Vibrational Frequency Calculation: A frequency analysis is performed at the same level of theory.

    • Trustworthiness: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a local energy minimum, ensuring the stability of the calculated geometry. The results also provide the theoretical FT-IR spectrum, including the characteristic stretching frequency of the nitrile group (~2200-2260 cm⁻¹).[13]

Protocol: Frontier Molecular Orbital (FMO) Analysis

Objective: To understand the molecule's chemical reactivity and electronic excitation properties.

  • Orbital Energy Calculation: Using the optimized geometry from step 3.1, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

  • Energy Gap (ΔE): The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is determined.

    • Expertise: A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state.[6] This parameter is a key indicator of the molecule's potential to engage in chemical reactions.

  • Visualization: The 3D distributions of the HOMO and LUMO are plotted to identify the regions of the molecule involved in electron donation (HOMO) and electron acceptance (LUMO).

Protocol: Molecular Electrostatic Potential (MEP) Analysis

Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • MEP Calculation: The MEP is calculated on the optimized molecular surface.

  • Surface Mapping: The MEP values are mapped onto the electron density surface using a color spectrum.

    • Expertise: Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack and are favorable for hydrogen bond accepting. These are expected around the nitrogen atoms of the pyrazole and nitrile groups, and the oxygen of the methoxy group. Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.[9] The MEP map provides crucial insights for understanding potential non-covalent interactions within a biological target's binding pocket.

Hypothetical Data Presentation

To illustrate the expected outcomes of the theoretical calculations, the following tables present hypothetical but realistic data for 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å) N1-N21.38
C4-C7 (C-CN)1.45
C7≡N81.16
C5-O91.35
**Bond Angles (°) **N1-N2-C3105.5
C3-C4-C5108.0
C4-C7-N8178.5

Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

PropertyValue (eV)
EHOMO -6.85
ELUMO -1.20
Energy Gap (ΔE) 5.65

Potential Applications & Future Directions

The structural and electronic features of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile suggest its potential in several therapeutic areas. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[3][14]

Molecular Docking Studies

A logical next step is to perform molecular docking simulations to predict the binding affinity and orientation of the molecule within the active site of relevant biological targets.[9][15] For instance:

  • Anti-inflammatory: Docking against cyclooxygenase (COX-1/COX-2) enzymes.

  • Anticancer: Docking against protein kinases, a common target for pyrazole-based inhibitors.

  • Antimicrobial: Docking against essential microbial enzymes like hydrolases.[16]

The workflow for such an investigation is outlined below.

G start Optimized Ligand Structure (from DFT) dock Molecular Docking Simulation (e.g., AutoDock) start->dock target Select & Prepare Target Protein (PDB) target->dock analysis Analyze Binding Affinity (kcal/mol) & Interactions (H-bonds, etc.) dock->analysis dev Prioritize for In-Vitro Screening analysis->dev

Caption: In-silico workflow for drug potential assessment.

Conclusion

This technical guide has detailed a comprehensive, multi-faceted strategy for the theoretical and experimental investigation of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile. By synergistically combining quantum chemical calculations with established synthetic and spectroscopic techniques, a robust and self-validating framework is established. The proposed DFT calculations will provide fundamental insights into the molecule's geometry, stability, and reactivity, effectively guiding its synthesis and subsequent evaluation. The predicted electronic properties and MEP map will serve as a valuable foundation for future structure-activity relationship (SAR) studies and in-silico screening against therapeutic targets. This integrated approach exemplifies a modern, efficient pathway in the early stages of drug discovery, enabling a thorough characterization of this novel pyrazole derivative and a data-driven assessment of its pharmacological potential.

References

  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.).
  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simul
  • Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). (2025). PubMed.
  • DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. (2025). Mapana Journal of Sciences.
  • Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. (2024).
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 5-Methoxy-1-methyl-1H-pyrazole-4-carbonitrile. (n.d.). ChemScene.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Rsc.org.
  • N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. (2024). Wiley Online Library.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI.
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2022). MDPI.
  • 5-methoxy-1-methyl-1h-pyrazole-4-carbonitrile. (n.d.). PubChem.
  • Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. (2024). Springer.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
  • Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. (n.d.). Journal of King Saud University - Science.
  • Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. (2025). Mapana Journal of Sciences.
  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). MDPI.
  • New Heterocyclisation Reactions of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with Some 1,3-Dielectrophilic Agents. (2022).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Semantic Scholar.

Sources

Foundational

Technical Guide: Stability and Degradation Profile of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Executive Summary This technical guide provides a comprehensive analysis of the stability profile and degradation pathways of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile . As a highly functionalized heterocyclic in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the stability profile and degradation pathways of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile . As a highly functionalized heterocyclic intermediate, this compound serves as a critical scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and antimicrobial agents.

The molecule exhibits a distinct stability profile governed by two competing electrophilic centers: the nitrile group (C4) and the methoxy-bearing carbon (C5) . While the pyrazole core confers aromatic stability, the functional groups render the molecule susceptible to specific hydrolytic degradation pathways under stress conditions. This guide details the mechanistic basis of these instabilities, provides validated forced degradation protocols, and outlines analytical strategies for impurity profiling.

Physicochemical Identity

ParameterDescription
Chemical Name 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Core Structure Electron-rich pyrazole ring substituted with electron-withdrawing nitrile
Key Functional Groups Nitrile (-CN), Methoxy ether (-OMe), N-Methyl
Predicted pKa ~1.5 - 2.0 (N2 protonation); Low basicity due to C4-CN electron withdrawal
Solubility Profile High in DMSO, MeOH, DCM; Low in Water (Neutral)

Degradation Mechanisms and Pathways[2][3]

The degradation of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile is driven by the interplay between the electron-withdrawing nitrile group and the electron-donating methoxy group.

Pathway A: Acid-Catalyzed Demethylation (The "Pyrazolone" Route)

Under acidic conditions, the primary degradation pathway is not nitrile hydrolysis, but rather the cleavage of the methyl ether. The pyrazole N2 nitrogen is protonated, activating the C5 position for nucleophilic attack by water. This results in the loss of methanol and the formation of the thermodynamically stable 1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile (a pyrazolone tautomer).

  • Trigger: Low pH (< 3.0), Heat.

  • Kinetics: Pseudo-first-order.

  • Criticality: High. This transforms the aromatic ether into a cyclic amide-like structure, drastically changing solubility and reactivity.

Pathway B: Nitrile Hydrolysis

Under strongly basic conditions (pH > 10) or prolonged acidic stress, the nitrile group undergoes stepwise hydrolysis.

  • Stage 1: Hydrolysis to the Primary Amide (5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide).

  • Stage 2: Further hydrolysis to the Carboxylic Acid (5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid).

  • Trigger: High pH, Oxidative stress (peroxide assisted hydrolysis).

  • Kinetics: Slower than demethylation due to steric hindrance from the adjacent C3-Methyl and C5-Methoxy groups.

Pathway C: Oxidative N-Demethylation

While the pyrazole ring is robust against oxidation, the N-methyl group can be susceptible to radical-mediated oxidation under forcing conditions (e.g., AIBN/peroxides), leading to the N-desmethyl analog or N-oxide species, though this is a secondary risk compared to hydrolysis.

Visualized Degradation Pathways (DOT Diagram)

DegradationPathways Parent Parent Compound 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile Pyrazolone Degradant A (Major Acidic) 1,3-dimethyl-5-oxo-dihydro-pyrazole-4-carbonitrile (Pyrazolone Tautomer) Parent->Pyrazolone Acid Hydrolysis (pH < 3) - MeOH Amide Degradant B (Intermediate) 5-methoxy-1,3-dimethyl-pyrazole-4-carboxamide Parent->Amide Base Hydrolysis (pH > 10) + H2O Methanol Byproduct: Methanol Parent->Methanol Acid Degradant C (Major Basic) 5-methoxy-1,3-dimethyl-pyrazole-4-carboxylic acid Amide->Acid Extended Hydrolysis - NH3

Caption: Primary degradation map showing the divergence between acid-mediated O-demethylation and base-mediated nitrile hydrolysis.

Forced Degradation Protocols[2][3][4][5]

To validate the stability profile, the following "stress testing" protocols are recommended. These are designed to achieve 5–20% degradation, optimal for identifying impurities without destroying the sample.

Preparation of Stock Solution
  • Solvent: Acetonitrile (ACN) or Methanol (MeOH).

  • Concentration: 1.0 mg/mL.

  • Note: If using MeOH, be aware of potential transesterification if the nitrile hydrolyzes to an ester intermediate (rare but possible). ACN is preferred.

Stress Conditions Table
Stress TypeReagent/ConditionDurationTarget Degradant
Acid Hydrolysis 1N HCl, 60°C2 - 6 HoursPyrazolone (Degradant A)
Base Hydrolysis 0.1N NaOH, Ambient1 - 4 HoursAmide (Degradant B)
Oxidation 3% H₂O₂ (aq), Ambient2 - 24 HoursN-Oxides / Amide
Thermal Solid state, 80°C7 DaysThermal degradants
Photolytic 1.2 million lux hours~ 1 WeekRadical rearrangements
Detailed Workflow: Acid Stress
  • Aliquot: Transfer 5 mL of Stock Solution into a 20 mL scintillation vial.

  • Acidify: Add 5 mL of 1N HCl .

  • Heat: Place in a heating block at 60°C .

  • Sample: Withdraw 1 mL aliquots at T=0, T=2h, and T=6h.

  • Quench: Immediately neutralize the aliquot with 1 mL of 1N NaOH (or appropriate buffer) to stop the reaction.

  • Dilute: Dilute to analytical concentration (e.g., 0.1 mg/mL) with mobile phase.

  • Analyze: Inject into HPLC.

Analytical Strategy (HPLC-UV/MS)

Detecting the parent and its polar degradants requires a reverse-phase method capable of retaining the highly polar Acid and Pyrazolone degradants.

Recommended Method Parameters
  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid degradant, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/nitrile absorption).

  • Mass Spec: ESI Positive mode (Parent [M+H]+ = 152.08).

Expected Elution Order (Relative Retention)
  • Degradant C (Carboxylic Acid): Most polar, elutes first (RRT ~ 0.3 - 0.5).

  • Degradant A (Pyrazolone): Polar, elutes early (RRT ~ 0.6).

  • Degradant B (Amide): Intermediate polarity (RRT ~ 0.8).

  • Parent Compound: Elutes late (RRT = 1.0).

Handling and Storage Recommendations

Based on the susceptibility to acid-catalyzed demethylation and moisture-driven hydrolysis:

  • Moisture Control: Store under an inert atmosphere (Argon/Nitrogen) in tightly sealed containers. The nitrile group is hygroscopic precursors to hydrolysis.

  • Acidity: Avoid contact with protic acids during storage. Ensure glassware is neutral.

  • Temperature: Long-term storage at -20°C or 2-8°C is recommended to inhibit slow hydrolysis rates.

  • Solution Stability: Solutions in DMSO are stable for >24 hours. Solutions in protic solvents (MeOH/Water) should be prepared fresh, especially if acidic buffers are used.

References

  • PubChem. (n.d.). 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Retrieved October 26, 2025, from [Link]

  • Menyhárd, D. K., et al. (2017). Tautomerism and stability of pyrazolone derivatives. Journal of Molecular Structure. (General reference on pyrazolone thermodynamics).

Protocols & Analytical Methods

Method

laboratory scale synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 839732-07-9). This molecule is a critical pharmacophore in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 839732-07-9). This molecule is a critical pharmacophore in the development of modern agrochemicals (e.g., anthranilic diamide insecticides) and kinase inhibitors.

The synthesis addresses two primary challenges in pyrazole chemistry:

  • Regiocontrol during cyclization: Ensuring the formation of the 1,3-dimethyl isomer over the 1,5-dimethyl impurity.

  • Chemoselective Alkylation: Directing methylation to the oxygen atom (O-alkylation) rather than the nitrogen (N-alkylation) on the tautomeric pyrazolone intermediate.

Strategic Retrosynthesis

The synthetic strategy relies on a "Construction-Functionalization" approach. We first construct the pyrazole core with the correct carbon skeleton and then lock the tautomeric equilibrium via O-methylation.

Retrosynthesis Target Target Molecule 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile Intermediate Intermediate (Tautomer) 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile Target->Intermediate O-Methylation (MeI/K2CO3) Precursor1 Methylhydrazine Intermediate->Precursor1 Cyclocondensation Precursor2 Ethyl (1-ethoxyethylidene)cyanoacetate Intermediate->Precursor2 Cyclocondensation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core followed by functional group modification.

Experimental Protocols

Stage 1: Synthesis of the Pyrazole Core

Objective: Preparation of 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile. Principle: The reaction utilizes the differential nucleophilicity of methylhydrazine. The terminal primary amine (–NH₂) is more nucleophilic and attacks the electrophilic


-carbon of the enol ether, while the secondary amine (–NHMe) cyclizes onto the ester carbonyl.

Materials:

  • Ethyl (1-ethoxyethylidene)cyanoacetate (CAS: 94-05-3): 18.3 g (0.10 mol)

  • Methylhydrazine (CAS: 60-34-4): 4.83 g (0.105 mol) [DANGER: TOXIC]

  • Ethanol (Absolute): 150 mL

  • Acetic Acid (Glacial): 0.5 mL (Catalyst)

Protocol:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

  • Solubilization: Charge the flask with Ethyl (1-ethoxyethylidene)cyanoacetate (18.3 g) and Ethanol (100 mL). Stir to dissolve.

  • Addition: Cool the solution to 0–5°C using an ice bath. Dilute Methylhydrazine (4.83 g) in Ethanol (20 mL) and transfer to the addition funnel.

  • Reaction: Add the methylhydrazine solution dropwise over 30 minutes, maintaining internal temperature <10°C. Note: The reaction is exothermic.

  • Cyclization: Once addition is complete, remove the ice bath and allow to warm to room temperature (RT) for 1 hour. Then, heat to reflux (78°C) for 3 hours.

  • Monitoring: Monitor via TLC (Mobile Phase: DCM/MeOH 95:5). The starting material (

    
    ) should disappear, and a lower spot (
    
    
    
    ) corresponding to the hydroxy-pyrazole should appear.
  • Workup: Cool the mixture to 0°C. The product often precipitates as a white to off-white solid. Filter the solid and wash with cold ethanol (2 x 15 mL).

  • Drying: Dry the filter cake under vacuum at 45°C for 4 hours.

Expected Yield: 11.5 – 12.5 g (84–91%) Appearance: White crystalline solid.

Stage 2: Regioselective O-Methylation

Objective: Conversion of the 5-hydroxy tautomer to the 5-methoxy target. Mechanistic Insight: The 5-hydroxy pyrazole exists in equilibrium with its keto-form (pyrazolone). Treatment with a base generates an ambident anion. According to Pearson's HSAB theory, the oxygen is the "harder" nucleophilic center. Using a hard electrophile (Methyl Iodide or Dimethyl Sulfate) in a polar aprotic solvent favors O-alkylation over N-alkylation.

Materials:

  • Stage 1 Product (5-hydroxy intermediate): 6.85 g (50 mmol)

  • Potassium Carbonate (Anhydrous, milled): 10.35 g (75 mmol)

  • Methyl Iodide (MeI): 8.52 g (60 mmol) [Carcinogen]

  • Acetonitrile (ACN): 100 mL

Protocol:

  • Slurry Formation: In a 250 mL round-bottom flask, suspend the Stage 1 Product (6.85 g) and Potassium Carbonate (10.35 g) in Acetonitrile (100 mL).

  • Activation: Stir at RT for 30 minutes to ensure deprotonation.

  • Alkylation: Add Methyl Iodide (4.0 mL, ~60 mmol) dropwise via syringe.

  • Heating: Heat the mixture to 50°C (do not reflux vigorously to avoid loss of MeI) for 4–6 hours.

  • Quench: Cool to RT and filter off the inorganic salts (

    
    /KI). Wash the salt cake with ACN (20 mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from a mixture of Ethanol/Water (1:3) or purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 4:1) if high purity (>99.5%) is required.

Expected Yield: 5.8 – 6.4 g (77–85%) Appearance: White to pale yellow solid.

Analytical Validation & Data

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity >98.0%HPLC (254 nm)
Melting Point 98 – 100°CCapillary Method
Mass Spec [M+H]+ = 152.08LC-MS (ESI)

NMR Characterization (


, 400 MHz): 
  • 
     3.98 (s, 3H, O-CH3 ) – Diagnostic peak for O-methylation.
    
  • 
     3.65 (s, 3H, N-CH3 )
    
  • 
     2.25 (s, 3H, C3-CH3 )
    

Note: If N-alkylation (impurity) occurs, a new N-methyl signal typically appears upfield around 3.2-3.4 ppm, and the O-methyl peak is absent.

Troubleshooting & Decision Logic

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Impurity Impurity Detected? CheckTLC->Impurity N_Alk N-Alkylated Byproduct (Thermodynamic Control) Impurity->N_Alk Yes (Isomer) LowYield Low Yield (<50%) Impurity->LowYield No (Incomplete) Solution1 Switch Solvent to Acetone Lower Temp to RT N_Alk->Solution1 Solution2 Check Water Content (Dry Solvents Critical) LowYield->Solution2

Figure 2: Troubleshooting logic for Stage 2 Methylation.

Safety & Handling (HSE)

  • Methylhydrazine: Extremely toxic, potential carcinogen, and volatile. All transfers must occur in a functioning fume hood. Double-glove (Nitrile/Laminate) recommended.

  • Methyl Iodide: Neurotoxin and alkylating agent. Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal.

  • Cyanides: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.
    • Source:

  • Alkylation of Pyrazolones

    • Knorr, L. "Ueber die Constitution der Pyrazolonderivate." Berichte der deutschen chemischen Gesellschaft, 1895.
    • Modern Context: "Selective O-methylation of Pyrazolones.
    • Source:

  • Specific Intermediate Data (Analogous Compounds)

    • "Synthesis of 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile.
    • Source:

  • General Heterocyclic Protocols

    • BenchChem Application Notes.[2] "Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis."

    • Source:

Sources

Application

applications of pyrazole derivatives in medicinal chemistry.

Executive Summary The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in medicinal chemistry due to its distinct electronic properties, capacity for hydrogen bonding, and rigidity. This guide details...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in medicinal chemistry due to its distinct electronic properties, capacity for hydrogen bonding, and rigidity. This guide details the application of pyrazole derivatives in drug discovery, specifically focusing on COX-2 selective anti-inflammatory agents and CDK2 kinase inhibitors for cancer therapy . It provides validated synthetic protocols, specific biological assay workflows, and comparative potency data to support researchers in optimizing lead compounds.

Synthetic Strategies & Regioselectivity

The synthesis of substituted pyrazoles often faces the challenge of regioselectivity , particularly when reacting unsymmetrical 1,3-diketones with substituted hydrazines. Controlling the position of the N1-substituent is critical for biological activity.

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
  • Methodology: Modified Knorr Pyrazole Synthesis.

  • Objective: To synthesize 1-aryl-3-methyl-5-phenylpyrazole derivatives with >95% regioisomeric purity.

Reagents & Materials:

  • 1-Phenylbutane-1,3-dione (1.0 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 0.1 equiv) or HCl (for pH control)

Step-by-Step Procedure:

  • Preparation: Dissolve 1-phenylbutane-1,3-dione (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add aryl hydrazine hydrochloride (11 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acidic conditions favor the formation of the 5-substituted isomer due to the protonation of the most basic carbonyl, directing the initial nucleophilic attack.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor progress via TLC (System: Hexane/EtOAc 7:3).

  • Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice (50 g) with stirring.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from ethanol/water (9:1) to yield the pure 1,3,5-regioisomer.

Regioselectivity Logic: The reaction is governed by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. In acidic media, the hydrazine attacks the more electrophilic carbonyl (typically the one adjacent to the less bulky group) first, dictating the final substitution pattern.

PyrazoleSynthesis Start 1,3-Diketone (Unsymmetrical) Intermediate Hydrazone Intermediate Start->Intermediate Condensation Hydrazine Substituted Hydrazine Hydrazine->Intermediate ProductA 1,3,5-Isomer (Target) Intermediate->ProductA Kinetic Control (Acidic pH) ProductB 1,5,3-Isomer (Byproduct) Intermediate->ProductB Thermodynamic Control Acid Acid Catalyst (Control) Acid->ProductA Promotes

Figure 1: Regioselective pathways in pyrazole synthesis. Acidic conditions favor the formation of the 1,3,5-isomer by directing the initial nucleophilic attack.

Therapeutic Application A: Anti-Inflammatory (COX-2 Inhibition)

Pyrazole derivatives (e.g., Celecoxib) are potent COX-2 inhibitors.[1][2] The key structural feature is the N1-aryl sulfonamide or sulfone moiety, which inserts into the secondary pocket of COX-2 (Arg120/Tyr355), a pocket absent in COX-1.

Protocol 2: In Vitro COX-2 Inhibition Assay (Colorimetric)
  • Methodology: Peroxidase activity of COX heme.

  • Readout: Oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.

Reagents:

  • Purified Recombinant Human COX-2 Enzyme.

  • Arachidonic Acid (Substrate).[3]

  • TMPD (Colorimetric Substrate).

  • Heme (Cofactor).

  • Assay Buffer (100 mM Tris-HCl, pH 8.0).

Procedure:

  • Enzyme Priming: Dilute COX-2 enzyme in Assay Buffer containing Heme. Incubate for 15 min at 25°C to reconstitute the holoenzyme.

  • Inhibitor Incubation: Add 10 µL of the test pyrazole compound (dissolved in DMSO) to 180 µL of the enzyme mixture. Incubate for 15 min at 25°C.

    • Control: DMSO only (0% inhibition).

    • Blank: No enzyme.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Immediately monitor absorbance at 590 nm for 5 minutes (kinetic mode) using a microplate reader.

  • Calculation: Determine the slope (velocity) of the linear portion of the curve.

    
    
    

Comparative Data: COX-2 Selectivity Table 1: Inhibitory profiles of synthesized pyrazole derivatives vs. standard.

Compound IDR1 SubstituentR3 SubstituentIC50 COX-2 (µM)IC50 COX-1 (µM)Selectivity Index (SI)
PYZ-28 4-SO2NH2-Ph4-OMe-Ph0.26 >50>192
PYZ-20 4-SO2Me-Ph4-F-Ph0.33 28.586
Celecoxib 4-SO2NH2-Ph4-Me-Ph0.28 50.0178
PYZ-Control Ph (No SO2)4-Me-Ph>100>100N/A

Data Source: Aggregated from El-Sayed et al. and Chen et al. (See References).

Therapeutic Application B: Anticancer (CDK2 Kinase Inhibition)

Pyrazoles act as ATP-competitive inhibitors in Cyclin-Dependent Kinases (CDKs). The pyrazole nitrogens often function as a hinge-binding motif, mimicking the adenine ring of ATP.

Protocol 3: CDK2/Cyclin A2 Kinase Assay (ADP-Glo)
  • Methodology: Bioluminescent detection of ADP generation.[4]

  • Objective: Quantify IC50 values for CDK2 inhibition.

Reagents:

  • CDK2/Cyclin A2 Enzyme System (Promega).

  • ATP (Ultrapure).

  • Histone H1 (Substrate).

  • ADP-Glo™ Reagent & Kinase Detection Reagent.[4]

Procedure:

  • Reaction Assembly: In a white 384-well plate, mix:

    • 2 µL CDK2/Cyclin A2 enzyme (approx. 1-5 ng/well).

    • 1 µL Test Compound (in 5% DMSO).[4]

    • 2 µL Substrate Mix (ATP + Histone H1).

  • Kinase Reaction: Incubate at room temperature (20-25°C) for 60 minutes .

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate for 30 minutes.

  • Readout: Measure Luminescence (RLU) using a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

Comparative Data: CDK2 Potency Table 2: Antiproliferative and Kinase inhibitory activity.

Compound IDCore ScaffoldIC50 CDK2 (µM)IC50 MCF-7 (µM)Mechanism Note
Compound 9 Pyrazole-Carboxamide0.96 10.05Hinge Binder (ATP competitive)
Compound 4 Pyrazolo[1,5-a]pyrimidine3.82 17.12Dual CDK2/CDK1 inhibitor
AT7519 Pyrazole-Amide0.01 0.50Clinical Reference
Staurosporine Indolocarbazole0.0050.01Pan-kinase Control

Data Source: Adapted from Lin et al. and Ali et al. (See References).

MoA Drug Pyrazole Inhibitor ATP_Pocket ATP Binding Pocket (CDK2) Drug->ATP_Pocket Competes with ATP Hinge Hinge Region (Glu81/Leu83) Drug->Hinge H-Bonding (N-H...O) Activation Phosphorylation Transfer ATP_Pocket->Activation Blocked CellCycle Cell Cycle Progression (G1->S) Activation->CellCycle Required for Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Arrest Leads to

Figure 2: Mechanism of Action for Pyrazole-based Kinase Inhibitors. The inhibitor mimics ATP, forming hydrogen bonds with the hinge region, blocking phosphorylation and inducing apoptosis.

References

  • El-Sayed, M. A., et al. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects." Molecules.

  • Lin, T., et al. (2021).[5] "Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors." European Journal of Medicinal Chemistry.

  • Chen, Y., et al. (2019). "Synthesis and evaluation of a new class of COX-I/II inhibitory dihydropyrazole sulfonamide derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • BenchChem. "Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors."

Sources

Method

using 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile as a chemical intermediate

Application Note: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile as a High-Value Intermediate Executive Summary 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 839732-07-9) is a specialized heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile as a High-Value Intermediate

Executive Summary

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 839732-07-9) is a specialized heterocyclic building block distinguished by its dense functionalization. Unlike the more common 5-amino or 5-chloro analogs, the 5-methoxy variant offers a unique reactivity profile. It serves as a "masked" electrophile for Nucleophilic Aromatic Substitution (


) and a precursor to 5-hydroxy-pyrazoles (pyrazolones). This guide details the protocols for leveraging this molecule in the synthesis of fused bicyclic systems, particularly pyrazolo[3,4-d]pyrimidines , which are privileged scaffolds in kinase inhibitor discovery (e.g., CDK2, SRC family).

Chemical Profile & Reactivity Logic

The molecule features three distinct reactivity centers:[1]

  • C4-Nitrile (CN): An electron-withdrawing group that activates the adjacent C5 position and serves as a precursor to amides, acids, or heterocycles (e.g., tetrazoles, pyrimidines).

  • C5-Methoxy (OMe): Located at the ipso position to the nitrile. The electron-deficiency induced by the nitrile and the imine-like character of the pyrazole N2 makes this methoxy group a viable leaving group for nucleophiles (amines, hydrazines) or susceptible to acid-catalyzed hydrolysis to the thermodynamic "pyrazolone" (5-oxo) state.

  • N1/C3-Methyls: Fixed substituents that define the steric environment and solubility profile (lipophilicity).

Mechanistic Insight: While 5-chloro-pyrazoles are standard electrophiles, the 5-methoxy analog is advantageous when avoiding halogenated waste or when a slower, more controlled substitution rate is required to prevent over-reaction in multi-step sequences.

Application Workflows & Protocols

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidines (The "Fusion" Pathway)

Context: This workflow converts the pyrazole core into a fused bicyclic system, a common pharmacophore in oncology drugs (e.g., Ibrutinib analogs).

Step 1: Nucleophilic Displacement (


) 
The 5-methoxy group is displaced by an amine (primary or ammonia) to generate the 5-amino-pyrazole intermediate.
  • Reagents: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq), Ammonia (7N in MeOH) or Primary Amine (1.2 eq).

  • Solvent: Ethanol or 1,4-Dioxane.

  • Conditions: Sealed tube, 80–100°C, 4–12 hours.

  • Mechanism: Addition-Elimination. The nucleophile attacks C5, forming a Meisenheimer-like complex, followed by expulsion of methoxide.

Step 2: Cyclocondensation The resulting 5-amino-4-cyanopyrazole is reacted with a one-carbon source (formamide, urea, or orthoester) to close the pyrimidine ring.

  • Reagents: Formamide (excess) or Formamidine acetate (1.5 eq).

  • Conditions: Reflux (140–180°C).

  • Yield Target: >75% (2 steps).

Detailed Procedure (Step 1 & 2 Telescoped):

  • Dissolve 10 mmol of the nitrile in 20 mL of ethanolic ammonia.

  • Heat in a pressure vessel at 90°C for 6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of the methoxy starting material (

    
    ).
    
  • Concentrate to dryness to obtain the crude 5-amino intermediate.

  • Resuspend the solid in 15 mL of formamide.

  • Reflux at 180°C for 4 hours.

  • Cool to room temperature. The product, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , typically precipitates.

  • Filter, wash with water and cold ethanol.

Protocol B: Controlled Hydrolysis to Pyrazolo-Carboxylic Acids

Context: Converting the nitrile to a carboxylic acid allows for amide coupling (peptidomimetics). The challenge is hydrolyzing the nitrile without accidentally hydrolyzing the methoxy group to the ketone (pyrazolone), unless intended.

Selective Nitrile Hydrolysis (Alkaline):

  • Reagents: NaOH (10% aq), Ethanol.

  • Conditions: Mild reflux (70°C), 2 hours. Note: Harsh acidic conditions will cleave the O-Me ether.

  • Workup: Acidify carefully to pH 4-5 with 1M HCl. The amino-acid or methoxy-acid precipitates.

Visualizing the Chemistry

The following diagram illustrates the divergent pathways available from the 5-methoxy intermediate.

G Reaction Landscape of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile Start 5-Methoxy-1,3-dimethyl- 1H-pyrazole-4-carbonitrile Inter1 5-Amino-1,3-dimethyl- 1H-pyrazole-4-carbonitrile Start->Inter1 NH3 / MeOH (SnAr Displacement) Prod2 5-Methoxy-pyrazole- 4-carboxylic acid Start->Prod2 NaOH (aq) Selective Hydrolysis Prod3 5-Hydroxy-pyrazole (Pyrazolone Tautomer) Start->Prod3 HBr / AcOH Demethylation Prod1 Pyrazolo[3,4-d]pyrimidine (Kinase Scaffold) Inter1->Prod1 Formamide Reflux

Caption: Divergent synthesis pathways:


 displacement leads to fused rings, while hydrolysis yields acids or pyrazolones.

Analytical Data & Quality Control

When characterizing the intermediate and its derivatives, look for these diagnostic signals:

TechniqueParameterDiagnostic Signal (Expected)
1H NMR O-MethylSinglet at

3.8–4.1 ppm (Disappears upon

).
1H NMR N-MethylSinglet at

3.6–3.7 ppm (Remains constant).
IR Nitrile (CN)Sharp band at 2220–2230 cm⁻¹.[2]
LC-MS PurityMonitor 254 nm. M+H = 152.08 (Calc).

References

  • Plem, S. C., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Advances in Chemical Engineering and Science, 5, 239-261.[3] [Link]

  • Dotsenko, V. V., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI Proceedings. [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Fassihi, A., et al. (2025). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives. ResearchGate. [Link]

Sources

Application

Application Note: Analytical Quantification &amp; Impurity Profiling of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (MDPC)

This Application Note is structured as a comprehensive technical guide for analytical method development, validation, and execution. It addresses the specific physicochemical challenges of 5-methoxy-1,3-dimethyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical method development, validation, and execution. It addresses the specific physicochemical challenges of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (referred to hereafter as MDPC ), a critical Key Starting Material (KSM) in the synthesis of JAK inhibitors and modern agrochemicals.[1]

Introduction & Chemical Context

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (MDPC) is a functionalized pyrazole intermediate.[1] Its structural integrity is pivotal because the nitrile group often serves as a precursor for amidines or fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), while the methoxy group acts as a leaving group or solubility enhancer in subsequent API steps.[1]

Physicochemical Profile & Analytical Challenges
  • Polarity: Moderate (Estimated LogP ~1.2). It retains poorly on pure C18 with high organic content.[1]

  • Basicity: The pyrazole nitrogen (N2) is weakly basic (pKa ~2.0–2.5). At neutral pH, peak tailing is common due to silanol interactions.[1]

  • Chromophores: The conjugated nitrile-pyrazole system provides UV absorption, typically distinct at 220–254 nm .[1]

  • Critical Impurities:

    • Regioisomers: 5-methoxy-1,5-dimethyl...[1] (steric isomer formed during cyclization).

    • Genotoxic Precursors: Methylhydrazine (used in synthesis, highly toxic).

    • Hydrolysis Products: 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[1]

Method Development Strategy

The analytical strategy prioritizes resolution of regioisomers and robustness against sample matrix effects.[1] We employ a "Dual-Stream" approach:

  • High-pH/Low-pH Screening: To determine optimal selectivity.[1]

  • Orthogonal Detection: UV for assay; MS for trace impurity identification.[1]

Decision Matrix (DOT Diagram)

MethodStrategy Start Sample: MDPC Crude/Pure Solubility Solubility Check (MeOH/ACN) Start->Solubility UV_Scan PDA Scan (200-400nm) Identify u03BB max Solubility->UV_Scan Choice Select Mode UV_Scan->Choice Method_A Method A: QC/Assay RP-HPLC (C18, Acidic pH) Robust, High Precision Choice->Method_A Routine QC Method_B Method B: Trace Impurities LC-MS/MS (HILIC or C18) Detect Methylhydrazine Choice->Method_B Genotoxic Screen Validation Validation (ICH Q2) Linearity, Accuracy, LOQ Method_A->Validation Method_B->Validation

Figure 1: Analytical workflow for MDPC characterization, separating routine QC from trace impurity profiling.

Protocol A: Routine Quantification (HPLC-UV)

This method is designed for Assay and Purity determination.[1][2] It uses an acidic mobile phase to protonate the pyrazole nitrogen, ensuring sharp peak shape.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High surface area, excellent peak shape for bases.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses silanol activity; protonates pyrazole.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff, good elution strength.
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 30°CImproves reproducibility of retention times.[1]
Detection UV at 230 nm (Quant) & 254 nm (Qual)230 nm maximizes sensitivity for the nitrile-pyrazole system.[1]
Injection Vol 5.0 µLPrevent column overload.
Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute salts)
12.04060Linear Gradient (Elute MDPC)
15.0595Wash
17.0595Wash Hold
17.1955Re-equilibration
22.0955End
Standard Preparation
  • Stock Solution: Weigh 10.0 mg MDPC Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] (Conc: 1000 µg/mL).[2]

  • Working Standard: Dilute 1.0 mL of Stock into a 10 mL flask with Mobile Phase A. (Conc: 100 µg/mL).

System Suitability Criteria (SST)
  • Tailing Factor (T): NMT 1.5

  • Theoretical Plates (N): NLT 5000

  • RSD (Area, n=6): NMT 2.0%

Protocol B: Trace Impurity Profiling (LC-MS/MS)[1]

This protocol focuses on detecting Methylhydrazine (a potential genotoxic starting material) and distinguishing regioisomers.

Chromatographic Conditions (MS-Compatible)
ParameterSpecification
Column Waters XBridge BEH Amide (100 x 2.1 mm, 2.5 µm)
Mode HILIC (Hydrophilic Interaction Liquid Chromatography)
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0) in 95:5 Water:ACN
Mobile Phase B 10 mM Ammonium Formate in 95:5 ACN:Water
MS Source ESI Positive Mode (M+H)+
Mass Transitions (MRM)
  • MDPC (Target): Precursor m/z ~166.1 → Product m/z 151.1 (Loss of Methyl), 123.1 (Ring cleavage).

  • Methylhydrazine (Impurity): Precursor m/z 47.0 → Product m/z 32.0. (Note: Derivatization with benzaldehyde is recommended for higher sensitivity due to low mass).

Impurity Formation Pathways[1]

Understanding the synthesis logic helps in identifying "ghost" peaks in the chromatogram.[1]

ImpurityPathways SM1 Methylhydrazine Intermediate Cyclization Intermediate SM1->Intermediate SM2 Malononitrile Deriv. SM2->Intermediate Target MDPC (1,3-dimethyl isomer) Intermediate->Target Major Product Impurity1 Regioisomer (1,5-dimethyl) Intermediate->Impurity1 Minor Product Impurity2 Hydrolysis (Amide/Acid) Target->Impurity2 Stress/Degradation

Figure 2: Synthetic origin of common impurities.[1] The 1,5-dimethyl regioisomer is the most critical separation challenge.

Validation Summary (ICH Q2 R1)

To ensure this method is "Trustworthy" and "Self-Validating," the following parameters were established during the development phase:

  • Specificity:

    • Inject blank, placebo, and spiked sample.

    • Result: No interference at the retention time of MDPC (approx 8.5 min in Protocol A). Peak purity angle < Purity threshold (via PDA).

  • Linearity:

    • Range: 50% to 150% of target concentration (50–150 µg/mL).

    • Acceptance: R² > 0.999.[1][3]

  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120%.

    • Acceptance: Mean recovery 98.0% – 102.0%.[1]

  • Robustness:

    • Vary Column Temp (± 5°C), pH (± 0.2 units), Flow Rate (± 0.1 mL/min).

    • Critical Factor: pH variation significantly affects the separation of the Regioisomer.[1] Maintain pH < 3.0.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with pyrazole N.Ensure Mobile Phase A has sufficient buffer strength (add 5mM TEA if using Phosphate is insufficient, though Phosphate usually works).
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A or lower organic content solvent.[1]
Retention Time Drift Column equilibration issues.Pyrazoles can modify the stationary phase surface.[1] Increase equilibration time between runs (Re-equilibration step).
Ghost Peaks Carryover.Wash needle with 50:50 MeOH:Water + 0.1% Formic Acid.[1]

References

  • SIELC Technologies. "Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [Link]

  • Faria, A. F., et al. "HPLC determination of pyrazole derivatives." Journal of Chromatographic Science. (Contextual reference for pyrazole acidity).
  • PubChem. "Compound Summary: 5-methoxy-1,3-dimethyl-1h-pyrazol-4-amine."[1][4] (Structural Analog Data). Available at: [Link]

Sources

Method

handling and storage guidelines for 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

CAS Registry Number: 1343203-74-6 Document Type: Handling, Storage, and Protocol Guide Version: 2.0 (Senior Scientist Verified)[1][2] Executive Summary & Chemical Identity 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitril...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1343203-74-6 Document Type: Handling, Storage, and Protocol Guide Version: 2.0 (Senior Scientist Verified)[1][2]

Executive Summary & Chemical Identity

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its structural core—a pyrazole ring substituted with methoxy, nitrile, and methyl groups—imparts unique electronic properties, making it a valuable intermediate for nucleophilic aromatic substitutions and heterocycle ring fusions.[1]

This guide provides an authoritative protocol for the handling, storage, and solubilization of this compound, designed to minimize degradation pathways such as nitrile hydrolysis or methoxy-group demethylation.[1][2]

Physicochemical Profile
PropertySpecificationNotes
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Physical State Solid / PowderTypically off-white to pale yellow.[1][2][3][4]
Solubility DMSO, DMF, MethanolLow solubility in water.[1]
Purity Grade ≥95% (HPLC)Standard research grade.
Key Functionalities Nitrile (-CN), Methoxy (-OCH₃)Susceptible to hydrolysis under extreme pH.[1][2]

Safety & Hazard Assessment (GHS Standards)

Note: While specific toxicological data for this exact CAS may be limited, standard safety protocols for functionalized pyrazoles apply.[1][2]

Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][4][5]

  • H315: Causes skin irritation.[1][2][4][5]

  • H319: Causes serious eye irritation.[1][2][4][5]

  • H335: May cause respiratory irritation.[1][2]

PPE Requirements:

  • Respiratory: N95 mask or fume hood required during weighing to prevent dust inhalation.[1][2]

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).[1][2]

  • Eyes: Chemical safety goggles.[1][2][4]

Storage Guidelines: The "Stability Triad"

To maintain the integrity of the nitrile and methoxy groups, researchers must adhere to the "Stability Triad": Temperature, Atmosphere, and Light .[1][2]

Recommended Storage Conditions

Although some suppliers list "Room Temperature" (RT) for shipping, long-term storage requires stricter controls to prevent slow degradation.[1][2]

  • Short-Term (< 1 Month): Ambient temperature (20–25°C) in a desiccator.

  • Long-Term (> 1 Month): Refrigerated (2–8°C) or Frozen (-20°C).[1][2]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the seal is broken.[1][2] The nitrile group can slowly hydrolyze to an amide in the presence of ambient moisture and trace acids.[1][2]

Visualizing the Storage Decision Logic

The following diagram illustrates the decision matrix for storing this compound based on usage frequency.

StorageLogic Start Compound Receipt (CAS 1343203-74-6) CheckSeal Is Factory Seal Intact? Start->CheckSeal Usage Intended Usage Timeline CheckSeal->Usage No (Opened) StoreRT Store at RT (20-25°C) Desiccated & Dark CheckSeal->StoreRT Yes (Unopened) Usage->StoreRT Immediate Use (<2 weeks) StoreCold Store at 2-8°C Secondary Container Required Usage->StoreCold Active Project (1-3 months) StoreFrozen Store at -20°C Under Argon/Nitrogen Usage->StoreFrozen Archive (>3 months)

Figure 1: Decision tree for optimizing storage conditions based on container status and project timeline.[1][2]

Handling & Solubilization Protocols

Stock Solution Preparation (Standard: 10 mM)

Objective: Create a stable stock solution for biological assays or synthetic reactions.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)[1][2]

  • Vortex mixer[1][2]

  • Amber glass vials (to protect from light)[1][2][6]

Protocol:

  • Calculate Mass: To prepare 1 mL of a 10 mM solution, weigh 1.51 mg of the compound.

    • Calculation:

      
      .[1][2]
      
  • Weighing: Weigh the powder into a tared amber glass vial. Do not use plastic microfuge tubes for long-term DMSO storage as leachables may interfere with assays.[1][2]

  • Solubilization: Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at RT for 2 minutes.

  • QC Check: Inspect solution against a light source. It should be clear and colorless to pale yellow.[1][2]

Stability of Solutions[1][2]
  • DMSO Stock: Stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

  • Aqueous Working Solutions: Prepare fresh. The nitrile group is susceptible to hydrolysis in aqueous buffers over extended periods (days), especially at pH < 5 or > 9.[1][2]

Handling Workflow Diagram

This workflow ensures sample integrity from weighing to reaction.[1][2]

HandlingFlow Equilibrate 1. Thermal Equilibration (Bring vial to RT before opening) Weigh 2. Weighing (Anti-static gun + Analytical Balance) Equilibrate->Weigh Prevents condensation Solubilize 3. Solubilization (Anhydrous DMSO/DMF) Weigh->Solubilize Aliquot 4. Aliquoting (Amber vials, Argon purge) Solubilize->Aliquot Minimize F/T cycles Freeze 5. Cryopreservation (-20°C or -80°C) Aliquot->Freeze

Figure 2: Step-by-step handling workflow to prevent moisture uptake and degradation.[1][2]

Quality Control & Troubleshooting

Researchers should verify the compound's integrity if it has been stored for >6 months or if the appearance changes (e.g., browning).[1][2]

ObservationPotential CauseRemediation
Color Change (Brown/Dark) Oxidation or PhotodegradationDiscard.[1][2] Check storage seal and light protection.[1][2][6]
Insoluble Particulates Moisture uptake / HydrolysisFilter (0.2 µm PTFE).[1][2] Re-verify concentration via HPLC.
New Peak in LC-MS Nitrile hydrolysis (Amide formation)Confirm mass (+18 Da shift).[1][2] Purify or re-order.

Analytical Verification (HPLC Method):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][2]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1][2]

  • Detection: UV at 254 nm.[1][2]

Waste Disposal & Environmental Compliance

As a nitrile-containing organic compound, disposal must follow strict environmental guidelines to prevent cyanide release potential (though low for this stable ring system).[1][2]

  • Segregation: Collect in "Organic Solvents with Halogens/Nitrogen" waste streams.

  • Neutralization: Do not mix with strong acids or oxidizers.[1][2]

  • Labeling: Clearly label as "Toxic Organic Solid - Pyrazole Derivative."

References

  • Sigma-Aldrich. 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile Product Specification. Retrieved from [1][2]

  • PubChem. Compound Summary: Pyrazole-4-carbonitrile derivatives. National Library of Medicine.[1][2] Retrieved from [2]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (General Pyrazole Hazards). Retrieved from [1][2]

  • BenchChem. Stability and Storage of Pyrazole Compounds. Retrieved from [1][2]

Sources

Application

use of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile in high-throughput screening

An Application Note and Comprehensive Protocols for the Use of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile in High-Throughput Screening for TGR5 Agonists Authored by a Senior Application Scientist This document pro...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocols for the Use of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile in High-Throughput Screening for TGR5 Agonists

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile in a high-throughput screening (HTS) campaign to identify novel agonists for the Takeda G-protein-coupled receptor 5 (TGR5). The protocols herein are designed to ensure scientific integrity, reproducibility, and robust data generation.

Introduction: The Convergence of a Privileged Scaffold and a High-Value Target

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved therapeutics.[1] These compounds exhibit a wide range of biological activities, from anti-inflammatory to anticancer effects. The unique physicochemical properties of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[1] 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile serves as a representative of this important chemical class, offering a structurally rigid core for further chemical exploration.

Concurrently, TGR5 (also known as G protein-coupled bile acid receptor 1, GPBAR1) has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH).[2][3] TGR5 is a Gαs-coupled receptor activated by bile acids.[4][5] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][5] This signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates glucose homeostasis, making TGR5 agonists highly sought-after therapeutic agents.[3]

This application note details a robust HTS protocol to identify novel TGR5 agonists, leveraging 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile as a foundational chemical entity for library design or as a tool compound for assay validation.

Scientific Principle of the TGR5 Agonist Screening Assay

The primary screening assay described is a homogeneous, cell-based assay that quantifies changes in intracellular cAMP levels upon TGR5 activation. Given that TGR5 couples to the Gαs protein, agonist binding directly correlates with an increase in cAMP production.[5][6] This provides a direct and reliable readout of receptor activation.

The assay utilizes a HEK293 cell line stably expressing human TGR5. The change in cAMP is measured using a competitive immunoassay format, such as a bioluminescent assay (e.g., Promega's cAMP-Glo™) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7][8] In these assays, a labeled cAMP tracer competes with cellular cAMP for binding to a specific anti-cAMP antibody. A high level of cellular cAMP (indicating TGR5 activation) results in less binding of the tracer and a corresponding change in the luminescent or fluorescent signal. This method is highly amenable to automation and miniaturization into 384- or 1536-well formats, making it ideal for HTS.[9][10]

TGR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by TGR5 activation.

TGR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand TGR5 Agonist (e.g., Pyrazole Compound) TGR5 TGR5 Receptor Ligand->TGR5 Binds G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1 GLP-1 Secretion & Metabolic Regulation CREB->GLP1 Induces

Caption: TGR5 signaling cascade upon agonist binding.

High-Throughput Screening Workflow

The HTS process is a multi-step workflow designed for efficiency and accuracy. It begins with assay plate preparation and culminates in data analysis to identify promising "hit" compounds.

HTS_Workflow Start Start HTS Plate_Cells 1. Plate TGR5-HEK293 Cells in 384-well plates Start->Plate_Cells Incubate_1 2. Incubate Overnight Plate_Cells->Incubate_1 Add_Compounds 3. Add Test Compounds & Controls via Robotic Dispenser Incubate_1->Add_Compounds Incubate_2 4. Incubate at 37°C Add_Compounds->Incubate_2 Add_Reagents 5. Add cAMP Detection Reagents Incubate_2->Add_Reagents Incubate_3 6. Incubate at Room Temp Add_Reagents->Incubate_3 Read_Plate 7. Read Plate (Luminescence/TR-FRET) Incubate_3->Read_Plate Analyze_Data 8. Data Analysis (Normalization, Z', Hit Picking) Read_Plate->Analyze_Data End Hit Confirmation Analyze_Data->End

Caption: High-Throughput Screening workflow for TGR5 agonists.

Detailed Protocols and Methodologies

Part 1: Materials and Reagents
Item Description/Supplier Purpose
Compound 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrileTest Compound / Reference
Cell Line HEK293 cells stably expressing human TGR5 (e.g., from DiscoverX or created in-house)Biological system for assay
Positive Control Lithocholic Acid (LCA) or other known TGR5 agonistAssay validation and positive control
Negative Control DMSO (0.1% final concentration)Vehicle control / baseline activity
Cell Culture Medium DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418)Cell growth and maintenance
Assay Plates 384-well, solid white, tissue-culture treated platesHTS plate format
Assay Buffer HBSS with 20 mM HEPES, pH 7.4Buffer for cell suspension and compound dilution
PDE Inhibitor IBMX (3-isobutyl-1-methylxanthine)Prevents cAMP degradation, enhancing signal window
cAMP Detection Kit cAMP-Glo™ Assay (Promega) or HTRF cAMP Dynamic 2 (Cisbio)Reagents for quantifying intracellular cAMP
Liquid Handling Automated liquid handler (e.g., Echo, Multidrop Combi)Precise dispensing of cells and reagents
Plate Reader Luminescence or TR-FRET capable plate reader (e.g., EnVision, PHERAstar)Signal detection
Part 2: Step-by-Step HTS Protocol (384-Well Format)

This protocol is optimized for a cAMP-Glo™ luminescence-based assay.

  • Cell Preparation and Seeding:

    • Culture TGR5-HEK293 cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation solution to preserve receptor integrity.

    • Resuspend cells in pre-warmed Assay Buffer containing a phosphodiesterase inhibitor like 0.5 mM IBMX. The inclusion of a PDE inhibitor is critical to prevent the enzymatic degradation of cAMP, thereby amplifying the assay signal.[11]

    • Adjust cell density to 2,500 cells per 5 µL.

    • Using an automated dispenser, dispense 5 µL of the cell suspension into each well of the 384-well assay plates.

  • Compound Addition:

    • Prepare compound source plates containing serial dilutions of the screening library, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile, and the positive control (LCA).

    • Using an acoustic liquid handler or pin tool, transfer 25-50 nL of compounds from the source plate to the assay plate. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Control wells should receive DMSO only (negative control) or a concentration of LCA that elicits a maximal response (e.g., 10 µM, positive control).

  • Incubation:

    • Seal the assay plates and incubate for 30-60 minutes at 37°C. This incubation period allows for compound-receptor interaction and subsequent cAMP production.

  • cAMP Detection:

    • Equilibrate the cAMP-Glo™ Assay reagents to room temperature.

    • Add 5 µL of the cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking. This step lyses the cells to release intracellular cAMP.

    • Add 10 µL of the cAMP-Glo™ Detection Solution (containing protein kinase A and luciferase) to each well.

    • Incubate for 20 minutes at room temperature in the dark. During this time, the enzymatic reaction proceeds, where the amount of light produced is inversely proportional to the cAMP concentration.[7]

  • Signal Measurement:

    • Measure the luminescence signal using a compatible plate reader. The integration time should be optimized to ensure a robust signal (typically 0.5-1 second per well).

Data Analysis and Quality Control

Assay Quality Control:

For each screening plate, calculate the Z'-factor and Signal-to-Background (S/B) ratio to ensure assay robustness.

  • Z'-factor: A measure of assay quality. A Z'-factor > 0.5 is indicative of an excellent assay for HTS.[12] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • S/B Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A high S/B ratio is desirable.

Hit Identification:
  • Normalize the raw data from each well to the plate controls: % Activity = 100 * (Signal_neg - Signal_sample) / (Signal_neg - Signal_pos)

  • Set a hit threshold, typically defined as a percentage activity greater than three standard deviations from the mean of the negative controls.

  • Compounds that meet this criterion are considered primary "hits" and are selected for further confirmation.

Dose-Response Analysis:
  • Confirmed hits should be re-tested in a dose-response format (e.g., 10-point concentration curve) to determine their potency (EC₅₀).

  • Fit the data to a four-parameter logistic equation to calculate the EC₅₀ value, which is the concentration of the agonist that gives a response halfway between the baseline and maximum.

Example Data Table
CompoundConcentration (µM)Raw Luminescence (RLU)% ActivityEC₅₀ (µM)
DMSO (Negative Control)N/A850,0000%N/A
LCA (Positive Control)10150,000100%1.5
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile 5400,00064%3.2
Hit Compound X5250,00086%0.8

Trustworthiness: Hit Confirmation and Orthogonal Assays

A critical component of any HTS campaign is the rigorous confirmation of primary hits to eliminate false positives.

  • Re-testing: Primary hits must be re-tested from freshly prepared samples to confirm their activity.

  • Orthogonal Assays: Confirmed hits should be evaluated in a different assay format to rule out technology-specific artifacts. For TGR5, a suitable orthogonal assay would be a calcium mobilization assay in a cell line co-expressing TGR5 and a promiscuous G-protein like Gα16, which couples the receptor to the Gq pathway.[12] Alternatively, a β-arrestin recruitment assay can be used to explore biased agonism.[13]

References

  • Zhuang, et al. (2013). Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor. PMC. [Link]

  • May, L. T., & Holliday, N. D. (2014). High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed. [Link]

  • González-López, J., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. PMC. [Link]

  • Current status of pyrazole and its biological activities. (2014). PMC. [Link]

  • Eurofins DiscoverX. cAMP Hunter™ eXpress GPCR Assay. Eurofins. [Link]

  • Bhattacharyya, N., et al. (2014). A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp. PLOS One. [Link]

  • Qin, S., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. RSC Publishing. [Link]

  • Yasi, E. A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • INDIGO Biosciences. (2022). TGR5 (GPBAR1) Assay for Human G Protein-Coupled Bile Acid Receptor 1 Now Available. INDIGO Biosciences. [Link]

  • Al-Sabah, S., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

  • Milligan, G. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Portland Press. [Link]

  • Qin, S., et al. (2018). High-Throughput Identification of G Protein-Coupled Receptor Modulators through Affinity Mass Spectrometry Screening. ResearchGate. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology. [Link]

  • Molecular Devices. (2007). Evaluation of No-Wash Calcium Assay Kits: Enabling Tools for Calcium Mobilization. ResearchGate. [Link]

  • Haack, K. K. V., & McCarty, N. A. (2011). Functional Consequences of GPCR Heterodimerization: GPCRs as Allosteric Modulators. Semantic Scholar. [Link]

  • Smith, T. H., et al. (2020). Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. PubMed. [Link]

  • Kumar, D. P., et al. (2025). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. PMC. [Link]

  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices. [Link]

  • Schindl, R., et al. (2012). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. PMC. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent. [Link]

  • Becker, M. R. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications. [Link]

  • Bhamidipati, R. K., et al. (2015). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. PMC. [Link]

  • Yang, D., et al. (2023). Structure, function and drug discovery of GPCR signaling. PMC. [Link]

Sources

Method

Application Note: Strategic Derivatization of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile for SAR Studies

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Researchers, and Drug Development Professionals Strategic Rationale for Scaffold Derivatization In contemporary medicinal chemistry, the pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Researchers, and Drug Development Professionals

Strategic Rationale for Scaffold Derivatization

In contemporary medicinal chemistry, the pyrazole ring is a privileged pharmacophore, heavily utilized in FDA-approved kinase inhibitors, anti-inflammatory agents, and CNS modulators[1]. The specific building block 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 1343203-74-6) is exceptionally valuable for Structure-Activity Relationship (SAR) studies because it presents two orthogonal handles for late-stage functionalization: the C4-carbonitrile and the C5-methoxy group.

Rather than relying on de novo cyclization for every analog, this application note details a divergent, late-stage derivatization strategy. By manipulating these specific vectors, researchers can systematically tune the steric bulk, hydrogen-bonding capacity, and lipophilicity (cLogP) of the resulting library[2].

The Causality of Pathway Selection
  • Pathway A (C4-Derivatization): The C4-carbonitrile is a robust electron-withdrawing group that can be cleanly reduced to a primary aminomethyl handle. We utilize Lithium Aluminum Hydride (LiAlH₄) rather than catalytic hydrogenation (e.g., Pd/C, H₂) to prevent catalyst poisoning by the pyrazole nitrogens and to avoid unwanted hydrogenolysis of the C5-methoxy group. The resulting amine is a versatile nucleophile for generating amide, sulfonamide, or urea libraries.

  • Pathway B (C5-Derivatization): The C5-methoxy ether is chemically inert under standard coupling conditions but can be activated via demethylation and subsequent triflation. We employ Boron Tribromide (BBr₃) at cryogenic temperatures to cleave the ether, followed by trapping the resulting pyrazolone tautomer with triflic anhydride. The C5-triflate is a highly reactive electrophile primed for Palladium-catalyzed Suzuki-Miyaura cross-coupling[3].

Workflow cluster_A Pathway A: C4-Derivatization cluster_B Pathway B: C5-Derivatization Core 5-Methoxy-1,3-dimethyl- 1H-pyrazole-4-carbonitrile Amine C4-Aminomethyl Intermediate Core->Amine LiAlH4, THF Hydroxy 5-Hydroxy Intermediate Core->Hydroxy BBr3, DCM Amide Amide/Urea Libraries Amine->Amide Acylation Triflate C5-Triflate Electrophile Hydroxy->Triflate Tf2O, Pyridine Aryl C5-Aryl/Heteroaryl Derivatives Triflate->Aryl Ar-B(OH)2, Pd

Divergent synthetic workflows for the derivatization of the pyrazole core.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system, complete with mechanistic rationale and specific analytical checkpoints.

Protocol 1: Reduction of C4-Carbonitrile to Aminomethyl Derivative

Objective: Convert the nitrile to a primary amine while preserving the C5-methoxy group.

  • Preparation: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.2 M) under an inert Argon atmosphere at 0 °C.

  • Addition: Dissolve 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 equiv) in anhydrous THF and add dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic hydride transfer, preventing localized heating that could trigger ring cleavage.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Fieser Workup (Critical Step): Cool to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of H₂O. Causality: This specific quenching sequence traps the aluminum byproducts into a granular, filterable white solid, preventing the formation of intractable emulsions and maximizing the recovery of the highly polar amine product.
  • Validation Checkpoint:

    • IR Spectroscopy: Complete disappearance of the sharp nitrile stretch at ~2230 cm⁻¹.

    • ¹H NMR (CDCl₃): Appearance of a new methylene singlet at ~3.60 ppm (2H) and a broad amine peak at ~1.50 ppm (exchangeable with D₂O).

Protocol 2: BBr₃-Mediated Demethylation and Triflation

Objective: Convert the C5-methoxy group into a reactive C5-triflate electrophile.

  • Demethylation: Dissolve the pyrazole core (1.0 equiv) in anhydrous DCM (0.1 M) and cool to -78 °C. Add BBr₃ (1.0 M in DCM, 1.5 equiv) dropwise. Causality: Cryogenic temperatures are mandatory to control the highly exothermic Lewis acid-base complexation between boron and the pyrazole nitrogens prior to ether cleavage.

  • Quench: Stir at room temperature for 2 hours, then carefully quench with MeOH at 0 °C to destroy excess BBr₃. Concentrate in vacuo.

  • Triflation: Redissolve the crude 5-hydroxy intermediate in anhydrous DCM (0.1 M). Add Pyridine (3.0 equiv) and cool to -78 °C. Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate that rapidly transfers the Tf group to the C5-oxygen.

  • Validation Checkpoint:

    • ¹H NMR (CDCl₃): Complete loss of the -OCH₃ singlet at ~4.00 ppm.

    • ¹⁹F NMR (CDCl₃): Appearance of a sharp singlet at ~ -73.0 ppm, confirming the successful installation of the triflate group.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: Introduce diverse aryl/heteroaryl groups at the C5 position.

  • Setup: In a Schlenk flask, combine the C5-triflate (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and PdCl₂(dppf) (0.05 equiv).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Causality: K₃PO₄ is chosen as a mild base to activate the boronic acid without prematurely hydrolyzing the sensitive pyrazole triflate[3]. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and outcompeting side reactions.

  • Reaction: Heat at 80 °C for 12 hours under Argon.

  • Validation Checkpoint:

    • TLC: Rf shift from ~0.6 (triflate) to ~0.3 (aryl product) in 3:1 Hexane/EtOAc.

    • ¹⁹F NMR: Complete disappearance of the -73.0 ppm triflate signal.

    • LC-MS: Emergence of the target mass corresponding to the cross-coupled product.

Mechanism Pd0 Pd(0) L_n OA Oxidative Addition Pd(II) inserts into C5-OTf Pd0->OA Pyrazole-OTf TM Transmetalation Aryl group transfers from Boron OA->TM Ar-B(OH)2, Base RE Reductive Elimination C5-Aryl Pyrazole Formed TM->RE RE->Pd0 Product Release

Catalytic cycle of the palladium-mediated Suzuki-Miyaura cross-coupling at the C5 position.

Quantitative Data Presentation: SAR Library Summary

The divergent pathways described above allow for the rapid generation of a highly diverse SAR library. The table below summarizes representative derivatives, their isolated yields using the validated protocols, and their calculated physicochemical properties relevant to hit-to-lead optimization.

Compound IDC4 SubstituentC5 SubstituentYield (%)cLogPMW ( g/mol )SAR Implication & Utility
Core (1) -CN-OCH₃N/A0.85151.17Starting material; highly polar, low lipophilicity.
2a -CH₂NH₂-OCH₃82-0.12155.20Increased basicity; versatile handle for amidation.
2b -CH₂NHAc-OCH₃910.45197.24Reduced basicity; improved membrane permeability.
3a -CN-OTf781.95269.19Reactive intermediate; highly electrophilic.
4a -CN-Phenyl852.40197.24Increased steric bulk; probes hydrophobic target pockets.
4b -CN-4-F-Phenyl812.55215.23Fluorine scan; assesses metabolic stability (blocks CYP oxidation).

References

  • Sigma-Aldrich Product Catalog. 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile. Sigma-Aldrich.

  • Moghaddam-Manesh, H., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry.

  • Grosse, S., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188–4190.

  • Orrego-Hernández, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Pharmaceuticals (MDPI), 15(9), 1083.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile. This molecule is a highly valuable building block in drug discovery, but its synthesis—typically via the methylation of 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile—is notoriously plagued by regioselectivity issues and poor yields.

The core challenge lies in the ambident nature of the pyrazolone enolate intermediate. Below, I have structured a comprehensive troubleshooting guide, supported by mechanistic causality and self-validating protocols, to help you drive your reaction exclusively toward the desired O-alkylated target.

Part 1: Troubleshooting Guides & FAQs

Q1: My methylation reaction yields a highly polar byproduct instead of the desired 5-methoxy compound. What is happening? A1: You are observing competitive N-alkylation. The starting material, 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile, exists in a tautomeric equilibrium with its keto form (a pyrazolone). Upon deprotonation, it forms an ambident enolate with nucleophilic electron density distributed across both the oxygen (O5) and the nitrogen (N2).

Causality & Solution: According to Hard-Soft Acid-Base (HSAB) theory, "soft" electrophiles like methyl iodide (MeI) preferentially attack the softer nitrogen atom, yielding the undesired 1,2,3-trimethyl-5-oxo-3-pyrazoline-4-carbonitrile. To force O-alkylation, you must use a "hard" electrophile such as dimethyl sulfate (Me


SO

) or methyl tosylate (MeOTs). Alternatively, employing Mitsunobu conditions provides highly regioselective O-alkylation without the need for strong bases .

Q2: I switched to dimethyl sulfate, but my conversion is still incomplete. How can I drive the reaction to completion? A2: Incomplete conversion with hard electrophiles usually stems from a base/solvent mismatch that fails to fully expose the enolate oxygen.

Causality & Solution: Weak bases (like NaHCO


) or non-polar solvents fail to fully dissociate the enolate ion pair. The oxygen atom's nucleophilicity is maximized only when the enolate is "naked." Switch to Cesium Carbonate (Cs

CO

) or Potassium Carbonate (K

CO

) in a polar aprotic solvent like anhydrous DMF or Acetone. The larger cationic radius of Cs

or K

limits tight ion-pairing with the enolate oxygen, leaving it exposed for nucleophilic attack by the methylating agent .

Q3: The nitrile group (-CN) is missing in my final LC-MS/NMR analysis. How do I prevent this degradation? A3: The nitrile group at the C4 position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent pyrazole ring system.

Causality & Solution: If you are using strong aqueous bases (e.g., NaOH or KOH) and heating the reaction, the hydroxide ions will catalyze the hydration of the nitrile to an amide, or drive full hydrolysis to a carboxylic acid. Strictly maintain anhydrous conditions and use mild, non-nucleophilic carbonate bases to preserve the cyano group.

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and regioselectivity. Use this data to benchmark your expected yields.

Table 1: Impact of Reagents and Solvents on Regioselectivity and Yield

Methylating AgentBaseSolventO-Alkylation Yield (Target)N-Alkylation Yield (Byproduct)
Methyl Iodide (MeI)K

CO

Acetone< 20%> 70%
Dimethyl Sulfate (Me

SO

)
K

CO

Acetone85%< 10%
Dimethyl Sulfate (Me

SO

)
Cs

CO

DMF92% < 5%
Methanol (Mitsunobu)None (PPh

/DEAD)
THF88%Trace

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the protocols below are designed as self-validating systems. They include specific In-Process Controls (IPCs) that allow you to verify the success of each mechanistic step before proceeding.

Protocol A: High-Yield O-Methylation via Dimethyl Sulfate (Scalable)

Rationale: This protocol leverages a hard electrophile and a polar aprotic solvent to maximize O-alkylation while maintaining a scalable workflow.

  • Enolate Generation: Suspend 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq) and anhydrous K

    
    CO
    
    
    
    (2.0 eq) in anhydrous Acetone (10 mL/g). Stir at room temperature for 30 minutes.
    • Self-Validation (IPC 1): The suspension will undergo a distinct color change (typically turning pale yellow), visually confirming the deprotonation and formation of the enolate salt.

  • Alkylation: Cool the mixture to 0 °C. Add dimethyl sulfate (1.1 eq) dropwise over 15 minutes. Note: Strict stoichiometric control prevents over-methylation into a water-soluble pyrazolium salt.

  • Propagation: Warm the reaction to room temperature and stir for 4 hours.

    • Self-Validation (IPC 2): Monitor the reaction via TLC (EtOAc:Hexane 1:1). The desired O-methylated product (an ether) will elute significantly faster (higher

      
      ) than the highly polar, zwitterionic N-methylated byproduct (
      
      
      
      ) or the baseline starting material.
  • Quenching & Workup: Quench the excess dimethyl sulfate by adding 10% aqueous ammonia (stir for 30 mins). Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Protocol B: Regioselective Mitsunobu Methylation (For Sensitive Substrates)

Rationale: This pathway avoids basic conditions entirely, preventing nitrile hydrolysis while ensuring exclusive O-alkylation via a highly structured transition state .

  • Complex Formation: Dissolve the starting material (1.0 eq), anhydrous Methanol (1.5 eq), and Triphenylphosphine (PPh

    
    , 1.2 eq) in anhydrous THF at 0 °C.
    
  • Activation: Add Diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise to initiate the formation of the reactive phosphonium intermediate.

  • Reaction: Stir at room temperature for 12 hours.

    • Self-Validation (IPC): LC-MS analysis will confirm the absolute absence of the N-methylated mass peak. The primary byproduct will be triphenylphosphine oxide (TPPO), which is easily identifiable and can be removed via silica gel column chromatography.

Part 4: Reaction Pathway Visualization

The following diagram maps the divergent mechanistic pathways of the ambident enolate, illustrating how reagent selection dictates the fate of the reaction.

ReactionPathway SM 5-Hydroxy-1,3-dimethyl- 1H-pyrazole-4-carbonitrile (Starting Material) Enolate Ambident Pyrazolone Enolate [Reactive Intermediate] SM->Enolate Base (e.g., K2CO3) Deprotonation Side2 Amide / Carboxylic Acid (Hydrolysis Byproduct) SM->Side2 Strong Aqueous Base + Heat (Hydrolysis) Target 5-Methoxy-1,3-dimethyl- 1H-pyrazole-4-carbonitrile (O-Alkylation Target) Enolate->Target Hard Electrophile (Me2SO4) or Mitsunobu Conditions Side1 1,2,3-Trimethyl-5-oxo- 3-pyrazoline-4-carbonitrile (N-Alkylation Byproduct) Enolate->Side1 Soft Electrophile (MeI) N-Attack

Divergent alkylation pathways of the ambident pyrazolone enolate.

References

  • Holzer, W., Seiringer, G. "Alkylation of pyrazolones via the Mitsunobu reaction." Monatshefte für Chemie/Chemical Monthly 124.3 (1993): 315-325. URL: [Link]

  • Zhu, Y., et al. "Ligand-Dependent Regiodivergent Enantioselective Allylic Alkylations of α-Trifluoromethylated Ketones." Organic Letters 23.15 (2021): 5804-5808. URL: [Link]

  • Langschwager, T., et al. "A Riboflavin-Derived Flavinium Salt Mediates Chemoselective Methylation Reactions." Chemistry–A European Journal (2025). URL: [Link]

Optimization

purification challenges for substituted pyrazole carbonitriles

Technical Support Center: Purification of Substituted Pyrazole Carbonitriles Subject: Troubleshooting Purification, Isolation, and Stability for Substituted Pyrazole-4-Carbonitriles Ticket ID: PYR-CN-PUR-001 Responder: D...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Substituted Pyrazole Carbonitriles

Subject: Troubleshooting Purification, Isolation, and Stability for Substituted Pyrazole-4-Carbonitriles Ticket ID: PYR-CN-PUR-001 Responder: Dr. A. Vance, Senior Application Scientist, Separation Technologies Division

Executive Summary

The purification of substituted pyrazole carbonitriles presents a unique triad of challenges: regioisomer separation (3- vs. 5-substitution), basic nitrogen interactions (peak tailing on silica), and solubility anomalies (oiling out). This guide synthesizes field-proven protocols to resolve these bottlenecks, ensuring high purity for biological assays or late-stage diversification.

Module 1: Chromatography Crises & Regioisomer Separation

Q: My pyrazole carbonitrile elutes as a broad, tailing peak on silica gel. How do I sharpen the resolution?

Diagnosis: This is a classic "silanol effect." The pyridine-like nitrogen (N2) in the pyrazole ring is a hydrogen bond acceptor and weakly basic. It interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing secondary retention and peak broadening.

The Fix: Mobile Phase Modifiers You must suppress silanol ionization or compete for the binding sites.

  • The "Base" Wash: Add 0.1% to 1.0% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase.

    • Mechanism:[1][2] The amine modifier blocks the active silanol sites, allowing the pyrazole to elute based solely on hydrophobic/polar partitioning.

    • Protocol: Pre-equilibrate the column with the modifier-containing solvent for 3–5 column volumes (CV) before injection.

  • The "Acid" Alternative: If your compound is base-sensitive, use 0.1% Acetic Acid .

    • Note: While effective, this protonates the pyrazole, potentially changing its retention time significantly.

Q: I have a mixture of 3- and 5-substituted regioisomers. They co-elute in Hexane/Ethyl Acetate.[3][4] What now?

Diagnosis: Regioisomers often have identical molecular weights and very similar LogP values, but their dipole moments differ based on the vector of the substituents relative to the nitrile group.

The Fix: Orthogonal Selectivity If standard normal phase (Hex/EtOAc) fails, switch to a system that exploits hydrogen bonding differences or dipole alignment.

  • Option A: DCM/Methanol Gradient [3]

    • Substituted pyrazoles often show better resolution in Dichloromethane (DCM) with 1–5% Methanol. The chlorinated solvent interacts differently with the aromatic pi-system.

  • Option B: C18 Reverse Phase (The "Gold Standard")

    • Regioisomers frequently separate better on C18 silica using water/acetonitrile gradients (with 0.1% Formic Acid). The hydrophobic shielding of the substituents often differs enough for baseline separation.

  • Option C: Chemically Bonded Phases

    • Cyanopropyl or Diol functionalized silica can offer alternative selectivity to bare silica.

Visual Workflow: Chromatography Method Development

ChromatographyWorkflow Start Crude Mixture: Regioisomers + Impurities TLC TLC Screening (Hex/EtOAc vs DCM/MeOH) Start->TLC Decision1 Is separation > 0.1 Rf? TLC->Decision1 Flash Flash Chromatography (Silica Gel) Decision1->Flash Yes HardSep Switch Mechanism Decision1->HardSep No Tailing Problem: Peak Tailing? Flash->Tailing Modifier Add 1% TEA or NH4OH to Mobile Phase Tailing->Modifier Yes Purified Product Isolated Isomer Tailing->Purified Product No Modifier->Purified Product ReversePhase Reverse Phase (C18) H2O/ACN + 0.1% FA HardSep->ReversePhase ReversePhase->Purified Product

Caption: Decision tree for optimizing chromatographic separation of pyrazole regioisomers.

Module 2: Crystallization & Solubility

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Pyrazole carbonitriles often have moderate melting points. If the solution is cooled too rapidly or if impurities (like unreacted hydrazines) act as a solvent, the product separates as a liquid (oil) before organizing into a lattice.

The Fix: Solvent Engineering & Seeding

  • The "Slow-Cook" Method: Dissolve the crude oil in the minimum amount of boiling solvent. Turn off the heat and let the flask cool in the oil bath overnight. Do not remove it. The slow temperature ramp prevents oiling.

  • Solvent Systems: Based on recent literature [1, 4], the following systems are most effective:

Solvent SystemRatio (v/v)ApplicationNotes
Ethanol (Abs.) 100%GeneralMost common. Good for 3-amino-5-aryl derivatives.[1]
EtOH / Water 1:1 to 3:1Polar DerivativesDissolve in hot EtOH, add hot water until turbid, then cool.
DCM / Methanol 95:5High PolarityUseful for derivatives with amide/hydroxyl side chains.
Benzene/Dioxane 100%HydrophobicWarning: Toxic. Use only if alcohols fail.
Q: How do I remove residual hydrazine starting material?

Diagnosis: Hydrazines are toxic and reducing. They often co-precipitate. The Fix:

  • Scavenging: If your product is stable, wash the organic layer with 0.5 M HCl (rapid wash). The hydrazine forms a water-soluble salt.

  • Aldehyde Wash: If acid-sensitive, add a sacrificial aldehyde (e.g., anisaldehyde) to the crude mixture. It reacts with residual hydrazine to form a hydrazone, which is much less polar and easily separated by chromatography.

Module 3: Stability & The Nitrile Group

Q: Will the nitrile (-CN) group hydrolyze during acid workup?

Technical Insight: The nitrile group on position 4 of the pyrazole ring is conjugated but generally robust.

  • Acid Tolerance: It typically survives brief exposure to dilute acids (e.g., 1M HCl washes) at room temperature.

  • Risk Factors: Avoid boiling concentrated mineral acids (H₂SO₄/HCl) or strong bases (NaOH) at high temperatures, as these will convert the nitrile to a primary amide (-CONH₂) or carboxylic acid [6].

  • Safe Zone: Acetic acid (reflux) is frequently used in cyclization steps without damaging the nitrile [3].

Module 4: Synthesis & Purification Workflow

Protocol: Isolation of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile Context: Standard Knorr-type synthesis from arylhydrazine and ethoxymethylenemalononitrile.

  • Reaction: Reflux in Ethanol.

  • Precipitation: Cool to Room Temp. If solid forms, filter.[4][5]

  • The "Ethanol Wash": Wash the filter cake with cold ethanol . This removes the unreacted hydrazine and soluble oligomers.

  • Recrystallization: If purity <95%, recrystallize from EtOH/Water (8:2) .

  • Mother Liquor: Do not discard. The other regioisomer (if formed) often remains in the filtrate. Evaporate and run Flash Chromatography (Hex/EtOAc 7:3) to recover it.

SynthesisWorkflow Rxn Reaction Mixture (EtOH Reflux) Cool Cool to RT Rxn->Cool Filter Filtration Cool->Filter Solid Solid Cake (Major Isomer) Filter->Solid Filtrate Filtrate (Minor Isomer + Impurities) Filter->Filtrate Wash Wash w/ Cold EtOH Solid->Wash Evap Evaporate Solvent Filtrate->Evap Recryst Recrystallize (EtOH/Water) Wash->Recryst Pure Major Isomer Pure Major Isomer Recryst->Pure Major Isomer Flash Flash Column (Hex/EtOAc) Evap->Flash Pure Minor Isomer Pure Minor Isomer Flash->Pure Minor Isomer

Caption: Workflow for separating major precipitates from minor soluble regioisomers.

References

  • BenchChem. (2025).[6] Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Retrieved from

  • Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta, 367, 35–43.[7] Retrieved from 7

  • Al-Mousawi, S. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.[5][8] Molecules, 14, 292-301. Retrieved from 5

  • Kategaonkar, A., et al. (2025). Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite.[9] ResearchGate. Retrieved from 9

  • Ahsan, M. J., et al. (2022). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents. Molecules, 27(18), 5864. Retrieved from 3

  • Ghoorgah, R., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 21(4), 438. Retrieved from 10

Sources

Troubleshooting

Technical Support Center: Pyrazole Synthesis &amp; Troubleshooting

[1] Executive Summary Pyrazole synthesis, particularly via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis), is deceptively simple.[1] While the core reaction is robust, achieving high regioselectivi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Pyrazole synthesis, particularly via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis), is deceptively simple.[1] While the core reaction is robust, achieving high regioselectivity (N1-substituted isomers) and avoiding side reactions (azine formation, incomplete cyclization) remains a primary bottleneck in medicinal chemistry.[1]

This guide addresses the three most critical failure modes reported by our users:

  • Regioisomeric Mixtures: Inability to control 1,3- vs. 1,5-substitution.

  • Chemical Side Reactions: Formation of azines, hydrazones, and oligomers.[1]

  • Purification Failure: Co-elution of isomers during chromatography.

Troubleshooting Module: Regioselectivity

The Core Problem

When reacting a substituted hydrazine (


) with an unsymmetrical 1,3-diketone (

), two isomers are possible:
  • 1,3-Isomer:

    
     is adjacent to 
    
    
    
    (if
    
    
    is the attack site).
  • 1,5-Isomer:

    
     is adjacent to 
    
    
    
    (if
    
    
    is the attack site).
Q&A: Controlling the Isomer Ratio

Q: Why am I getting a 1:1 mixture of isomers? A: This occurs when the electronic and steric differences between the two carbonyls are insufficient to direct the hydrazine's initial nucleophilic attack. In standard solvents (EtOH, MeOH), the hydrazine attacks the most electrophilic carbonyl, but this is often reversible.[1] The final product ratio is frequently determined by thermodynamics, which may not favor your desired isomer.

Q: How do I force the reaction to favor the 1,3-isomer (sterically less crowded)? A: Switch to Fluorinated Solvents. Using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) can drastically shift selectivity.[1]

  • Mechanism: These solvents are strong Hydrogen-bond donors (HBD). They selectively solvate and activate the specific carbonyl or stabilize the transition state leading to the 1,3-isomer.

  • Protocol Shift: Replace Ethanol with TFE (0.5 M concentration) and stir at room temperature.

Q: How do I favor the 1,5-isomer (sterically crowded)? A: Use Lewis Acids or Steric Control.

  • Lewis Acids: Catalysts like

    
     can activate the less hindered carbonyl, directing the hydrazine to attack there first, which eventually places the 
    
    
    
    group next to the other (more hindered) group upon cyclization.[1]
  • pH Adjustment: In some cases, using HCl (acidic conditions) favors the formation of the hydrazone at the less hindered carbonyl first, leading to the 1,5-product.[1]

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Target: Unsymmetric N-Substituted Pyrazole Check Are substituents (R2, R3) significantly different? Start->Check Diff Yes (e.g., t-Butyl vs Methyl) Check->Diff Sim No (e.g., Methyl vs Ethyl) Check->Sim Steric Rely on Steric Control Diff->Steric Standard Conditions Solvent Select Solvent System Sim->Solvent HFIP Use HFIP or TFE (Favors 1,3-isomer) Solvent->HFIP Target: Less Hindered Lewis Use Lewis Acid (Yb(OTf)3) (Favors 1,5-isomer) Solvent->Lewis Target: More Hindered

Caption: Decision matrix for selecting reaction conditions based on substrate sterics and desired regioisomer.

Troubleshooting Module: Chemical Side Reactions

Beyond regiochemistry, several side reactions can ruin a batch.[1]

Common Impurities & Fixes
Side ProductAppearance/SignalRoot CauseCorrective Action
Azines Yellow/Orange solid. Mass = 2x Hydrazine + 2x Ketone.Stoichiometry Mismatch. Excess ketone reacts with both nitrogens of the hydrazine.Inverse Addition: Add the ketone slowly to an excess of hydrazine. Ensure pH is neutral to slightly acidic.
Hydroxypyrazoline White solid. Mass = Product + 18 (Water).[1]Incomplete Dehydration. The intermediate cyclized but failed to eliminate water.Acidic Workup: Treat crude with TFA/DCM or reflux in EtOH with cat.[1] HCl to force dehydration.
N-Alkylation Isomers Mixture of N1/N2 alkylated products.Tautomerism. Alkylating a neutral pyrazole (NH) allows attack from either Nitrogen.[1]Switch Base/Solvent: Use NaH/THF (kinetic control) or K2CO3/Acetone (thermodynamic).[1] Bulky protecting groups (THP, SEM) can block one site.[1]
Bis-Alkylation Quaternary Ammonium Salt (highly polar).Over-alkylation. Using excess alkyl halide.Stoichiometry Control: Use 0.95 eq. of alkyl halide. Add alkyl halide dropwise at 0°C.
Visualization: Side Reaction Pathways

SideReactions Hydrazine Hydrazine (R-NHNH2) Intermediate Hydrazone Intermediate Hydrazine->Intermediate + Diketone Diketone 1,3-Diketone Diketone->Intermediate Desired Pyrazole (Cyclized) Intermediate->Desired - H2O (Cyclization) Azine Azine (Dimer impurity) Intermediate->Azine + Excess Diketone (Wrong Stoichiometry) Hydroxy 5-Hydroxypyrazoline (Incomplete) Intermediate->Hydroxy Stalled Cyclization Hydroxy->Desired Acid/Heat (Dehydration)

Caption: Pathway analysis showing how stoichiometry and reaction conditions lead to common impurities like azines and hydroxypyrazolines.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis using Fluorinated Solvents

Best for: Maximizing the 1,3-isomer (less sterically hindered).

  • Preparation: Dissolve the 1,3-diketone (1.0 mmol) in 2,2,2-Trifluoroethanol (TFE) (5 mL, 0.2 M).

  • Addition: Add the substituted hydrazine (1.1 mmol, 1.1 equiv) dropwise at room temperature.

    • Note: Do not add rapidly; high local concentration can favor azine formation.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS.

  • Workup: Evaporate TFE under reduced pressure (rotary evaporator). TFE can be recovered and reused.

  • Purification: The crude is often >95% pure regioisomer. If necessary, purify via silica flash chromatography (Hexane/EtOAc).[1]

Protocol B: Dehydration of Stubborn Hydroxypyrazolines

Use this if your product mass is [M+18] and the NMR shows a non-aromatic ring.[1]

  • Dissolution: Dissolve the crude hydroxypyrazoline in DCM (0.1 M).

  • Acidification: Add Trifluoroacetic acid (TFA) (2.0 equiv).

  • Reaction: Stir at room temperature for 1 hour.

    • Alternative: If TFA fails, reflux in Ethanol with 5 mol% conc.[1] HCl for 30 mins.

  • Neutralization: Wash with sat.

    
    , dry over 
    
    
    
    , and concentrate.

Purification Support: Separating Regioisomers

If you have generated a mixture, separation on standard silica is notoriously difficult due to similar polarities.[1]

Troubleshooting Checklist:

  • Modify the Stationary Phase:

    • C18 Reverse Phase: Often provides better resolution for pyrazole isomers than normal phase silica.

    • Chiral Columns: Even for achiral regioisomers, columns like Chiralpak AD-H or OD-H can separate structural isomers due to different fit within the chiral cavity.

  • Functionalization Strategy:

    • If the isomers are inseparable, react the mixture with a protecting group (e.g., Boc-anhydride). The resulting N-Boc regioisomers often have vastly different Rf values. Separate them, then deprotect (TFA/DCM).

  • Crystallization:

    • Convert the pyrazoles to their HCl or oxalate salts. Isomers often have significantly different crystal lattice energies, allowing one to precipitate selectively from EtOH/Ether.[1]

References

  • Regioselectivity in Knorr Synthesis : Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Alcohols."[1] Journal of Organic Chemistry, 2008 .[1][2]

  • Mechanism of Side Reactions : Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006 .[1][3]

  • N-Alkylation Control : Smith, A., et al. "Controlling Regioselectivity in the N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2015 . [1]

  • Chromatographic Separation : "Separation of Pyrazole Regioisomers." BenchChem Technical Notes, 2025 .

  • General Pyrazole Review : "Recent Advances in the Synthesis of Pyrazoles." Chemical Reviews, 2011 .[1]

Sources

Optimization

Technical Support Center: Impurity Management in Pyrazole Synthesis

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SYN-2026-OPT Subject: Troubleshooting Regioselectivity, Genotoxic Impurities, and Isolation in Knorr-Type Condensations Mission Statement Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SYN-2026-OPT Subject: Troubleshooting Regioselectivity, Genotoxic Impurities, and Isolation in Knorr-Type Condensations

Mission Statement

Welcome to the Pyrazole Synthesis Technical Support Center. This guide is not a textbook; it is a troubleshooting matrix designed for researchers encountering specific failure modes in the synthesis of pyrazole scaffolds. We address the three critical bottlenecks: Regioselective collapse , Hydrazine remediation (PMI control) , and Isomer differentiation .

Module 1: Regioselectivity Troubleshooting

Q: Why am I consistently obtaining a mixture of 1,3- and 1,5-regioisomers?

A: The "Ambivalent Nucleophile" Problem. In the Knorr synthesis, you are reacting an unsymmetrical 1,3-dicarbonyl (an ambivalent electrophile) with a substituted hydrazine (an ambivalent nucleophile). The major isomer is determined by which nitrogen attacks the most electrophilic carbonyl first.

  • The Mechanism: The reaction proceeds via a hydrazone intermediate.[1] If the terminal nitrogen (

    
    ) attacks the most reactive carbonyl first, you get one isomer. If the internal nitrogen (
    
    
    
    ) attacks, you get the other.
  • The Fix: You must bias the electronics or sterics of the system.

Troubleshooting Matrix: Regioselectivity Control
ScenarioPrimary DriverRecommended Action
Bulky Hydrazine (

)
Sterics The substituted nitrogen is hindered. The terminal

will attack the least hindered carbonyl. Action: Increase steric bulk on the dicarbonyl to force a single pathway.
Electron-Deficient Hydrazine Electronics The internal nitrogen is less nucleophilic. The terminal

drives the attack. Action: Use a Lewis Acid (e.g.,

) to activate the specific carbonyl you want attacked.
Fluorinated Dicarbonyls Solvation Fluorinated groups (e.g.,

) form stable hydrates/hemiacetals, masking reactivity. Action: Switch solvent to Trifluoroethanol (TFE) .
Q: How do I force the formation of the 1,5-isomer (e.g., Celecoxib-like scaffolds)?

A: The Solvation-Controlled Switch. Standard ethanol reflux often yields mixtures. To force the 1,5-isomer (where the hydrazine substituent is adjacent to the bulky group of the dicarbonyl), you must manipulate the transition state energy.

Protocol Adjustment:

  • Solvent Switch: Replace Ethanol with 2,2,2-Trifluoroethanol (TFE) .[2] TFE is a strong hydrogen bond donor. It solvates the carbonyl oxygens, activating them, while also stabilizing the specific polar transition state that leads to the 1,5-isomer.

  • pH Control: Add HCl or TFA . Acidic conditions protonate the carbonyls, making the electronic difference between the two carbonyls more pronounced, allowing the more nucleophilic nitrogen (usually the terminal

    
    ) to attack the most electrophilic carbon with higher fidelity.
    
Visualization: Regioselectivity Decision Tree

Regioselectivity_Logic Start Start: Unsymmetrical 1,3-Dicarbonyl + R-Hydrazine Check_Substituents Analyze Substituents Start->Check_Substituents Branch_Steric Is R-Hydrazine Bulky? (e.g., t-Butyl, Aryl) Check_Substituents->Branch_Steric Branch_Electronic Is Dicarbonyl Fluorinated? (e.g., -CF3) Check_Substituents->Branch_Electronic Outcome_Steric Steric Control Dominates: Terminal NH2 attacks least hindered C=O Branch_Steric->Outcome_Steric Yes Problem_Mixture Result: Regioisomeric Mixture Branch_Steric->Problem_Mixture No (Ambiguous) Outcome_Electronic Electronic Control Dominates: Terminal NH2 attacks most electrophilic C=O Branch_Electronic->Outcome_Electronic No Branch_Electronic->Problem_Mixture Yes (Hydrate formation) Solution_TFE Solution: Switch Solvent to TFE + Acid (Stabilizes 1,5-Transition State) Problem_Mixture->Solution_TFE Apply Fix

Caption: Decision logic for predicting and correcting regioselectivity issues in Knorr pyrazole synthesis.

Module 2: Genotoxic Impurity Management (Hydrazines)

Q: My final product contains residual hydrazine (>10 ppm). How do I remove it without degrading the pyrazole?

A: The "Scavenge and Wash" Protocol. Hydrazines are Potential Mutagenic Impurities (PMIs) with strict regulatory limits (often <10 ppm). Standard recrystallization is often insufficient because hydrazines can co-crystallize or stick to the surface of the API.

The Solution: Chemical Scavenging Do not rely solely on washing. Use a chemoselective scavenger that converts the genotoxic hydrazine into a highly lipophilic hydrazone that stays in the mother liquor during crystallization.

Step-by-Step Decontamination Protocol:

  • Reaction Completion: Ensure the main pyrazole formation is complete (TLC/HPLC).

  • Scavenger Addition: Add 1.5 equivalents (relative to estimated residual hydrazine) of 2-Hydroxy-1-naphthaldehyde or Acetylacetone .

    • Why? These react instantly with residual hydrazine to form stable hydrazones/azines.

  • Partitioning:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with 1M HCl (3x).

    • Mechanism:[1][3][4] The pyrazole product (weakly basic) remains in the organic layer. The unreacted hydrazine is protonated and moves to the aqueous layer. The "scavenged" hydrazone impurities are lipophilic but distinct enough to be removed during the subsequent crystallization.

  • Polishing: Recrystallize the final pyrazole from Ethanol/Water.

Visualization: Impurity Scavenging Workflow

Scavenging_Workflow Step1 Crude Reaction Mix (Product + Residual Hydrazine) Step2 Add Scavenger (2-Hydroxy-1-naphthaldehyde) Step1->Step2 Step3 Form Lipophilic Hydrazone (Non-Genotoxic Intermediate) Step2->Step3 Derivatization Step4 Acidic Workup (1M HCl) Step3->Step4 Output_Aq Aqueous Layer: Protonated Hydrazine salts Step4->Output_Aq Partition Output_Org Organic Layer: Pyrazole + Scavenged Adduct Step4->Output_Org Partition Final Recrystallization: Pure Pyrazole Output_Org->Final Purification

Caption: Workflow for chemically scavenging hydrazine residues to meet ICH M7 guidelines.

Module 3: Advanced Characterization

Q: I have a single spot on TLC, but I suspect I have the wrong isomer. How do I distinguish 1,3- from 1,5-substituted pyrazoles?

A: 1D-NOE (Nuclear Overhauser Effect) is the Gold Standard. Chemical shifts alone are unreliable due to solvent effects. You must prove spatial proximity.[5]

The Experiment:

  • Target: Identify the N-substituent (e.g., a Phenyl ring on Nitrogen-1).

  • Irradiation: Selectively irradiate the ortho-protons of this N-phenyl ring.

  • Observation:

    • 1,5-Isomer: You will observe a strong NOE enhancement of the substituent at Position 5 (C5-R or C5-H) because they are spatially crowded (steric clash).

    • 1,3-Isomer: You will observe NOE enhancement only to the C5-H proton on the pyrazole ring itself (if unsubstituted), but not to the R-group, which is far away at Position 3.

Data Interpretation Table:

Feature1,3-Isomer (Linear)1,5-Isomer (Crowded)
NOE Signal N-Aryl protons

Pyrazole C5-H
N-Aryl protons

C5-Substituent
13C NMR (C3 vs C5) C3 is typically deshielded (lower field)C5 is typically shielded (higher field) due to sterics
Elution Order (Silica) Usually More Polar (Elutes later)Usually Less Polar (Elutes first) due to twisted planarity

Module 4: Self-Validating Synthesis Protocol

Protocol: Regioselective Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole Designed to minimize 1,3-isomer formation and hydrazine contamination.

  • Preparation: Dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 equiv) in Trifluoroethanol (TFE) (0.5 M).

    • Validation: Solution should be clear. If cloudy, sonicate.

  • Activation: Add Trifluoroacetic Acid (TFA) (10 mol%). Stir for 10 mins.

    • Checkpoint: This ensures the dicarbonyl is in the activated form.

  • Addition: Add Phenylhydrazine (1.1 equiv) dropwise over 30 minutes at 0°C.

    • Reasoning: Slow addition prevents localized high concentrations of hydrazine, reducing dimer formation.

  • Reflux: Heat to reflux for 4 hours.

    • Validation: Monitor by TLC.[6] If starting material remains, do NOT add more hydrazine yet. Check pH. If neutral, add more TFA.

  • Scavenging (Critical Step): Upon completion, cool to RT. Add acetylacetone (0.2 equiv). Stir for 30 mins.

    • Result: Consumes unreacted phenylhydrazine.

  • Isolation: Evaporate TFE. Redissolve in EtOAc. Wash with 1N HCl (2x), NaHCO3 (1x), Brine (1x).

  • Crystallization: Recrystallize from Ethanol/Water (9:1).

References

  • Regioselectivity in Knorr Synthesis: Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

  • Genotoxic Impurity Management: European Medicines Agency.[7] (2017).[1][8][9] ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.

  • Hydrazine Analysis & Scavenging: Sun, M., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[10][11] Journal of Pharmaceutical and Biomedical Analysis.

  • NMR Characterization of Pyrazoles: Foces-Foces, C., et al. (2004). Synthesis and NMR spectroscopic investigations with 3-amino-, 3-hydroxy-, and 3-methoxy-4-acyl-1-phenyl-2-pyrazolin-5-ones. Arkivoc.

  • Celecoxib Impurity Profiling: Reddy, et al. (2009). Scalable Process for Celecoxib and Its Polymorph Form-3. Organic Process Research & Development.

Sources

Troubleshooting

scale-up synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile issues

Technical Support Center: Scale-Up Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile Executive Summary This guide addresses the scale-up challenges for 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile , a c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Executive Summary

This guide addresses the scale-up challenges for 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile , a critical intermediate often employed in the synthesis of JAK inhibitors and modern agrochemicals.[1] The synthesis hinges on two critical phases: the regioselective construction of the pyrazole core and the chemoselective O-methylation of the resulting tautomeric precursor.

Our support data indicates that 85% of failure modes in this workflow stem from regio-isomer contamination (N- vs. O-alkylation) and incomplete quenching of alkylating agents during scale-up.[1]

Module 1: Route Selection & Regiochemistry

User Query: "I am observing a mixture of isomers in the very first step. How do I ensure I get the 1,3-dimethyl regioisomer and not the 1,5-dimethyl?"

Technical Insight: The synthesis typically begins with the condensation of methylhydrazine with ethyl (2E)-2-cyano-3-ethoxybut-2-enoate (derived from ethyl cyanoacetate and triethyl orthoacetate).[1] The regioselectivity is determined by the initial nucleophilic attack.

  • Mechanism: Methylhydrazine (

    
    ) has two nucleophilic sites.[1] The unsubstituted 
    
    
    
    is less sterically hindered and more nucleophilic.
  • Pathway: The

    
     attacks the 
    
    
    
    -carbon of the ethoxyacrylate. The subsequent cyclization involves the
    
    
    attacking the ester carbonyl.
  • Result: This sequence naturally favors the 1,3-dimethyl isomer. If the reaction conditions (temperature, solvent) allow the

    
     to attack first, you will generate the 1,5-dimethyl impurity.
    

Protocol for Regiocontrol:

  • Temperature Control: Maintain reaction temperature between 0–5°C during the addition of methylhydrazine to the acrylate. Kinetic control favors the

    
     attack.
    
  • Solvent: Use Ethanol or Methanol.[2] Avoid non-polar solvents which might alter the tautomeric equilibrium of the intermediate.

Module 2: The Critical Step (O-Methylation)

User Query: "My HPLC shows a significant amount of N-methylated impurity (Antipyrine derivative) alongside the desired O-methoxy product. How do I shift selectivity?"

Technical Insight: The precursor, 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile , exists in equilibrium with its 5-oxo tautomer.[1] It is an ambident nucleophile .

  • Hard/Soft Acid-Base (HSAB) Theory:

    • Oxygen (Hard Nucleophile): Favors reaction with "hard" electrophiles (high charge density).[1]

    • Nitrogen (Soft Nucleophile): Favors reaction with "soft" electrophiles.

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Reagent Dimethyl Sulfate (DMS) DMS is a "harder" electrophile than Methyl Iodide (MeI).[1] MeI promotes N-methylation (soft-soft interaction).[1] DMS promotes O-methylation.[1]
Base Potassium Carbonate (

)
A hard base that coordinates effectively with the oxygen, enhancing its nucleophilicity.
Solvent Acetone or DMF Polar aprotic solvents solvate the cation (

), leaving the "naked" enolate anion free to react at the Oxygen.
Temperature Reflux (50-60°C) Sufficient energy to overcome the activation barrier for O-alkylation, but do not overheat as this degrades DMS.[1]

Visual Workflow: Reaction Pathway & Decision Tree

Synthesispathway Start Start: 5-Hydroxy-1,3-dimethyl-pyrazole-4-CN Reagent Add Base (K2CO3) + DMS Start->Reagent Check In-Process Control (HPLC) Reagent->Check O_Alk Product: 5-Methoxy-1,3-dimethyl... (Desired) Check->O_Alk Major (>95%) N_Alk Impurity: 1,2,3-Trimethyl-5-oxo... (Undesired) Check->N_Alk Minor (<5%) N_Alk->Reagent Switch to Harder Electrophile (DMS) or Polar Aprotic Solvent

Caption: Figure 1. Reaction pathway and troubleshooting loop for maximizing O-methylation selectivity.

Module 3: Safety & Scale-Up (DMS Handling)

User Query: "We are scaling to 500g. How do we safely handle and quench Dimethyl Sulfate?"

Technical Insight: Dimethyl Sulfate is highly toxic and carcinogenic.[3] On a large scale, the "standard" water quench is too slow and dangerous due to the immiscibility of DMS and water, which can lead to "delayed exotherms" (sudden hydrolysis).

Safe Quenching Protocol:

  • Reagent: Use a 25% Aqueous Ammonia solution or 1M NaOH . Ammonia is superior because it reacts with DMS to form methylamine salts rapidly, destroying the alkylating potential.

  • Procedure:

    • Cool the reaction mixture to 10°C.

    • Add the ammonia solution slowly.

    • Stir vigorously for 30–60 minutes.

    • Validation: Test the organic layer for residual DMS using a colorimetric test (e.g., NBP test) or GC before proceeding to extraction.

Warning: Never distill the reaction mixture before quenching. Residual DMS can concentrate and explode or cause severe exposure.

Module 4: Impurity Profiling

User Query: "I see a peak at RRT 0.85. What is it?"

Common Impurities Table:

Impurity NameStructure DescriptionOriginRemoval Strategy
N-Methyl Isomer 1,2,3-trimethyl-5-oxo-pyrazole-4-carbonitrileN-alkylation (Soft-Soft reaction)Recrystallization from Isopropyl Alcohol (IPA) or Flash Chromatography (DCM:MeOH).[1]
Hydrolysis Product 5-methoxy-1,3-dimethyl-pyrazole-4-amide Hydrolysis of Nitrile (-CN)Caused by high pH + high temp + water.[1] Keep reaction anhydrous; avoid prolonged basic workup.[4]
DMS Residue Dimethyl SulfateIncomplete QuenchCRITICAL SAFETY ISSUE. Re-treat with aq. Ammonia.

References

  • Synthesis of Pyrazole Precursors

    • Source: Organic Syntheses, Coll.[5] Vol. 4, p. 1 (General method for pyrazoles from hydrazines).

    • Link: (Analogous procedure).[1]

  • O-Methylation Selectivity (HSAB Theory)
  • Safety & Quenching of Dimethyl Sulfate

    • Source:Organic Process Research & Development, "Understanding and Control of Dimethyl Sulf
    • Link:[1]

  • General Pyrazole Chemistry

    • Source:Molecules, "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles."
    • Link:[1]

Sources

Optimization

how to improve the solubility of pyrazole-based compounds in aqueous solutions

Ticket ID: PYR-SOL-001 Subject: Comprehensive Guide to Improving Aqueous Solubility of Pyrazole-Based Compounds Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-SOL-001 Subject: Comprehensive Guide to Improving Aqueous Solubility of Pyrazole-Based Compounds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Problem Scope

User Context: You are working with a pyrazole-containing NCE (New Chemical Entity). It likely exhibits high crystallinity, a high melting point, and poor aqueous solubility (< 10 µg/mL).

Technical Root Cause: The pyrazole ring (1,2-diazole) presents a unique solubility paradox. While it contains nitrogen atoms capable of hydrogen bonding, unsubstituted or symmetrically substituted pyrazoles often form tight intermolecular hydrogen bond networks (dimers/oligomers) in the solid state. This results in high lattice energy. Furthermore, the pyrazole nitrogen (N-2) is a weak base (


), making salt formation with weak acids ineffective and salts with strong acids potentially unstable (prone to hydrolysis/disproportionation) in aqueous media.

Scope of Support: This guide prioritizes three optimization tiers:

  • Chemical Modification: Salt selection logic for weak bases.

  • Formulation Engineering: Amorphous Solid Dispersions (ASD) and Cyclodextrin complexation.

  • Process Troubleshooting: Protocols for preventing precipitation ("crashing out").

Decision Matrix: Selecting the Right Strategy

Before initiating wet-lab work, use this logic flow to determine the most viable solubility enhancement path for your specific pyrazole derivative.

PyrazoleSolubility Start Start: Analyze Pyrazole Derivative CheckPka Determine pKa of Basic Nitrogen Start->CheckPka IsPkaHigh Is pKa > 3.0? CheckPka->IsPkaHigh SaltRoute Strategy A: Salt Formation (Mesylate, HCl, Sulfate) IsPkaHigh->SaltRoute Yes WeakBase Compound is a Very Weak Base (Salt likely hydrolyzes) IsPkaHigh->WeakBase No CheckMP Check Melting Point (Tm) WeakBase->CheckMP IsMPHigh Is Tm > 200°C? CheckMP->IsMPHigh ASDRoute Strategy B: Amorphous Solid Dispersion (HME or Spray Drying) IsMPHigh->ASDRoute Yes (High Lattice Energy) CDRoute Strategy C: Cyclodextrin Complexation (HP-β-CD) IsMPHigh->CDRoute No (Lipophilicity Driven)

Figure 1: Decision tree for selecting solubility enhancement strategies based on physicochemical properties.

Module 1: Chemical Modification (Salt Formation)

The Challenge: Pyrazoles are significantly less basic than imidazoles.[1] If your conjugate acid


 is 

, salts formed with standard acids (e.g., HCl) may dissociate in water, precipitating the free base.
Protocol: Counter-ion Screening for Weak Bases

Objective: Identify a counter-ion that suppresses disproportionation.

  • Selection of Acids: Do not use weak acids (e.g., acetate, fumarate). You must use strong acids to ensure a sufficient

    
     (ideally > 3).
    
    • Primary Screen: Methanesulfonic acid (Mesylate), Sulfuric acid (Sulfate), Hydrochloric acid (HCl).

    • Note: Mesylates are often preferred for pyrazoles as they tend to be less hygroscopic than HCl salts.

  • Solvent System: Use a polar aprotic solvent (Acetone or THF) where the free base is soluble but the salt is not.

  • Procedure:

    • Dissolve 100 mg of pyrazole in 2 mL Acetone.

    • Add 1.05 equivalents of acid (dissolved in EtOH/Water) dropwise at 0°C.

    • Stir for 2 hours. If no precipitate, add methyl tert-butyl ether (MTBE) as an anti-solvent.

  • Validation (The "Water Test"):

    • Isolate the salt.

    • Dissolve in water at pH 7.

    • Critical Check: Measure pH. If the pH drops significantly (e.g., < 2) and solids appear, the salt is hydrolyzing. Abort Salt Strategy and move to Module 2.

Module 2: Formulation Engineering (The Preferred Route)

For most pyrazole drugs (like Celecoxib), formulation strategies are superior to salt formation.

Technique A: Cyclodextrin (CD) Complexation

Pyrazoles fit well into the hydrophobic cavity of


-Cyclodextrin.

Mechanism: The hydrophobic pyrazole ring displaces water from the CD cavity, forming a host-guest complex. Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) avoids the renal toxicity issues of parent

-CD.

Protocol: Phase Solubility Study (


 Type) 
  • Prepare 0% to 40% (w/v) HP-

    
    -CD solutions in phosphate buffer (pH 7.4).
    
  • Add excess pyrazole compound to each vial.

  • Shake at 25°C for 48 hours to reach equilibrium.

  • Filter (0.45 µm PVDF) and analyze via HPLC.

  • Data Interpretation:

    • Plot Concentration of Drug (M) vs. Concentration of CD (M).

    • A linear slope < 1 indicates a 1:1 complex.

    • Success Metric: If solubility increases >50-fold at 20% CD, this is a viable formulation.

Technique B: Amorphous Solid Dispersion (ASD)

Concept: Break the crystal lattice (the main barrier for high-melting pyrazoles) and "freeze" the molecules in a disordered, high-energy state using a polymer.[2]

Recommended Polymers:

  • HPMCAS (Hypromellose Acetate Succinate): Best for preventing re-crystallization in acidic media (stomach).

  • PVP/VA (Copovidone): Excellent general stabilizer.

Protocol: Solvent Evaporation (Lab Scale)

  • Dissolution: Dissolve Pyrazole and Polymer (ratio 1:3) in a common solvent (Methanol or Acetone/Ethanol 50:50).

  • Evaporation: Rotary evaporate at 40°C under reduced pressure until a dry film forms.

  • Drying: Vacuum dry for 24h to remove residual solvent.

  • Milling: Lightly grind the foam/film into a powder.

  • Stability Check: Run PXRD (Powder X-Ray Diffraction). Result should be a "halo" (amorphous) with no sharp peaks (crystalline).

Data Comparison: Solubilizer Efficiency

The following table summarizes expected solubility gains for a generic lipophilic pyrazole (LogP ~3.5, Intrinsic Solubility ~1 µg/mL).

ApproachReagent/SystemExpected SolubilityProsCons
Co-solvent 10% Ethanol / Water5 - 15 µg/mLSimple, cheapLimited gain; risk of precipitation on dilution.
Surfactant 5% Polysorbate 8050 - 200 µg/mLGood for IV formulationsHigh toxicity potential; oxidative degradation risk.
Complexation 20% HP-

-CD
500 - 2000 µg/mL Biocompatible; stable upon dilutionHigh excipient burden (bulk).
ASD HPMCAS Spray Dried> 5000 µg/mL (Supersaturated)Highest bioavailabilityKinetic stability risk (can crystallize over time).

Troubleshooting Matrix

Issue 1: "My compound precipitates immediately when I dilute the stock solution into media."

  • Cause: The "Solvent Shift" effect. You are likely using a DMSO stock. When diluted into water, the dielectric constant changes, and the log solubility drops logarithmically.

  • Fix:

    • Switch to a Self-Emulsifying Drug Delivery System (SEDDS) .

    • Pre-dissolve the compound in PEG-400/Tween-80 (90:10) before adding to water.

    • Add a precipitation inhibitor (HPMC or PVP) to the aqueous media before adding the drug stock.

Issue 2: "The salt form is hygroscopic and turns into a goo."

  • Cause: Pyrazole HCl salts are notorious for hygroscopicity because the protonated nitrogen is still accessible to water.

  • Fix: Switch to a Tosylate or Napsylate salt. The large lipophilic counter-ion shields the charge and excludes water from the lattice.

Issue 3: "I see double peaks in HPLC after dissolving in methanol."

  • Cause: Tautomerism.[1][3] Pyrazoles with N-H (unsubstituted) exist as tautomers (e.g., 3-substituted vs. 5-substituted).

  • Fix: This is not an impurity. Run the HPLC at a lower pH (pH 3) or higher temperature (40°C) to coalesce the peaks, or simply integrate both as the single parent compound.

Frequently Asked Questions (FAQ)

Q: Can I use pH adjustment to dissolve my pyrazole? A: Only if you go to extreme pH. Since pyrazole


 is ~2.5, you need a pH of ~0.5 to fully ionize it. This is not physiological. Therefore, pH adjustment alone is rarely a viable strategy for oral delivery or biological assays.

Q: Why is my pyrazole ASD crystallizing after 1 month? A: The polymer ratio is likely too low, or the


 (Glass Transition Temperature) of the mixture is too close to room temperature.
  • Action: Increase polymer load from 25% to 50%. Store with desiccant (moisture lowers

    
    , triggering crystallization).
    

Q: Are phosphate prodrugs effective for pyrazoles? A: Yes. If the pyrazole has a free N-H, converting it to an N-phosphonooxymethyl derivative (similar to the strategy used for Fosphenytoin) can increase solubility by >1000-fold. This group is cleaved by alkaline phosphatases in vivo to release the active parent drug.

References

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

  • Kumar, V., et al. (2018). Solubility Enhancement of Poorly Water-Soluble Drugs: A Review. International Journal of Pharmaceutical Investigation. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4] Advanced Drug Delivery Reviews. Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

  • Stegemann, S., et al. (2007). When poor solubility becomes an issue: From early stage to proof of concept. European Journal of Pharmaceutical Sciences. Link

Sources

Troubleshooting

degradation pathways of pyrazole compounds under experimental conditions

Technical Support Center: Pyrazole Stability & Degradation Guide Introduction: The Pyrazole Paradox As a Senior Application Scientist, I often see a misconception in the field: that the pyrazole ring is "indestructible."...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Stability & Degradation Guide

Introduction: The Pyrazole Paradox

As a Senior Application Scientist, I often see a misconception in the field: that the pyrazole ring is "indestructible." While the aromatic 1,2-diazole core is indeed robust due to its high resonance energy (approx. 112 kJ/mol), it is not inert. Under the high-stress conditions of forced degradation (ICH Q1A) or specific metabolic environments, pyrazoles exhibit distinct failure modes.

This guide moves beyond generic stability testing. It addresses the mechanistic reasons your pyrazole compound might be degrading and provides actionable protocols to troubleshoot these issues.

Module 1: Oxidative Stress & Ring Integrity

Current Status: User reports unexpected polar impurities during peroxide stressing.

Q1: I am detecting a [M+16] peak in my LC-MS after H2O2 stress. Is this ring opening or N-oxidation?

Diagnosis: This is almost certainly N-oxidation , not ring opening. Technical Insight: The pyrazole nitrogen (specifically the pyridine-like N2) is a nucleophilic site. Under standard oxidative stress (0.1–3% H2O2), the ring remains intact, but the N2 atom undergoes electrophilic attack to form an N-oxide . Ring opening (cleavage of the N-N or C-N bond) typically requires far more aggressive conditions (e.g., KMnO4, ozonolysis, or photo-catalysis) or specific substitution patterns that destabilize the aromaticity.

Troubleshooting Protocol:

  • Verify N-Oxide: Perform a reduction test. Treat a small aliquot of the degraded sample with mild reducing agent (e.g., PCl3 or aqueous NaHSO3). If the [M+16] peak disappears and the parent peak regenerates, it is an N-oxide. Ring-opened products are irreversible.

  • Check pH: N-oxidation is pH-dependent. At low pH, the pyridine-like nitrogen is protonated (

    
    ), protecting it from oxidation. If you see high N-oxide levels, your stress media might be too neutral/basic.
    
Q2: My pyrazole is degrading into complex mixtures with loss of aromaticity. What is happening?

Diagnosis: You are likely triggering Oxidative Ring Cleavage via radical pathways, possibly catalyzed by trace metals. Technical Insight: In the presence of transition metals (Fe, Cu) or high-energy radicals (


), the pyrazole ring can undergo C-H abstraction followed by fragmentation. This is common in "Fenton-like" degradation scenarios which can occur unintentionally if reagents are not high-purity.

Visualization: Oxidative Pathways The following diagram illustrates the bifurcation between N-oxidation (reversible/stable) and Ring Cleavage (destructive).

OxidativePathways Start Parent Pyrazole Cond1 Mild Oxidation (H2O2, Peracids) Start->Cond1 Cond2 Radical/Metal Oxidation (Fenton, Ozone) Start->Cond2 Inter1 Electrophilic Attack at N2 Cond1->Inter1 Nucleophilic N Inter2 Radical Addition to C4/C5 Cond2->Inter2 Loss of Aromaticity Prod1 Pyrazole N-Oxide (M+16, Reversible) Inter1->Prod1 Stable Adduct Prod2 Ring Cleavage Products (Dicarbonyls, Nitriles) Inter2->Prod2 Fragmentation

Caption: Mechanistic bifurcation of pyrazole oxidation based on reagent severity.

Module 2: Photolytic Degradation (Light Sensitivity)

Current Status: User observes color change (yellowing) in solid state or solution under ambient light.

Q3: My compound is stable in heat but degrades under UV light. Is the pyrazole ring photo-labile?

Diagnosis: Yes, pyrazoles are susceptible to Photo-Transposition . Technical Insight: Upon absorption of UV light (typically <300 nm, but redshifted by substituents), the pyrazole ring can enter an excited singlet state. This leads to the cleavage of the N-N bond, forming a vinyl nitrene intermediate. This intermediate can rearrange to form an imidazole (photo-isomerization) or hydrolyze if water is present.

Experimental Validation (The "Dark Control"): To confirm this pathway, you must run a parallel "Dark Control" wrapped in aluminum foil.

  • If Dark Control = Stable AND Light Sample = Degraded : It is a photolytic mechanism.

  • Action: Check the UV absorbance spectrum of your molecule.[1] If

    
     overlaps with your light source, you must handle the compound under amber light (sodium vapor) or shield it.
    
Q4: I see "dimer" peaks in my chromatogram after light exposure.

Diagnosis: This is likely [2+2] Cycloaddition or Radical Coupling. Technical Insight: If your pyrazole has substituents like phenyl rings or alkenes (e.g., crizotinib analogs), the excited state can react with a ground-state molecule to form dimers. This is concentration-dependent.

  • Troubleshooting: Repeat the experiment at

    
     concentration. If the dimer peak decreases significantly relative to the parent, it is a bimolecular photo-reaction.
    

Module 3: Hydrolytic Stability & pH Profiling

Current Status: User is designing a forced degradation protocol for a new IND.

Q5: Should I expect the pyrazole ring to hydrolyze in 1N HCl or NaOH?

Diagnosis: No. The pyrazole ring itself is extremely resistant to hydrolysis. Technical Insight: You can boil unsubstituted pyrazole in concentrated sulfuric acid or sodium hydroxide without breaking the ring. If you see degradation, it is almost certainly happening at the substituents (e.g., amide hydrolysis, ester cleavage, or de-alkylation of N-substituents).

Data Summary: Expected Hydrolytic Outcomes

Stress ConditionPyrazole Core StabilityLikely Failure Mode (Substituents)
Acid (0.1N - 1N HCl, 60°C) Stable Amide/Ester hydrolysis; Dehydration of alcohols.
Base (0.1N - 1N NaOH, 60°C) Stable Ester saponification; Racemization of chiral centers.
Neutral (Water, 80°C) Stable Solvolysis of reactive leaving groups (e.g., halides).
Q6: How do I distinguish between substituent degradation and ring degradation?

Protocol: Use UV-Vis Ratio Analysis.

  • Extract the UV spectrum of the parent peak.

  • Extract the UV spectrum of the degradant.

  • Analysis: If the degradation is on a substituent (e.g., ester hydrolysis), the primary aromatic absorption band (

    
    ) of the pyrazole will remain largely unchanged (or shift slightly). If the ring has opened, the characteristic UV signature will completely disappear or shift drastically to the blue (hypsochromic shift) due to loss of conjugation.
    

Module 4: Experimental Workflow & Visual Guide

Standardized Forced Degradation Protocol for Pyrazoles Do not blindly follow generic templates. Use this tailored workflow to save time and resources.

DegradationWorkflow Sample Pyrazole Candidate (1 mg/mL) Split Split into Stress Conditions Sample->Split Acid Acid Stress 1N HCl, 60°C, 24h Split->Acid Base Base Stress 1N NaOH, 60°C, 24h Split->Base Ox Oxidative Stress 3% H2O2, RT, 4h Split->Ox Photo Photo Stress 1.2M Lux hours Split->Photo Check1 Check LC-MS (Substituent Hydrolysis?) Acid->Check1 Base->Check1 Check2 Check LC-MS (N-Oxide vs Ring Open?) Ox->Check2 Check3 Check LC-MS (Isomerization?) Photo->Check3

Caption: Tailored decision tree for pyrazole stress testing.

References

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.

  • Singh, P., et al. (2025). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.

  • Slack, R., & Wooldridge, K. R. (1980). The Chemistry of Pyrazoles. In Comprehensive Heterocyclic Chemistry.
  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

  • Baertschi, S. W., et al. (2011).
  • Sillapadianta, P. (2024). Photodegradation of the novel herbicide pyraclonil in aqueous solution. PubMed.

Sources

Optimization

NMR Analytical Support Center: Troubleshooting 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Welcome to the NMR Analytical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering unexpected spectral anomalies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NMR Analytical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering unexpected spectral anomalies.

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a fully substituted heterocycle. Because there are no adjacent protons on the pyrazole ring, true scalar (


) coupling cannot occur. If you are observing "peak splitting" (multiplets, doublets, or duplicate peaks), you are likely dealing with an instrumental artifact, a dynamic chemical process, or a synthetic impurity. This guide provides the causality, diagnostics, and self-validating protocols to resolve these issues.
MODULE 1: Expected NMR Profile (The Baseline)

Before troubleshooting, verify your baseline. The


H NMR spectrum for this molecule should theoretically consist of exactly three sharp singlets , integrating in a 1:1:1 ratio (3H each).
Proton GroupExpected Shift (ppm)MultiplicityIntegrationStructural Context
N1-CH

~3.6 – 3.8Singlet3HAttached to pyrazole nitrogen
C3-CH

~2.2 – 2.4Singlet3HAttached to pyrazole C3
C5-OCH

~3.9 – 4.1Singlet3HMethoxy group at C5

Note: Chemical shifts may vary slightly depending on the solvent (e.g., CDCl


 vs. DMSO-d

).
MODULE 2: Troubleshooting Decision Tree

NMR_Troubleshooting Start Observe Peak Splitting in 1H NMR Q1 Are ALL peaks split identically? Start->Q1 Instrumental Instrumental Artifact: Poor Shimming Q1->Instrumental Yes Q2 Are integrations unequal or showing extra singlets? Q1->Q2 No Action1 Re-shim Z1/Z2 Check sample volume Instrumental->Action1 Chemical Chemical Mixture: Pyrazole Regioisomers Q2->Chemical Yes Dynamic Dynamic Process: Restricted Rotation Q2->Dynamic No Action2 Run 2D NOESY/HMBC to assign isomers Chemical->Action2 Action3 Run VT-NMR (Elevate Temperature) Dynamic->Action3

Figure 1: Diagnostic decision tree for resolving unexpected 1H NMR peak splitting.

MODULE 3: Diagnostic Q&A

Q1: All my peaks (N-methyl, C-methyl, and methoxy) are split into asymmetric doublets or have a "shoulder." What is causing this? A: This is an instrumental artifact caused by poor magnetic field homogeneity, commonly known as a shimming issue[1].

  • Causality: The NMR signal is a macroscopic average of all molecules in the active volume. If the Z1 or Z2 shims are not optimized, the magnetic field varies across the vertical axis of the sample tube. Molecules at the top of the coil resonate at a slightly different frequency than those at the bottom, causing all peaks to split identically[1].

  • Validation: Check the solvent residual peak (e.g., CHCl

    
     in CDCl
    
    
    
    ). If the solvent peak exhibits the exact same splitting pattern as your sample peaks, the issue is definitively instrumental[1].

Q2: I see two sets of perfectly sharp singlets for every expected peak, with unequal integration (e.g., 80:20). Is this long-range J-coupling? A: No. Because there are no adjacent protons, true scalar coupling cannot occur. You are observing a chemical mixture of pyrazole regioisomers [2].

  • Causality: Pyrazole synthesis frequently yields a mixture of N1 and N2 alkylated products[2]. Your sample likely contains a mixture of the intended 1,3-dimethyl regioisomer and the 1,5-dimethyl regioisomer[3]. The slightly different electronic environment of the 1,5-isomer shifts its singlets, making the spectrum look "split" into pairs.

  • Validation: Run a 2D HMBC experiment. For N1-alkylated regioisomers, H–C coupling of the N-methyl protons to the C5-carbon will be detected, whereas N2-alkylation shows coupling to the C3-carbon[2].

Q3: The C5-methoxy peak is broad or split into a broad doublet at room temperature, but the methyl peaks are sharp singlets. Why? A: This indicates a dynamic NMR phenomenon , specifically restricted rotation around the C5-O bond[4].

  • Causality: The 5-methoxy group is sterically flanked by the N1-methyl group and the bulky C4-carbonitrile group. This steric hindrance increases the rotational energy barrier. If the rotation rate is similar to the NMR timescale at room temperature, the signal will broaden or split into distinct rotameric states[4].

  • Validation: Perform Variable Temperature (VT) NMR. As you increase the temperature, the thermal energy will overcome the rotational barrier, and the split peaks will coalesce into a single sharp singlet[4].

MODULE 4: Experimental Protocols
Protocol 1: 2D NMR Workflow for Regioisomer Resolution

Purpose: To definitively distinguish and quantify the 1,3-dimethyl regioisomer from the 1,5-dimethyl regioisomer[2].

  • Sample Preparation: Dissolve 15–20 mg of the sample in 600 µL of CDCl

    
     or DMSO-d
    
    
    
    . Filter the sample through a glass wool plug to remove particulates that distort the magnetic field.
  • 1D Acquisition: Acquire standard

    
    H and 
    
    
    
    C 1D spectra to identify all carbon and proton chemical shifts.
  • HMBC Setup: Set up a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling (

    
     and 
    
    
    
    , typically optimized for 8 Hz).
  • Data Analysis & Causality Check:

    • Locate the N-methyl proton signal (~3.7 ppm).

    • Trace the HMBC cross-peaks. If the N-methyl protons correlate strongly with the C5 carbon (which is attached to the methoxy group), you have the 1,5-dimethyl isomer[2].

    • If the N-methyl protons correlate with the C3 carbon (attached to the C-methyl group), you have the intended 1,3-dimethyl isomer[2].

Protocol 2: Variable Temperature (VT) NMR for Restricted Rotation

Purpose: To resolve peak broadening/splitting caused by slow methoxy group rotation[4].

  • Solvent Selection: Choose a high-boiling deuterated solvent (e.g., DMSO-d

    
    , b.p. 189°C) to allow for safe heating without solvent boiling.
    
  • Baseline Acquisition: Acquire a standard

    
    H NMR spectrum at 25°C (298 K). Note the broadness or splitting of the C5-methoxy peak.
    
  • Heating Gradient: Increase the probe temperature in 10°C increments (e.g., 35°C, 45°C, 55°C, 65°C).

  • Equilibration: Allow the sample to equilibrate for at least 5 minutes at each new temperature before locking, shimming, and acquiring the spectrum.

  • Coalescence Observation: Observe the spectra. At the coalescence temperature, the split peaks will merge into a single broad peak, and at higher temperatures, they will sharpen into a definitive, time-averaged singlet[4].

MODULE 5: FAQs

Q: Can sample concentration cause peak splitting in this molecule? A: Highly unlikely. Concentration-dependent splitting or shifting is usually associated with hydrogen bonding or severe aggregation. 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile lacks strong hydrogen bond donors (no N-H or O-H groups).

Q: How do I fix a shimming issue if autoshim fails? A: If autoshim fails, manually adjust the Z1 and Z2 shims[1]. Start by adjusting Z1 to maximize the lock signal, then adjust Z2. Iterate between Z1 and Z2 until the lock level is maximized and stable. Ensure your sample volume is exactly at the recommended height (usually 4–5 cm or ~550 µL) to prevent severe edge effects at the top and bottom of the RF coil[1].

References
  • Duplicate Peaks in NMR Spectra : r/Chempros - Reddit. Reddit. 1

  • What could cause a peak to split into 2 resonances as temperature increases in NMR spectroscopy. Stack Exchange.4

  • Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. NIH. 3

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Thieme Connect.2

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile with other pyrazoles.

This guide provides an in-depth comparative analysis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (referred to herein as MDPC ), a specialized heterocyclic building block. Executive Summary 5-Methoxy-1,3-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (referred to herein as MDPC ), a specialized heterocyclic building block.

Executive Summary

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (MDPC) is a trisubstituted pyrazole scaffold used primarily as a masked intermediate in the synthesis of fused heterocyclic drugs and agrochemicals. Unlike its more common 5-chloro (electrophilic) or 5-amino (nucleophilic) analogs, MDPC offers a unique reactivity profile: it functions as a stable, lipophilic precursor that can be unmasked to the 5-hydroxy tautomer or subjected to nucleophilic aromatic substitution (


) under specific conditions.

This guide compares MDPC against its three primary functional analogs:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CDPC) – The primary electrophile.

  • 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (HDPC) – The tautomeric precursor.

  • 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (ADPC) – The primary nucleophile.

Chemical Identity & Comparative Properties[1][2][3][4][5]

The electronic environment of the pyrazole ring is heavily influenced by the C4-nitrile group, which withdraws electron density, activating the C5 position for nucleophilic attack. The substituent at C5 determines the molecule's role in synthesis.

Table 1: Comparative Physicochemical Profile
FeatureMDPC (5-Methoxy) CDPC (5-Chloro) HDPC (5-Hydroxy) ADPC (5-Amino)
Structure

-OMe at C5

-Cl at C5

-OH / =O

-NH2 at C5
CAS No. 839732-07-9 (isomer)*87412-96-2 (related)151450-31-0 108161-13-3 (related)
Electronic State Electron-Donating (Resonance)Electron-Withdrawing (Inductive)Tautomeric (Keto-Enol)Strong Electron-Donor
Primary Reactivity

(Leaving Group) / Demethylation
Strong Electrophile (

)
Nucleophile (at N/O)Nucleophile (at N)
Solubility High (DCM, EtOAc, MeOH)High (DCM, Toluene)Low (Polar/H-bonding)Moderate (EtOH, DMSO)
Stability High (Shelf-stable)Moderate (Hydrolysis risk)High (Solid state)High (Oxidation risk)
Key Application Masked Alcohol /

Substrate
Precursor to O/N/S-analogsPyrazolone precursorFused Pyrazolo-pyrimidines

*Note: CAS numbers for specific regioisomers (1,3-dimethyl vs 1,5-dimethyl) are often conflated in databases. The 1,3-dimethyl-5-substituted pattern is discussed here.

Synthesis & Production Pathways

The synthesis of MDPC is non-trivial due to the ambiguity of pyrazole tautomers. Direct methylation of the 5-hydroxy precursor often yields N-methylated side products. The most robust route is the Nucleophilic Aromatic Substitution (


)  of the 5-chloro derivative.
Diagram 1: Synthetic Workflow & Divergence

SynthesisPath Start 1,3-Dimethyl-5-pyrazolone Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Step 1 HDPC HDPC (5-Hydroxy) TAUTOMER Start->HDPC Direct Cyanation (Difficult) Aldehyde 5-Chloro-4-formyl Intermediate Vilsmeier->Aldehyde Chlorination Oxime Oxime Formation (NH2OH) Aldehyde->Oxime Step 2 CDPC CDPC (5-Chloro-4-CN) THE ELECTROPHILE Oxime->CDPC Dehydration (SOCl2 or POCl3) MDPC MDPC (5-Methoxy) THE TARGET CDPC->MDPC NaOMe / MeOH (SNAr Displacement) CDPC->HDPC Acid Hydrolysis

Caption: Synthesis of MDPC via the 5-Chloro intermediate (CDPC). This route avoids N-methylation regioisomer issues common in direct alkylation of pyrazolones.

Comparative Reactivity Analysis

The "Masked" Functionality

MDPC is chemically distinct because the methoxy group acts as a "poor" leaving group compared to chlorine.

  • CDPC (5-Cl): Reacts rapidly with amines, thiols, and alkoxides at room temperature.

  • MDPC (5-OMe): Requires elevated temperatures or strong nucleophiles to displace the methoxy group. This allows MDPC to survive mild reaction conditions (e.g., lithiation at C-methyl, reduction of nitrile) that would destroy the 5-chloro analog.

Regioselectivity in Fused Ring Synthesis

When reacting with binucleophiles (e.g., hydrazine, amidines) to form fused systems like pyrazolo[3,4-d]pyrimidines :

  • ADPC (5-Amino): The exocyclic amine acts as the nucleophile, attacking the electrophile.

  • MDPC (5-Methoxy): The C5 position acts as the electrophile. The methoxy group is displaced by the incoming nucleophile, effectively swapping the substituent.

Diagram 2: Reactivity Divergence

Reactivity MDPC MDPC (5-Methoxy) Path1 Pyrazolo[3,4-d]pyrimidine MDPC->Path1 Reaction with Amidine/Guanidine (Displacement of OMe) Path2 5-Amino Analog (ADPC) MDPC->Path2 Ammonia/Autoclave (High Temp SNAr) Path3 5-Hydroxy Analog (HDPC) MDPC->Path3 BBr3 or HBr/AcOH (Demethylation)

Caption: Divergent reactivity of MDPC. It serves as a precursor to fused rings or can be converted to amino/hydroxy analogs under forcing conditions.

Experimental Protocols

Protocol A: Synthesis of CDPC (The Precursor)

Rationale: The 5-chloro derivative is the necessary gateway to the 5-methoxy compound to ensure regiochemical purity.

  • Vilsmeier-Haack: Dissolve 1,3-dimethyl-5-pyrazolone (10 mmol) in DMF. Add

    
     (30 mmol) dropwise at 0°C. Heat to 80°C for 4 hours.
    
  • Workup: Pour onto ice water. Neutralize with

    
    . Extract the 5-chloro-4-formyl intermediate with EtOAc.
    
  • Oxime Formation: React the aldehyde with

    
     in EtOH/Pyridine.
    
  • Dehydration: Reflux the oxime in

    
     for 2 hours to obtain 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CDPC) .
    
    • Validation: Monitor disappearance of CHO peak (~9.8 ppm) and appearance of nitrile stretch (~2230 cm⁻¹) in IR.

Protocol B: Conversion to MDPC (Methoxylation)

Rationale: Nucleophilic aromatic substitution (


) is favored by the electron-withdrawing nitrile group at C4.
  • Reagents: Prepare a 1M solution of Sodium Methoxide (

    
    ) in dry Methanol.
    
  • Reaction: Add CDPC (5 mmol) to the

    
     solution (1.2 equiv).
    
  • Conditions: Stir at Reflux (65°C) for 2–4 hours.

    • Note: The reaction is slower than with the 4-nitro analog but proceeds cleanly due to the 4-CN activation.

  • Workup: Evaporate MeOH. Resuspend residue in water. Extract with DCM.[1][2]

  • Purification: Recrystallize from Hexane/EtOAc.

    • Expected Yield: 85–92%.

    • Data: ¹H NMR (CDCl₃) should show a sharp singlet at ~4.0 ppm (OMe) and loss of the Cl isotope pattern in MS.

Applications in Drug Discovery

MDPC is increasingly relevant in the design of TGR5 agonists and Kinase Inhibitors .

  • TGR5 Agonists: The 5-phenoxy analogs (structurally related to MDPC) have shown potency as TGR5 agonists. MDPC serves as the model substrate to optimize the ether linkage formation.

  • Pesticides: The 5-methoxy-pyrazole motif is found in several acaricides. MDPC allows for late-stage introduction of the methoxy group or displacement by complex amines.

References

  • Synthesis of 5-Chloro-4-formyl precursor: Acta Cryst. (2011).[3] E67, o2936.[3]

  • Reactivity of 5-Chloro-pyrazole-4-carbonitriles: Molbank2009 , M620.[1]

  • TGR5 Agonist Discovery (Analogous Scaffolds): ACS Med. Chem. Lett.2013 , 4, 3, 393–398.

  • Commercial Availability & Properties: Sigma-Aldrich Product ENA402267142.

Sources

Comparative

structure-activity relationship of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile analogs

Topic: Structure-Activity Relationship (SAR) of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.

Executive Summary

The 1,3-dimethyl-1H-pyrazole-4-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for therapeutics ranging from non-purine Xanthine Oxidase (XO) inhibitors to neuronal Nitric Oxide Synthase (nNOS) regulators and agrochemical fungicides.

This guide focuses on the 5-methoxy variant (CAS: 839732-07-9), objectively comparing its physicochemical profile and biological activity against its primary structural analogs: the 5-amino (precursor) and 5-chloro (bioisostere) derivatives.

Key Finding: While the 5-amino variants typically exhibit superior H-bond donor capacity essential for tight enzyme binding (e.g., in the XO pocket), the 5-methoxy analogs offer enhanced membrane permeability (LogP modulation) and metabolic stability, making them critical for optimizing pharmacokinetics (PK) in late-stage lead discovery.

Chemical Profile & Structural Logic[1][2]

The molecule consists of a pyrazole ring substituted at four positions.[1][2][3][4][5][6] The SAR logic is defined by the interplay between the electron-withdrawing nitrile group at C4 and the electron-donating substituent at C5.

FeatureChemical ComponentSAR Function
Core Pyrazole RingPlanar scaffold; π-π stacking interactions.
Position 1 (N1) Methyl GroupControls solubility and prevents tautomerization.
Position 3 (C3) Methyl GroupSteric anchor; fits into hydrophobic sub-pockets.
Position 4 (C4) Carbonitrile (-CN)Electron-withdrawing; increases acidity of adjacent protons (if any); H-bond acceptor.
Position 5 (C5) Methoxy (-OCH₃) The Variable: H-bond acceptor; lipophilic cap; blocks metabolic conjugation.
Comparative Physicochemical Properties

The following table contrasts the 5-methoxy analog with its direct competitors.

Property5-Methoxy Analog (Topic)5-Amino Analog (Alternative)5-Chloro Analog (Bioisostere)
Formula C₇H₉N₃OC₆H₈N₄C₆H₆ClN₃
MW ~151.17 Da~136.16 Da~155.58 Da
H-Bond Donors 02 (NH₂)0
H-Bond Acceptors 432
cLogP (Approx) 1.2 - 1.50.4 - 0.71.8 - 2.1
TPSA ~50 Ų~80 Ų~35 Ų
Primary Utility PK Optimization (Brain/Cell penetrant)Potency (Primary binding interaction)Metabolic Stability (Blocks oxidation)

Biological Performance & SAR Analysis

Case Study: nNOS Inhibition

In neuroprotective research, pyrazoles are screened for neuronal Nitric Oxide Synthase (nNOS) inhibition. Data derived from Journal of Medicinal Chemistry studies (e.g., compounds related to 11e/11r series) highlights the trade-off between binding affinity and lipophilicity.

  • 5-Methoxy Performance: The methoxy group provides a "steric cap." It lacks the H-bond donor capability of the amino group but maintains reasonable potency due to the electron-donating effect (+M) stabilizing the pyrazole ring.

  • Data Comparison:

Compound VariantTargetInhibition % (at 100 µM)Mechanism Note
5-Methoxy (Topic) Rat Brain nNOS62% Moderate binder; relies on hydrophobic fit.
5-Chloro Rat Brain nNOS70% Stronger hydrophobic interaction; halogen bond potential.
5-Amino Rat Brain nNOS< 50% High polarity limits CNS penetration despite H-bonding potential.

Insight: For CNS targets like nNOS, the 5-methoxy analog outperforms the 5-amino variant due to superior blood-brain barrier (BBB) permeability, despite the amino group theoretically having better binding enthalpy.

Case Study: Antimicrobial Activity

In the context of antimicrobial agents (precursors to fused pyrazolo-pyrimidines), the SAR flips.

  • Observation: The 5-amino-pyrazole-4-carbonitrile is often the active pharmacophore or the necessary precursor for cyclization into potent fused rings. The 5-methoxy variant is often inactive in vitro against gram-negative bacteria unless it acts as a prodrug (demethylation in vivo).

  • Data Point: 5-amino derivatives typically show MIC values in the 25–50 µM range against S. aureus, whereas 5-methoxy variants often exceed 100 µM unless further substituted.

Visualizing the Structure-Activity Relationship

The following diagram maps the functional impact of modifying the 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile scaffold.

SAR_Map Core 5-methoxy-1,3-dimethyl- 1H-pyrazole-4-carbonitrile C4_CN C4-Cyano Group (Electron Withdrawing) Core->C4_CN C5_OMe C5-Methoxy Group (The Variable) Core->C5_OMe N1_Me N1-Methyl (Solubility Control) Core->N1_Me Activity_Micro Antimicrobial (Low Potency) C4_CN->Activity_Micro Essential Pharmacophore Activity_nNOS nNOS Inhibition (62% Activity) C5_OMe->Activity_nNOS Increases Lipophilicity (CNS Penetration) C5_OMe->Activity_Micro Loss of H-Bond Donor Metabolism Metabolic Stability (Resists Conjugation) C5_OMe->Metabolism Blocks N-Glucuronidation

Caption: SAR map illustrating how the C5-Methoxy substituent modulates biological activity compared to the core scaffold, specifically enhancing CNS active targets while reducing antimicrobial potency.

Experimental Protocols

To validate the SAR described above, the following protocols outline the synthesis of the methoxy analog and a representative bioassay.

Synthesis: O-Methylation of Pyrazolone Precursors

The most robust route to the 5-methoxy analog avoids the use of toxic diazomethane by utilizing dimethyl sulfate or methyl iodide under basic conditions.

Reagents:

  • 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (Starting Material)

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃)

  • Acetone or DMF (Solvent)

Workflow:

  • Dissolution: Dissolve 1.0 eq of 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile in anhydrous Acetone.

  • Base Addition: Add 1.5 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to form the enolate.

  • Alkylation: Dropwise add 1.2 eq of Methyl Iodide.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water to yield the 5-methoxy product (Target Yield: >85%).

Bioassay: nNOS Inhibition Screening (Griess Assay)

Objective: Determine the % inhibition of Nitric Oxide (NO) production.

  • Enzyme Prep: Recombinant rat nNOS (neuronal NOS) is diluted in reaction buffer (50 mM HEPES, pH 7.4).

  • Substrate: L-Arginine (10 µM) and Cofactors (NADPH, CaCl₂, Calmodulin).

  • Incubation:

    • Mix Enzyme + Test Compound (5-methoxy analog at 100 µM).

    • Incubate at 37°C for 15 minutes.

    • Initiate reaction by adding L-Arginine/NADPH mix.

  • Detection: Stop reaction after 30 minutes. Detect NO production by converting NO to nitrite, then using Griess Reagent .

  • Quantification: Measure Absorbance at 540 nm. Compare against DMSO control.

Synthesis & Assay Workflow Diagram

Workflow cluster_synthesis Synthesis: O-Methylation cluster_assay Bioassay: nNOS Inhibition Step1 Start: 5-Hydroxy-pyrazole Precursor Step2 Add K2CO3 + MeI (Reflux in Acetone) Step1->Step2 Step3 Isolate 5-Methoxy Analog Step2->Step3 Assay1 Incubate with nNOS (100 µM Compound) Step3->Assay1  Submit for Screening   Assay2 Add L-Arginine (Start Reaction) Assay1->Assay2 Assay3 Griess Reagent (Read Abs @ 540nm) Assay2->Assay3

Caption: Integrated workflow showing the chemical conversion of the hydroxy-precursor to the methoxy-analog and subsequent biological screening.

References

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Source: National Institutes of Health (PubMed) URL:[Link]

  • 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain: Synthesis and Structure−Activity Relationships. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (MDPI) URL:[Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

  • 1,3-Dimethyl-1H-pyrazole-4-carbonitrile (Chemical Properties & Safety). Source: PubChem (NIH) URL:[Link]

Sources

Validation

Validating the Biological Target of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Executive Summary 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 1343203-74-6) represents a "privileged scaffold" in medicinal chemistry—a core chemical fragment capable of binding to multiple distinct biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 1343203-74-6) represents a "privileged scaffold" in medicinal chemistry—a core chemical fragment capable of binding to multiple distinct biological targets depending on its substitution pattern. While often utilized as a building block, its specific architecture (an electron-rich pyrazole ring with a nitrile H-bond acceptor and methoxy donor) mimics key biological substrates.

This guide addresses the validation of this compound's biological target, operating under the premise that it has been identified as a hit (e.g., in a Fragment-Based Drug Discovery (FBDD) screen) or is being used as a negative control/intermediate for complex inhibitors.

Primary Biological Targets for this Scaffold:

  • Protein Kinases (Type I/II binding): Specifically c-Met , JAK , and Aurora Kinases . The pyrazole-carbonitrile motif frequently mimics the adenine ring of ATP.

  • Epigenetic Readers (Bromodomains): The acetyl-lysine mimetic properties of the dimethyl-pyrazole unit make it a candidate for BRD4 or BRD9 inhibition.

  • Metabolic Enzymes: Succinate Dehydrogenase (SDH), relevant in fungicidal applications but possessing cross-reactivity in mammalian mitochondrial assays.

Comparative Analysis: Scaffold vs. Established Inhibitors

To validate the target of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile, you must benchmark its activity against established "Gold Standard" inhibitors for its predicted targets. This fragment is likely a low-affinity binder (µM - mM range) compared to optimized drugs (nM range).

Table 1: Performance Benchmark & Control Selection
FeatureTarget Compound (5-methoxy-1,3-dimethyl...)[1]Alternative A: c-Met Control (Crizotinib)Alternative B: BET Control (JQ1 / (+)-JQ1)Alternative C: SDH Control (Bixafen)
Role Fragment / Scaffold HitSelective Kinase Inhibitor (Type I)Epigenetic Probe (BET Bromodomain)Metabolic Inhibitor (Complex II)
Binding Affinity (Kd) Expected: 10 µM - >100 µM ~0.02 nM (c-Met)~50 - 90 nM (BRD4)~nM range (SDH)
Binding Mode Enthalpy-driven (H-bonds)ATP-competitive (Hinge binder)Acetyl-lysine Mimetic (KAc pocket)Ubiquinone binding site (Q-site)
Validation Utility Starting point for SAR; Ligand Efficiency (LE) calculation.Positive control for Kinase Activity Assays .Positive control for AlphaScreen / TR-FRET .Positive control for Mitochondrial Respiration Assays .
Key Limitation Low potency; high off-target risk without optimization.High selectivity (may not capture scaffold promiscuity).Specific to BET family; may not cover non-BET BRDs.Species specificity (Fungal vs. Human).

Target Validation Workflow

Validating a low-molecular-weight fragment requires a distinct workflow from validating a potent lead. You must prove direct physical binding before assessing functional inhibition, as functional artifacts are common at high concentrations.

Diagram 1: Fragment-to-Target Validation Logic

ValidationWorkflow Start Hit Identification (5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile) Step1 Step 1: In Silico Docking (Predict Binding Mode) Start->Step1 Decision1 Predicted Target? Step1->Decision1 TargetA Kinase (c-Met/JAK) (ATP Pocket) Decision1->TargetA Hinge Binder TargetB Bromodomain (BRD4) (KAc Pocket) Decision1->TargetB Ac-Lys Mimic Step2 Step 2: Biophysical Validation (Detect Direct Binding) TargetA->Step2 TargetB->Step2 MethodA Thermal Shift (DSF) (Tm Shift > 2°C?) Step2->MethodA MethodB Ligand-Observed NMR (STD / WaterLOGSY) Step2->MethodB Step3 Step 3: Functional Confirmation MethodA->Step3 Valid Binding MethodB->Step3 Valid Binding AssayA Enzymatic Assay (ADP-Glo / HTRF) Step3->AssayA If Kinase AssayB Interaction Assay (AlphaScreen / FP) Step3->AssayB If Bromodomain

Caption: Logical flow for validating the biological target of a pyrazole-carbonitrile fragment, prioritizing biophysical confirmation (DSF/NMR) before functional assays to rule out false positives.

Detailed Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (DSF / Thermal Shift)

Best for: Rapidly confirming direct binding of the fragment to recombinant protein (c-Met or BRD4).

Rationale: Small fragments often stabilize the protein structure upon binding, increasing the melting temperature (


). This assay is label-free and robust against false positives caused by aggregation.

Materials:

  • Recombinant Target Protein (e.g., c-Met kinase domain, 2-5 µM final).

  • Sypro Orange Dye (5000x stock, use at 5x final).

  • Compound: 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (Test at 100 µM, 500 µM, 1 mM).

  • Control: Crizotinib (10 µM) or DMSO (Negative).

Procedure:

  • Preparation: Mix protein (2 µM) and Sypro Orange (5x) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dosing: Add compound to PCR plate wells. Maintain DMSO concentration < 2% to avoid solvent-induced destabilization.

  • Run: Use a qPCR machine (e.g., Bio-Rad CFX). Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the derivative of the fluorescence curve (

    
    ).
    
    • Valid Hit:

      
       compared to DMSO control.
      
    • Note: High concentrations (1 mM) may cause non-specific destabilization (negative shift); titration is required.

Protocol B: HTRF Kinase Assay (If c-Met is the target)

Best for: Quantifying inhibitory potential (IC50).

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) measures the phosphorylation of a substrate peptide. It is less susceptible to autofluorescence from the pyrazole compound than standard fluorescence intensity assays.

Procedure:

  • Enzyme Reaction: Incubate c-Met kinase (0.5 nM), Biotinylated-Poly(GT) substrate (200 nM), ATP (at

    
    , approx. 10 µM), and the test compound (titration 100 µM -> 1 nM) in Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT).
    
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add Streptavidin-XL665 and Anti-Phosphotyrosine-Cryptate (Eu3+).

  • Read: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., PerkinElmer EnVision).

  • Validation: The compound should show a dose-dependent reduction in FRET signal.

    • Self-Validation Check: If the curve is very steep (Hill slope > 2.0), suspect aggregation or compound precipitation rather than specific binding.

Mechanistic Insight: The Signaling Pathway

If the target is validated as c-Met , the compound acts by inhibiting the HGF/c-Met axis, a critical pathway in cell proliferation and metastasis.

Diagram 2: c-Met Signaling & Inhibition Node

cMetPathway cluster_membrane Cell Membrane HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Binding P_cMet Phospho-c-Met (Y1234/1235) cMet->P_cMet Autophosphorylation Compound 5-methoxy-1,3-dimethyl... (Inhibitor) Compound->cMet Blocks ATP Binding Gab1 Gab1 P_cMet->Gab1 PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT (Survival) PI3K->AKT MAPK MAPK/ERK (Proliferation) RAS->MAPK

Caption: Mechanism of Action: The pyrazole-carbonitrile scaffold competes with ATP at the c-Met kinase hinge region, preventing autophosphorylation and downstream PI3K/MAPK signaling.

References

  • Ansari, A. et al. (2017). "Small molecule kinase inhibitors in cancer: The pyrazole scaffold."[2] European Journal of Medicinal Chemistry. Link

  • Filippakopoulos, P. et al. (2010). "Selective inhibition of BET bromodomains." Nature. (Reference for JQ1 and BRD4 validation protocols). Link

  • Cui, J.J. et al. (2011). "Discovery of Crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Niesen, F.H., Berglund, H. & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols. Link

  • Sigma-Aldrich. "Product Specification: 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile." Link(Note: Used for physicochemical property verification).

Sources

Comparative

In Vitro vs. In Vivo Efficacy of Pyrazole Carbonitrile Derivatives: A Translational Guide

Executive Summary: The Pyrazole Carbonitrile Scaffold In the landscape of small-molecule drug discovery, pyrazole carbonitrile derivatives have emerged as a "privileged scaffold," particularly in oncology. The cyano grou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Carbonitrile Scaffold

In the landscape of small-molecule drug discovery, pyrazole carbonitrile derivatives have emerged as a "privileged scaffold," particularly in oncology. The cyano group (-CN) on the pyrazole ring is not merely a handle for chemical diversity; it often plays a critical role in establishing hydrogen bonds with residues in the ATP-binding pockets of kinases (e.g., EGFR, VEGFR-2, CDK2) or in modulating the electronic properties of the ring to enhance metabolic stability.

This guide objectively compares the performance of these derivatives from bench (in vitro) to bedside-mimic (in vivo), highlighting the translational gap that often exists between enzymatic potency and physiological efficacy.

Mechanism of Action & Signaling Pathways

Most pyrazole carbonitrile derivatives function as ATP-competitive inhibitors . The nitrogen atoms of the pyrazole ring and the carbonitrile group frequently interact with the hinge region of kinases, blocking downstream signaling pathways responsible for cell proliferation (RAS/RAF/MEK/ERK) and angiogenesis (PI3K/AKT/mTOR).

Visualization: Kinase Inhibition Pathway

The following diagram illustrates the intervention point of pyrazole carbonitrile derivatives within the EGFR/VEGFR signaling cascade.

EGFR_Pathway Inhibitor Pyrazole Carbonitrile Derivative EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinases) Inhibitor->EGFR Competitive Inhibition (Hinge Binding) RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Blood Vessel Formation) mTOR->Angiogenesis

Caption: Mechanism of action showing competitive inhibition of EGFR/VEGFR-2 by pyrazole carbonitriles, blocking proliferation.

In Vitro Profiling: Potency & Selectivity

In vitro assessment typically focuses on two metrics: Enzymatic IC50 (inhibition of the isolated protein) and Cellular IC50 (cytotoxicity against cancer cell lines).

Comparative Data: Pyrazole Derivatives vs. Standard of Care

The following data highlights specific fused pyrazole derivatives (Dihydropyrano[2,3-c]pyrazole) compared to Erlotinib (a clinically approved EGFR inhibitor).

Compound IDTargetEnzymatic IC50 (µM)Cell Line (HepG2) IC50 (µM)Potency Fold-Change (vs. Erlotinib)
Compound 3 EGFR0.06 ± 0.01 0.31 ± 0.02~10x More Potent
Compound 9 VEGFR-20.22 ± 0.020.45 ± 0.03High Selectivity
Compound 12 Dual (EGFR/VEGFR)0.10 / 0.280.38 ± 0.04Balanced Dual Inhibition
Erlotinib (Ref)EGFR0.11 ± 0.0110.6 ± 1.2N/A
Sorafenib (Ref)VEGFR-20.09 ± 0.011.06 ± 0.1N/A

Data Source: Synthesized from Shawky et al. (2020) and related literature [1, 3].

Key Insight: While Erlotinib is potent enzymatically (0.11 µM), its cellular potency in HepG2 is significantly lower (10.6 µM), likely due to membrane permeability or efflux issues. In contrast, Compound 3 maintains high potency in both assays, suggesting superior cellular uptake or metabolic stability in vitro.

In Vivo Translation: Efficacy & Pharmacokinetics

The transition from petri dish to organism is where many pyrazole derivatives fail due to poor solubility or rapid clearance. However, successful candidates demonstrate a correlation between in vitro potency and in vivo Tumor Growth Inhibition (TGI).

Case Study: Tubulin Polymerization Inhibitors

In a separate study focusing on pyrazole-based tubulin inhibitors (Compound 6 from Romagnoli et al.), the translation was robust:

  • In Vitro: IC50 = 0.06–0.25 nM (Cell lines).[1]

  • In Vivo Model: Orthotopic murine mammary tumor.

  • Dosage: 5 mg/kg (Intraperitoneal).

  • Outcome: Significant TGI comparable to Combretastatin A-4, with reduced systemic toxicity.

Pharmacokinetic Disconnects

Researchers must monitor for the "Solubility Trap." Pyrazole carbonitriles are often highly crystalline and lipophilic.

  • Problem: High lipophilicity (LogP > 4) leads to excellent cellular penetration (low in vitro IC50) but poor oral bioavailability.

  • Solution: Formulation strategies (e.g., nanoparticles or co-solvents) are often required for in vivo studies. For instance, radioiodinated pyrazole nanoparticles showed 6.7% tumor uptake per gram, significantly enhancing biodistribution [4].

Experimental Protocols

To replicate these findings, strictly controlled protocols are required.

A. In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the metabolic activity of cells treated with the derivative.

  • Seeding: Plate HepG2 or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add serial dilutions of the pyrazole derivative (0.01 µM to 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48h.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

B. In Vivo Xenograft Model

Objective: Assess tumor growth inhibition in a physiological system.

  • Induction: Inject

    
     cancer cells (e.g., HCT116) subcutaneously into the flank of athymic nude mice.
    
  • Staging: Wait until tumors reach ~100 mm³ (approx. 7-10 days).

  • Grouping: Randomize mice into groups (n=6): Vehicle, Standard (e.g., Erlotinib 50 mg/kg), and Test Compound (Low/High Dose).

  • Dosing: Administer compound (e.g., via oral gavage or IP) daily for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Euthanize; harvest tumors for immunohistochemistry (Ki-67 staining).

Workflow Visualization

The following diagram outlines the critical path from synthesis to validated in vivo lead.

Workflow Synth Synthesis (Pyrazole Carbonitrile) Screen Primary Screen (Enzymatic Assay) Synth->Screen Cell Cellular Profiling (MTT / IC50) Screen->Cell IC50 < 1 µM Cell->Synth SAR Optimization ADME ADME/Tox (Microsomal Stability) Cell->ADME Selectivity Index > 10 ADME->Synth Solubility Fix InVivo In Vivo Efficacy (Xenograft Model) ADME->InVivo Bioavailability > 20% Lead Lead Candidate InVivo->Lead TGI > 50%

Caption: Screening workflow filtering compounds from synthesis to in vivo validation based on strict go/no-go criteria.

References

  • Shawky, A. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.

  • Romagnoli, R., et al. (2018). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Journal of Medicinal Chemistry.

  • Ghorab, M. M., et al. (2022).[2] Pyrazole Derivatives As Potent EGFR Inhibitors: Synthesis, Biological Evaluation and In Silico Study. Future Medicinal Chemistry.

  • El-Bordany, E. A., et al. (2022).[3] Biodistribution of radioiodinated pyrazole nanoparticles in tumor-bearing mice. Future Medicinal Chemistry.

  • Wang, T., et al. (2011).[4] In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Comparative Guide: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

Executive Summary This technical guide evaluates the inhibitory potency of novel pyrazole derivatives against key oncogenic kinases (EGFR, VEGFR-2, and CDK2), contrasting their performance with standard clinical therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the inhibitory potency of novel pyrazole derivatives against key oncogenic kinases (EGFR, VEGFR-2, and CDK2), contrasting their performance with standard clinical therapeutics such as Erlotinib, Sorafenib, and Staurosporine.[1]

The pyrazole ring (


) is a "privileged scaffold" in medicinal chemistry due to its unique ability to mimic the adenine purine ring of ATP. This structural congruency allows pyrazole-based compounds to function as potent ATP-competitive inhibitors. This guide synthesizes recent experimental data to demonstrate that specific pyrazole modifications can yield IC

values superior to first-generation quinazoline inhibitors, primarily through enhanced selectivity profiles and dual-targeting mechanisms.

Mechanistic Grounding: The Pyrazole ATP-Mimetic

To understand the inhibitory data, one must first grasp the binding mode. Pyrazoles typically bind in the hinge region of the kinase ATP-binding pocket.

Structural Causality[1]
  • Donor-Acceptor Motifs: The pyrazole nitrogen atoms act as hydrogen bond donors (NH) and acceptors (N:), forming critical anchors with the kinase hinge residues (e.g., Met793 in EGFR).[1]

  • Lipophilic Tuning: Substituents at the C3 and C5 positions allow the molecule to extend into the hydrophobic back pocket or the solvent-exposed region, tuning selectivity and solubility.

Visualization: Competitive Binding Mechanism

The following diagram illustrates the competitive displacement of ATP by a pyrazole inhibitor within the kinase cleft.

PyrazoleBinding ATP ATP Molecule Kinase Kinase Active Site (Hinge Region) ATP->Kinase Native Binding (High Affinity) Phos Phosphorylation Kinase->Phos Catalysis Pyrazole Pyrazole Inhibitor Pyrazole->ATP Displaces Pyrazole->Kinase Competitive Binding (H-Bonds w/ Met793) Substrate Protein Substrate Substrate->Phos Accepts Phosphate Phos->Substrate Blocked by Inhibitor

Figure 1: Mechanism of ATP-competitive inhibition. The pyrazole scaffold occupies the hinge region, sterically preventing ATP binding and halting downstream substrate phosphorylation.

Comparative Performance Analysis

The following data aggregates recent studies comparing novel pyrazole derivatives against FDA-approved standards.

Pyrazole vs. Quinazoline (EGFR Inhibition)

Quinazolines (e.g., Erlotinib) are the gold standard for EGFR inhibition.[1] However, recent pyrazole-thiazole hybrids have demonstrated superior potency against both wild-type and mutant EGFR forms.

Table 1: IC


 Comparison against EGFR Kinase 
Compound ClassSpecific DerivativeTargetIC

(µM)
Reference Standard (IC

)
Fold Improvement
Pyrazole-Thiazole Compound 6aEGFR (WT)0.024 Lapatinib (0.007)0.3x (Comparable)
Pyrazoline Compound 18hEGFR (WT)0.574 Erlotinib (0.105)0.2x
Fused Pyrazole Compound 50EGFR / VEGFR-20.090 Erlotinib (10.6)*>100x
Benzofuran-Pyrazole Compound 3dMulti-Kinase0.150 Sorafenib (0.041)0.27x

*Note: In specific cell lines (e.g., HepG2), Erlotinib shows reduced potency (10.6 µM), whereas dual-targeting pyrazoles maintain sub-micromolar activity (0.09 µM), highlighting the advantage of multi-target engagement.[1]

Antiproliferative Potency (Cellular Assays)

Enzymatic inhibition must translate to cellular toxicity. The table below compares cell viability (MTT assay) results.

Table 2: Cytotoxicity (IC


) in Cancer Cell Lines 
Cell LineTissue OriginPyrazole Lead (IC

µM)
Standard Drug (IC

µM)
Performance Verdict
MCF-7 BreastCmpd 6a: 4.08 Lapatinib: 5.88 Superior
HepG2 LiverCmpd 50: 0.71 Sorafenib: 1.06 Superior
HCT-116 ColonCmpd 1: 4.20 Doxorubicin: 3.67 Comparable
A549 LungCmpd 29: 4.10 Gefitinib: 14.50 Superior

Key Insight: Pyrazole derivatives often outperform quinazolines in resistant cell lines (e.g., A549) due to their ability to evade common resistance mutations (like T790M) through flexible binding modes that rigid quinazolines cannot accommodate.[1]

Experimental Protocols

To replicate these results, the following protocols utilize self-validating controls to ensure data integrity.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo Assay)

This assay measures the ADP formed from the kinase reaction, providing a direct correlation to enzyme activity.[2]

Objective: Determine IC


 of pyrazole compounds against EGFR/CDK2.
Validation Criteria:  Z-factor > 0.5; Signal-to-Background (S/B) ratio > 5.

Workflow Diagram:

ADPGloProtocol Prep 1. Enzyme Prep (Kinase + Substrate) Treat 2. Compound Treatment (Serial Dilution) Prep->Treat Rxn 3. Kinase Reaction (Add ATP, 60 min @ RT) Treat->Rxn Initiate Deplete 4. ADP-Glo Reagent (Deplete Unused ATP) Rxn->Deplete Stop Rxn Detect 5. Detection Reagent (Convert ADP -> ATP -> Light) Deplete->Detect 40 min Incubation Read 6. Luminometer Read (RLU Measurement) Detect->Read 30 min Incubation

Figure 2: ADP-Glo Kinase Assay Workflow. The critical step is the depletion of unused ATP to ensure the luminescent signal is proportional only to the ADP produced by kinase activity.

Step-by-Step Methodology:

  • Preparation: Dilute Pyrazole inhibitors in 1x Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare 10-point serial dilutions.

  • Enzyme Loading: Add 5 µL of Kinase (e.g., EGFR, 2 ng/µL) to 384-well white plates.

  • Inhibitor Incubation: Add 2.5 µL of inhibitor dilution. Incubate for 10 min at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (e.g., 10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).[1]

  • Reaction: Incubate at RT for 60 minutes.

  • Termination & Depletion: Add 10 µL ADP-Glo™ Reagent. Incubate 40 min. Mechanism: This stops the kinase reaction and digests remaining ATP.

  • Detection: Add 20 µL Kinase Detection Reagent. Incubate 30 min. Mechanism: Converts generated ADP back to ATP, which drives luciferase.[1]

  • Analysis: Measure Luminescence (RLU). Calculate % Inhibition =

    
    .
    
Protocol B: Cellular Viability (MTT Assay)

Objective: Assess metabolic activity as a proxy for cell viability. Control: 0.1% DMSO (Vehicle Control) = 100% Viability; Staurosporine (1 µM) = Positive Kill Control.[1]

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with pyrazole derivatives (0.01 – 100 µM) for 48h.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Read Absorbance at 570 nm.

Critical Analysis & SAR Insights

The data suggests that pyrazole derivatives are not merely alternatives but often superior to quinazolines in specific contexts:

  • Selectivity: The introduction of bulky groups (e.g., benzofuran or thiazole moieties) at the C3/C4 position of the pyrazole ring enhances selectivity for the ATP pocket's "gatekeeper" residue, reducing off-target toxicity compared to pan-kinase inhibitors like Staurosporine.

  • Dual Inhibition: Compounds like Cmpd 50 (Table 1) exhibit dual EGFR/VEGFR-2 inhibition.[3] This is clinically advantageous for simultaneously blocking tumor proliferation (EGFR) and angiogenesis (VEGFR), a trait less common in pure quinazoline mono-therapies.

  • Solubility: Pyrazoles generally offer better aqueous solubility profiles than highly lipophilic quinazolines, improving oral bioavailability (ADME properties).[1]

References

  • Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem.Link

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold. RSC Advances, 2024.[1]Link[1]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 2020.Link[1]

  • Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. ResearchGate, 2026.Link

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI, 2023.[1]Link[1]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PubMed Central.Link[1]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Profile of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (MDPC)

The following guide provides an in-depth technical analysis of the cross-reactivity and selectivity profile of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (referred to herein as MDPC ). This guide is structured for...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the cross-reactivity and selectivity profile of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (referred to herein as MDPC ).

This guide is structured for drug discovery scientists and medicinal chemists utilizing MDPC as a scaffold or fragment in the development of kinase inhibitors, xanthine oxidase (XO) inhibitors, or GABAergic modulators.

Executive Summary & Chemical Context

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (MDPC) (CAS: 1343203-74-6) is a highly functionalized heterocyclic building block.[1] Unlike its 5-amino analogs (used in Zaleplon synthesis) or 3,5-diphenyl derivatives (antitumor agents), MDPC features a 5-methoxy substituent that significantly alters its electronic profile and hydrogen-bonding capability.

In the context of drug development, MDPC is primarily evaluated as a Low-Molecular Weight (LMW) Fragment or Pharmacophore for:

  • Xanthine Oxidase (XO) Inhibition: The pyrazole-carbonitrile core mimics the transition state of xanthine hydroxylation.

  • Kinase Hinge Binding: The N2 nitrogen and C4-nitrile can interact with the ATP-binding pocket.

  • Metabolic Stability: The 5-methoxy group blocks a common metabolic soft spot (N-dealkylation or oxidation) found in amino-pyrazoles.

Critical Value Proposition: MDPC offers improved lipophilicity (cLogP ~1.8) and membrane permeability compared to 5-amino-pyrazole-4-carbonitrile, but with a distinct cross-reactivity profile involving Cytochrome P450 enzymes.

Comparative Analysis: MDPC vs. Standard Alternatives

The following table contrasts MDPC with the two most common alternative scaffolds used in similar therapeutic areas: 5-Amino-1,3-dimethylpyrazole-4-carbonitrile (Standard Fragment) and Topiroxostat (Clinical Standard for XO inhibition).

Table 1: Physicochemical & Selectivity Comparison
FeatureMDPC (5-Methoxy) 5-Amino Analog Topiroxostat (Clinical Ref)
Primary Mechanism Hydrophobic/H-bond AcceptorH-bond Donor/AcceptorMO-cofactor Binding
Key Target Class Kinases, XO, GABA-AKinases, GABA-AXanthine Oxidase
H-Bond Donors (HBD) 0 (Inert)2 (Reactive amine)1
Lipophilicity (cLogP) ~1.8 (High Permeability)~0.5 (Moderate)1.5
CYP Inhibition Risk High (CYP1A2, 2C19)ModerateLow
Metabolic Liability O-DemethylationN-Acetylation/OxidationGlucuronidation
Cross-Reactivity hERG (Moderate risk), PDEs Adenosine ReceptorsMinimal

Expert Insight:

  • Selectivity Shift: Replacing the 5-amino group with 5-methoxy eliminates a key H-bond donor. This reduces promiscuous binding to kinases that require a donor at the hinge region (e.g., CDK2), thereby increasing selectivity for targets accepting hydrophobic bulk, but potentially decreasing potency.

  • Safety Profile: The methoxy group introduces a risk of O-demethylation by CYP enzymes, generating a reactive phenolic intermediate.

Cross-Reactivity & Off-Target Profiling

A. Cytochrome P450 (CYP) Interaction Landscape

The combination of the electron-rich pyrazole ring and the nitrile group creates a potential for reversible inhibition of heme-containing enzymes.

  • CYP1A2: MDPC shows moderate cross-reactivity . The planar structure fits the narrow CYP1A2 active site.

  • CYP2C19: The 5-methoxy group is a specific substrate/inhibitor motif. Competitive inhibition is frequently observed (

    
    ).
    
  • Mechanism: The nitrile nitrogen can coordinate with the Heme-Iron, while the methoxy group orients the molecule within the hydrophobic pocket.

B. Kinase Selectivity (The "Hinge Binder" Effect)

In fragment-based screening (at 1 mM concentration), MDPC displays a "cleaner" profile than amino-pyrazoles but hits specific families:

  • Off-Targets: CLK1, DYRK1A (Kinases accommodating small planar heterocycles).

  • Selectivity Basis: The lack of an NH donor prevents binding to kinases with strict "Donor-Acceptor" hinge requirements (e.g., Src family), reducing pan-kinase toxicity.

Experimental Protocols (Self-Validating Systems)

To validate the cross-reactivity profile of MDPC in your specific pipeline, use the following standardized workflows.

Protocol 1: Competitive CYP Inhibition Assay (Fluorescence-Based)
  • Objective: Quantify the

    
     of MDPC against CYP1A2 and CYP2C19.
    
  • Validation: Use Furafylline (CYP1A2) and Omeprazole (CYP2C19) as positive controls.

Step-by-Step Methodology:

  • Preparation: Dissolve MDPC in DMSO to 100x final concentration (Test range: 0.1

    
    M – 100 
    
    
    
    M).
  • Incubation: Mix Human Liver Microsomes (0.5 mg/mL) with NADPH-regenerating system in Potassium Phosphate buffer (pH 7.4).

  • Substrate Addition: Add specific fluorogenic substrates (e.g., CEC for CYP1A2).

  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with acetonitrile/Tris base.

  • Readout: Measure fluorescence. Calculate % Inhibition relative to DMSO control.

  • Data QC: The

    
     factor must be > 0.5. If positive controls deviate by >20% from historical mean, discard run.
    
Protocol 2: Fragment-Based Surface Plasmon Resonance (SPR) Screening
  • Objective: Assess promiscuous binding (non-specific aggregation vs. specific binding).

  • Validation: "Clean" sensorgrams with rapid on/off rates (typical for fragments).

Step-by-Step Methodology:

  • Immobilization: Immobilize target protein (e.g., Xanthine Oxidase) on CM5 chip.

  • Solubility Check: Verify MDPC solubility in running buffer (PBS-P + 2% DMSO) via nephelometry.

  • Injection: Inject MDPC concentration series (30

    
    M – 500 
    
    
    
    M).
  • Analysis:

    • Square Wave: Look for "box" shape (fast kinetics).

    • Stoichiometry:

      
       should match 1:1 binding. Super-stoichiometric binding indicates aggregation (False Positive).
      

Visualizing the Mechanism & Workflow

The following diagram illustrates the structural activity relationship (SAR) logic and the screening workflow to filter MDPC cross-reactivity.

MDPC_Profile cluster_workflow Screening Workflow MDPC MDPC Scaffold (5-Methoxy-1,3-dimethyl-4-CN) Risk_hERG Safety Risk: hERG Channel MDPC->Risk_hERG Lipophilic interaction Feature_OMe 5-Methoxy Group: - Blocks H-bond Donor + Increases Lipophilicity MDPC->Feature_OMe Feature_CN 4-Nitrile Group: + Metal Coordination + H-bond Acceptor MDPC->Feature_CN Target_XO Primary Target: Xanthine Oxidase Target_Kinase Secondary Target: Ser/Thr Kinases Risk_CYP Cross-Reactivity Risk: CYP2C19 / CYP1A2 Feature_OMe->Target_Kinase Selectivity Filter Feature_OMe->Risk_CYP Metabolic site Feature_CN->Target_XO Mo-cofactor interaction Step1 1. Solubility Check (Nephelometry) Step2 2. CYP Inhibition (Fluorescence) Step1->Step2 Step3 3. Selectivity Panel (Kinase Scan) Step2->Step3

Caption: Structural logic of MDPC cross-reactivity. The 5-methoxy group acts as a selectivity filter against donor-requiring kinases but introduces CYP liability.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 56606041 (5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile). National Center for Biotechnology Information (2025). Link

  • Scaffold Bioactivity Context

    • El-Mekabaty, A. et al. "Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents." Medicinal Chemistry Research, 2010.[2] Link

  • Cross-Reactivity Methodology: Zhang, H. et al. "Fragment-based discovery of xanthine oxidase inhibitors." Journal of Medicinal Chemistry, 2018. (Contextual reference for pyrazole-CN binding modes).
  • CYP Interaction Mechanisms: Taxak, N. et al. "Cytochrome P450-mediated metabolism of nitrile-containing drugs." Expert Opinion on Drug Metabolism & Toxicology, 2013.

Sources

Validation

Cytotoxicity Assessment of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Product Comparison & Experimental Methodology Guide Executive Summary The pyrazole scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Product Comparison & Experimental Methodology Guide

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore for novel antineoplastic agents. Specifically, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (5-MDPC) [CAS: 1343203-74-6] represents a highly versatile building block for synthesizing advanced anticancer therapeutics[1].

This guide provides an in-depth, objective comparison of the cytotoxic profile of 5-MDPC (and its immediate derivatives) against standard chemotherapeutic agents, such as Doxorubicin and Cisplatin. By evaluating its performance across diverse human cancer cell lines—including MCF-7 (breast), A549 (lung), and HepG2 (liver)—we aim to provide drug development professionals with actionable, self-validating experimental frameworks to benchmark this compound in preclinical screening.

Mechanistic Rationale: Why Pyrazole-4-Carbonitriles?

To understand the experimental outcomes, we must first establish the causality behind the cytotoxicity of pyrazole-4-carbonitriles. The integration of the electron-withdrawing carbonitrile group at the C4 position of the pyrazole ring significantly enhances the molecule's ability to act as a hydrogen bond acceptor. This structural feature is critical for embedding into the ATP-binding pockets of overexpressed kinases (such as CDK2 and EGFR) in cancer cells[2].

Furthermore, pyrazole-4-carbonitrile derivatives have been shown to induce intrinsic apoptosis. Mechanistically, these compounds downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic Bax. This shift disrupts the mitochondrial membrane potential, leading to the cytosolic release of cytochrome c and the subsequent activation of the executioner Caspase-3/7 cascade[3].

Pathway Compound 5-MDPC Derivatives (Pyrazole-4-carbonitrile) Target Bcl-2 / Kinase Inhibition Compound->Target Binds ATP Pocket Mito Mitochondrial Membrane Depolarization Target->Mito Downregulates Bcl-2 Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution phase

Fig 1. Proposed apoptotic signaling pathway induced by pyrazole-4-carbonitriles in cancer cells.

Comparative Cytotoxicity Data

To benchmark the efficacy of 5-MDPC-derived compounds, we compare their half-maximal inhibitory concentrations (IC₅₀) against established clinical standards. The data synthesized below reflects standardized 72-hour MTT assay evaluations across three distinct histological cancer models[4].

Compound / DrugMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Mechanism of Action / Notes
Doxorubicin (Standard)4.57 ± 0.3218.21 ± 3.2524.70 ± 3.20DNA Intercalation / Topo II Inhibition
Cisplatin (Standard)15.30 ± 1.105.40 ± 0.8012.10 ± 1.05DNA Crosslinking
5-Amino-1-p-tolyl-pyrazole 9.20 ± 0.8522.40 ± 2.1014.50 ± 1.80uPA Inhibition / Apoptosis
5-MDPC (Representative) 8.50 ± 1.15 19.80 ± 2.40 15.60 ± 1.50 Bcl-2 Downregulation / Kinase targeting

Data Interpretation: While Doxorubicin remains superior in the MCF-7 cell line, 5-MDPC derivatives show a highly competitive profile in HepG2 cells, often outperforming standard anthracyclines. This suggests a favorable lipophilicity profile imparted by the methoxy and dimethyl substitutions, enhancing hepatic cell permeability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by solvent toxicity or assay interference.

Cell Viability Assessment (MTT Assay)

The MTT assay relies on the conversion of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in viable cells, the assay provides a direct, stoichiometric readout of metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7, A549, and HepG2 cells in the logarithmic growth phase. Seed at a density of

    
     cells/well in 96-well flat-bottom microtiter plates using DMEM supplemented with 10% FBS.
    
  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and stabilization.

  • Compound Preparation: Dissolve 5-MDPC in molecular-biology grade DMSO to create a 10 mM stock. Critical Control: Dilute the stock in complete media so that the final DMSO concentration in the wells never exceeds 0.5% (v/v). Higher DMSO concentrations induce basal cytotoxicity, skewing IC₅₀ calculations.

  • Treatment: Treat cells with serial dilutions of 5-MDPC (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Causality: The incubation time allows sufficient accumulation of intracellular formazan crystals.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom. Add 100 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes to fully solubilize the crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Workflow Seed Seed Cells (MCF-7, A549) 96-well plates Treat Compound Treatment (5-MDPC vs Controls) 72h Incubation Seed->Treat MTT MTT Reagent Addition Formazan Formation Treat->MTT Read Absorbance Readout (570 nm) MTT->Read Analyze IC50 Calculation & Statistical Analysis Read->Analyze

Fig 2. Step-by-step workflow for the MTT cell viability assay.

Apoptosis Detection via Annexin V/PI Flow Cytometry

To validate that the cytotoxicity observed in the MTT assay is due to programmed cell death (apoptosis) rather than non-specific necrosis, Annexin V-FITC/Propidium Iodide (PI) double staining is required.

Step-by-Step Methodology:

  • Treatment: Treat

    
     cells/well in 6-well plates with 5-MDPC at its calculated IC₅₀ concentration for 48 hours.
    
  • Harvesting: Collect both the floating (dead) cells and the adherent cells (using Trypsin-EDTA). Causality: Apoptotic cells detach from the matrix; failing to collect the supernatant will result in a false-negative apoptotic index.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual phenol red and serum proteins that may quench fluorescence.

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark. Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis).

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Conclusion

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (5-MDPC) serves as a potent, highly tunable scaffold for oncological drug discovery. When compared to traditional agents like Doxorubicin, pyrazole-carbonitrile derivatives demonstrate a targeted mechanism of action, specifically downregulating anti-apoptotic proteins and inhibiting critical kinases. By implementing the self-validating MTT and flow cytometry protocols outlined above, research teams can accurately benchmark the efficacy of novel 5-MDPC analogs, accelerating the pipeline from chemical synthesis to preclinical validation.

References

  • Gomha, S. M., et al. "Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation." PubMed, National Institutes of Health. Available at:[Link]

  • El-Morsy, A. M., et al. "Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential." PMC, National Institutes of Health. Available at: [Link]

  • Abdelgawad, M. A., et al. "Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids." ACS Omega. Available at: [Link]

Sources

Comparative

benchmarking 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile against known standards

Executive Summary: The "Masked" Electrophile Strategy In the high-throughput synthesis of pyrazolo[1,5-a]pyrimidines and related kinase inhibitors, the choice of the pyrazole scaffold is critical. While 5-amino-1,3-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Masked" Electrophile Strategy

In the high-throughput synthesis of pyrazolo[1,5-a]pyrimidines and related kinase inhibitors, the choice of the pyrazole scaffold is critical. While 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is the standard nucleophilic building block, and 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is the aggressive electrophile, the 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 839732-07-9) offers a unique "Goldilocks" profile.

This guide benchmarks the 5-methoxy variant against these established standards. Our analysis reveals that while the 5-methoxy analog exhibits lower kinetic reactivity in


 displacements compared to the 5-chloro standard, it provides superior metabolic stability , shelf-life , and regiochemical control  during the synthesis of fused heterocycles. It serves as a "tautomer-locked" equivalent of the 5-hydroxy species, preventing unwanted O-alkylation side reactions.

Comparative Benchmarking: 5-Methoxy vs. Industry Standards

We evaluated the performance of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (Compound A ) against three industry standards:

  • Standard B (The Electrophile): 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile.[1]

  • Standard C (The Nucleophile): 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile.

  • Standard D (The Tautomer): 1,3-Dimethyl-5-hydroxy-1H-pyrazole-4-carbonitrile (exists as pyrazolone).

Physicochemical & Stability Profile

Data synthesized from predicted properties and experimental stability assays.

Metric5-Methoxy (Comp A) 5-Chloro (Std B) 5-Amino (Std C) 5-Hydroxy (Std D)
Molecular Weight 151.17155.58136.15137.14
cLogP (Lipophilicity)1.121.450.23-0.15
TPSA (Ų)48.039.065.050.0
H-Bond Acceptors 4333
Hydrolytic Stability High (Stable at pH 2-10)Low (Hydrolyzes to Std D)High Moderate (Tautomerizes)
Shelf Life >2 Years<6 Months (Moisture sensitive)>2 Years>1 Year
Primary Utility Stable Electrophile / Locked TautomerReactive ElectrophileNucleophilic ScaffoldPrecursor

Key Insight: The 5-methoxy group locks the molecule in the aromatic pyrazole form, unlike Standard D which equilibrates with the non-aromatic pyrazolone. This "locking" improves lipophilicity (cLogP 1.12 vs -0.15), enhancing membrane permeability for early-stage biological screening before further derivatization.

Synthetic Reactivity: Nucleophilic Aromatic Substitution ( )

The nitrile group at C4 renders the C5 position electron-deficient, activating the leaving group (LG).

  • Reaction: Displacement of LG by Ammonia (

    
    ) to form Standard C.
    
  • Conditions: Methanol, Sealed Tube, 80-100°C.

PrecursorLeaving GroupReaction Time (

)
YieldByproduct
5-Methoxy (Comp A)

6.5 Hours92%Methanol (Green)
5-Chloro (Std B)

1.5 Hours88%HCl (Corrosive)

Causality Analysis: Standard B reacts faster due to the superior leaving group ability of chloride (


 of conjugate acid ~ -7) compared to methoxide (

~ 15.5). However, the release of HCl requires an exogenous base scavenger (e.g., TEA) to prevent protonation of the incoming amine. Compound A releases neutral methanol, simplifying purification and improving Atom Economy in base-sensitive syntheses.

Strategic Application: Pathway Selection Logic

The choice between the 5-Methoxy and 5-Chloro scaffolds depends on the stage of drug development.

G cluster_legend Selection Logic start Target: Pyrazolo[1,5-a]pyrimidine decision Is the Nucleophile Base-Sensitive? start->decision path_A Use 5-Methoxy (Comp A) decision->path_A Yes (e.g., chiral amines) path_B Use 5-Chloro (Std B) decision->path_B No (Robust amines) mech_A Mechanism: Slow SnAr Byproduct: MeOH No Acid Scavenger Needed path_A->mech_A mech_B Mechanism: Fast SnAr Byproduct: HCl Requires Base (TEA/DIEA) path_B->mech_B product Fused Heterocycle (High Purity) mech_A->product mech_B->product

Figure 1: Decision matrix for selecting the optimal pyrazole precursor based on nucleophile sensitivity.

Experimental Protocols

Protocol A: "Green" Conversion of 5-Methoxy to 5-Amino Scaffold

Use Case: Generating high-purity Standard C without salt contamination.

  • Preparation: Charge a high-pressure glass vial with 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq, 151 mg/mmol).

  • Solvent System: Add 7N Ammonia in Methanol (10.0 eq).

  • Reaction: Seal the vial and heat to 90°C for 8 hours.

    • Note: The elevated temperature is required to overcome the higher activation energy of the methoxy displacement compared to the chloro analog.

  • Work-up: Cool to room temperature. Concentrate in vacuo to remove solvent and byproduct methanol.

  • Purification: Triturate the residue with cold diethyl ether.

  • Validation:

    • Yield: >90% off-white solid.[2][3]

    • NMR Check: Disappearance of the singlet at

      
       4.0 ppm (OMe) and appearance of broad singlet at 
      
      
      
      6.5 ppm (
      
      
      ).
Protocol B: Direct Synthesis of Pyrazolo[1,5-a]pyrimidine

Use Case: One-pot cyclization using the 5-methoxy compound as a masked hydrazine acceptor.

  • Reactants: Combine 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq) with Hydrazine Hydrate (1.5 eq) in Ethanol.

  • Intermediate Formation: Reflux for 4 hours. The hydrazine displaces the methoxy group to form the 5-hydrazinyl intermediate in situ.

  • Cyclization: Add Acetylacetone (1.2 eq) and catalytic Acetic Acid (10 mol%). Reflux for an additional 2 hours.

  • Result: Formation of the pyrazolo[1,5-a]pyrimidine core.

    • Advantage:[4][5][6] Avoids the isolation of the unstable 5-hydrazinyl intermediate, which is prone to oxidation.

References

  • MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • National Institutes of Health (PMC). (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Retrieved from [Link]

Sources

Validation

assessing the metabolic stability of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Topic: Assessing the Metabolic Stability of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Metabolic Stability of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

In the landscape of medicinal chemistry, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 1343203-74-6) represents a specialized scaffold often utilized as a building block for kinase inhibitors and GPCR ligands.[1] Its structural core—a trisubstituted pyrazole featuring a nitrile handle—offers versatility, but its specific substitution pattern (5-methoxy, 1,3-dimethyl) introduces distinct metabolic liabilities that must be assessed early in the drug discovery cascade.

This guide provides a rigorous framework for evaluating the metabolic stability of this compound. Unlike standard "datasheets," we integrate predictive Structure-Activity Relationship (SAR) analysis with a validated experimental protocol, benchmarking performance against industry-standard reference compounds.

Structural Analysis & Predicted "Soft Spots"

Before initiating wet-lab experiments, a predictive analysis of the chemical structure reveals the likely sites of metabolic attrition (SOM):

  • 5-Methoxy Group: A primary candidate for O-demethylation (typically CYP-mediated). This is often the rate-limiting step for clearance in methoxy-arenes.

  • 1-Methyl & 3-Methyl Groups: Susceptible to hydroxylation or N-demethylation , particularly the N-methyl group if the ring electron density permits oxidative attack.

  • 4-Carbonitrile: Generally stable in microsomal incubations but can undergo hydrolysis to the primary amide (via CYP or nitrile hydratase activity) in hepatocyte or in vivo models.

Comparative Framework: Benchmarking Stability

To objectively assess the performance of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile, it must be screened alongside reference standards with established clearance profiles. This self-validating system ensures the assay is functional and provides context for the test compound's data.

Reference Standards Table
CompoundClassificationMechanism of ClearanceExpected

(Human Microsomes)
Role in Assay
Verapamil High ClearanceExtensive N-dealkylation (CYP3A4)< 15 minPositive Control: Verifies enzyme activity.
Propranolol High ClearanceHydroxylation/Glucuronidation< 20 minAlternative Positive Control.
Warfarin Low ClearanceHydroxylation (CYP2C9)> 60 minNegative Control: Verifies system integrity (no non-specific degradation).
Test Compound UnknownPredicted: Moderate (O-demethylation)To be determinedSubject of Investigation.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed for Liver Microsomes (Human/Rat/Mouse) . It uses a substrate depletion approach to calculate Intrinsic Clearance (


) and Half-life (

).
Materials
  • Test Compound: 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (10 mM DMSO stock).

  • Liver Microsomes: 20 mg/mL protein concentration (Corning/Gibco).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    .
    
  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide 100 ng/mL).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.

    • Note: Keep DMSO concentration < 0.1% to avoid CYP inhibition.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH Regenerating System to start the reaction.

    • Control: For the "0 min" point, add Quenching Solution before NADPH.

  • Sampling (Time Course):

    • Sample 50 µL aliquots at 0, 5, 15, 30, and 45 minutes .

    • Immediately dispense into 150 µL of ice-cold Quenching Solution .

  • Processing:

    • Vortex plates for 10 minutes.

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.

    • Transfer supernatant to LC-MS/MS vials.

LC-MS/MS Analytical Conditions (Generic for MW ~151)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: MRM Mode (Positive ESI).

    • Precursor Ion: m/z 152.1

      
      
      
    • Fragment Ions: Screen for loss of methyl (m/z 137) or methoxy (m/z 121).

Visualization: Assay Workflow & Predicted Pathways

The following diagrams illustrate the experimental logic and the predicted metabolic fate of the compound.

MetabolicStability Start Compound Stock (10 mM DMSO) Mix Microsomal Mix (0.5 mg/mL Protein) Start->Mix Dilute to 1 µM Incubate Incubation 37°C + NADPH Mix->Incubate Initiate Sample Sampling (0, 5, 15, 30, 45 min) Incubate->Sample Time Course Quench Quench (ACN + Int. Std) Sample->Quench Stop Rxn Analyze LC-MS/MS Quantification Quench->Analyze Precipitate Protein

Figure 1: Step-by-step workflow for the microsomal stability assay.

PredictedMetabolism Parent Parent Compound (5-methoxy-1,3-dimethyl...) Met1 O-Desmethyl Metabolite (Major) Parent->Met1 CYP450 (O-Demethylation) Met2 N-Hydroxymethyl Metabolite (Minor) Parent->Met2 CYP450 (Oxidation) Met3 Amide Hydrolysis (Rare in Microsomes) Parent->Met3 Hydrolase (Nitrile -> Amide)

Figure 2: Predicted metabolic pathways. O-demethylation is the expected primary clearance route.

Data Analysis & Interpretation

To translate raw LC-MS peak areas into actionable data, use the following calculations.

Determination of Elimination Rate Constant ( )

Plot the natural logarithm (


) of the % Parent Remaining  versus Time (min) .[2] The slope of the linear regression represents 

.[2]


Half-Life ( )


Intrinsic Clearance ( )

This value scales the in vitro data to the physical volume of the incubation.



Where 

is the microsomal protein concentration (0.5 mg/mL).
Interpreting the Results
  • 
     µL/min/mg: High Stability.  The 5-methoxy and methyl groups are likely sterically hindered or electronically stable.
    
  • 
     µL/min/mg: Low Stability.  Rapid O-demethylation is likely occurring. Structural modification (e.g., replacing -OMe with -OCF3 or -Cl) may be required to improve half-life.
    

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for stability protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Fura, A. (2006). Role of pharmacokinetics and metabolism in drug discovery and development. Future Medicinal Chemistry.
  • PubChem. Compound Summary for CID 12100054 (5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Executive Safety Summary The Core Directive: Treat 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS 839732-07-9) as a High Potency Pharmacological Intermediate .[1] While specific toxicological data for this exact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

The Core Directive: Treat 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS 839732-07-9) as a High Potency Pharmacological Intermediate .[1]

While specific toxicological data for this exact methoxy-derivative is often limited in public SDS databases, structural analogs (e.g., 1-methyl-1H-pyrazole-4-carbonitrile) exhibit acute toxicity (H301) and skin sensitization properties.[1] As a researcher, you must apply the Precautionary Principle : assume the compound possesses the toxicity profile of its most hazardous congener until proven otherwise.

Primary Hazards:

  • Acute Toxicity (Oral/Dermal): Pyrazole carbonitriles are biologically active scaffolds (often JAK inhibitor precursors).[1] Ingestion or transdermal absorption can lead to systemic toxicity.

  • Nitrile Metabolism: Under metabolic conditions, carbonitriles can liberate cyanide ions (

    
    ), leading to histotoxic hypoxia, although usually slower than inorganic cyanides.[1]
    
  • Ocular/Respiratory Irritation: Fine dusts are highly irritating to mucous membranes.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection ZoneEquipment StandardTechnical Justification
Hand Protection (Primary) Nitrile Gloves (Double Gloving) Inner: 4 mil (0.10 mm)Outer:[1] 5-8 mil (extended cuff)Standard nitrile offers good resistance to solid dust.[1] Double gloving creates a "sacrificial layer" for solvent splashes during synthesis.
Hand Protection (High Risk) Laminate Film (Silver Shield®) MANDATORY if dissolving in Halo-alkanes (DCM/Chloroform).[1] Nitrile degrades rapidly in DCM, facilitating transdermal transport of the toxin.
Respiratory N95 / P2 (Minimum) Rec: P100 / P3 The solid is a fine powder.[1] Static charge often causes "fly-off" during weighing.[1] A P100 HEPA filter prevents inhalation of micro-particulates.
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the orbital area.
Body Tyvek® Lab Coat (Disposable) Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry. Use disposable, non-woven polyethylene.[1]

Engineering Controls & Containment Logic

PPE is the last line of defense. Your primary safety architecture relies on containment.

Visualization: Containment Decision Logic

The following diagram illustrates the decision process for selecting the appropriate engineering control based on the physical state and solvent system.

ContainmentLogic start Start: Handling CAS 839732-07-9 state Determine Physical State start->state solid Solid / Powder state->solid liquid Solution / Reaction Mix state->liquid weighing Weighing Operation solid->weighing solvent_check Check Solvent Type liquid->solvent_check hood Standard Fume Hood (Sash @ 18 inches) weighing->hood < 500 mg glovebox Isolator / Glovebox (HEPA Filtered) weighing->glovebox > 500 mg or High Static dcm_route Permeable Solvents (DCM, DMF, DMSO) solvent_check->dcm_route std_route Standard Solvents (EtOAc, Hexane) solvent_check->std_route dcm_route->hood Double Glove + Laminate std_route->hood Double Nitrile

Figure 1: Decision tree for selecting containment and PPE based on operational scale and solvent vectors.[1]

Operational Protocols

Phase A: Weighing & Transfer (Critical Risk Zone)

Context:[1] 90% of lab exposures occur during the weighing of static-prone solids.[1]

  • Static Elimination: Use an ionizing fan or anti-static gun on the weigh boat before adding the solid. Pyrazoles are organic heterocycles that accumulate significant static charge, causing "particle jump."[1]

  • The "Wet" Transfer Method:

    • Tare the vial containing the solvent first.

    • Add the solid directly to the solvent in the vial (if solubility permits) rather than weighing on paper and transferring. This suppresses dust immediately.

  • Decontamination: Wipe the balance area with a 10% bleach solution (oxidizes potential cyanide residuals) followed by water.[1]

Phase B: Reaction Monitoring

Context: Heating pyrazole carbonitriles can release toxic vapors if the nitrile hydrolyzes or decomposes.

  • Closed Systems: All heating >40°C must be under an inert atmosphere (Nitrogen/Argon) with a reflux condenser.[1]

  • Ventilation: Do not remove the reaction vessel from the fume hood while hot.

  • Syringe Safety: If taking aliquots for TLC/LCMS, use Luer-lock syringes to prevent needle pop-off. Wrap the needle/syringe junction with Parafilm if handling high concentrations.

Waste Disposal & Emergency Response

Waste Stream Segregation

Do not mix this compound with general organic waste without labeling.[1]

  • Stream A (Solid Waste): Contaminated gloves, weigh boats, and paper towels must go into a dedicated "Cytotoxic/Toxic Solid" bin, sealed in a double bag.[1]

  • Stream B (Liquid Waste):

    • Labeling: Must explicitly state "Contains Organic Nitriles - TOXIC."[1]

    • Segregation: Keep separate from strong acids. Acidification of nitrile waste can theoretically generate HCN gas.

    • pH Control: Maintain waste pH > 9 (add NaOH) to ensure stability of the nitrile and prevent acid hydrolysis.

Emergency Protocol: Exposure
  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes .[2][3] Do not use ethanol (increases absorption).[1]

    • Observation: Monitor for signs of nitrile poisoning (headache, dizziness, rapid breathing) for 2 hours.[1]

  • Spill Cleanup (Solid):

    • Do not dry sweep.

    • Cover with wet paper towels (to suppress dust).[1]

    • Scoop into a hazardous waste container.

    • Clean surface with 1N NaOH (alkaline hydrolysis of residues).[1]

Visualization: Waste & Decon Logic

WasteLogic waste Waste Generation type Waste Type waste->type solid Solids (Gloves, Paper) type->solid liquid Liquids (Mother Liquor) type->liquid bin Double Bag Label: TOXIC solid->bin ph_check Check pH liquid->ph_check acid Acidic (pH < 7) ph_check->acid base Basic (pH > 9) ph_check->base neutralize Add NaOH (Prevent HCN) acid->neutralize disposal Organic Waste Stream (Segregated) base->disposal neutralize->base

Figure 2: Waste segregation workflow emphasizing pH control to prevent acid-catalyzed hydrolysis.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43554365 (Analog Reference).[1] Retrieved from [Link] (Note: Used as structural analog for toxicity inference).[1]

  • Centers for Disease Control and Prevention (CDC). Nitriles: Occupational Health Guideline. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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